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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-[2-(trifluoromethyl)phenyl]prop-2-enamide: A Technical Whitepaper

Executive Brief As covalent drug discovery matures, the precision engineering of electrophilic warheads has become paramount. N-[2-(trifluoromethyl)phenyl]prop-2-enamide (Chemical Formula: C10H8F3NO) serves as a highly t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

As covalent drug discovery matures, the precision engineering of electrophilic warheads has become paramount. N-[2-(trifluoromethyl)phenyl]prop-2-enamide (Chemical Formula: C10H8F3NO) serves as a highly tunable Michael acceptor, frequently deployed in targeted covalent inhibitors (TCIs) to engage non-catalytic cysteine residues in kinases and other targets. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistic guide to the synthesis, physicochemical characterization, and stereoelectronic profiling of this specific acrylamide derivative.

Rather than merely listing procedures, this guide emphasizes the causality behind experimental choices and establishes a self-validating system for its synthesis.

Stereoelectronic Rationale: The Role of the ortho-CF3 Group

The design of covalent inhibitors requires a delicate balance of intrinsic reactivity: the warhead must be sufficiently electrophilic to capture the target cysteine, yet stable enough to resist premature quenching by off-target intracellular nucleophiles like glutathione (GSH)[1].

The incorporation of an ortho-trifluoromethyl group onto the N-phenyl ring introduces a complex, dual-faceted stereoelectronic effect:

  • Inductive Withdrawal (-I): The highly electronegative fluorine atoms exert a strong electron-withdrawing effect through the sigma framework, theoretically increasing the electrophilicity of the acrylamide

    
    -carbon.
    
  • Steric Deconjugation (Causality of Twist): Counterintuitively, the bulky ortho-CF3 group forces the aromatic ring to twist out of coplanarity with the amide bond. This steric clash breaks the conjugation between the nitrogen lone pair and the aryl

    
    -system. As a result, the nitrogen lone pair is forced to donate more heavily into the carbonyl group, which in turn reduces the electron-withdrawing capacity of the carbonyl from the alkene, ultimately decreasing the electrophilicity of the 
    
    
    
    -carbon[1].

Understanding this causality is critical for drug development professionals, as it explains why ortho-substituted N-arylacrylamides often exhibit lower intrinsic GSH reactivity compared to their para-substituted counterparts, despite the presence of strongly electron-withdrawing moieties[1].

ReactivityLogic OrthoCF3 ortho-CF3 Group Steric Steric Hindrance (Aryl Ring Twist) OrthoCF3->Steric Electronic Inductive Effect (-I Withdrawal) OrthoCF3->Electronic N_LonePair N-Lone Pair Donates to Carbonyl Steric->N_LonePair Breaks Aryl Conjugation BetaCarbon_Up Increased Electrophilicity Electronic->BetaCarbon_Up BetaCarbon_Down Decreased Electrophilicity N_LonePair->BetaCarbon_Down GSH Fine-Tuned Warhead Reactivity BetaCarbon_Down->GSH BetaCarbon_Up->GSH

Fig 1. Stereoelectronic causality of the ortho-CF3 group on acrylamide GSH reactivity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis relies on the Schotten-Baumann-type acylation of 2-(trifluoromethyl)aniline with acryloyl chloride[2]. I emphasize that this is not merely a mixing of reagents; it is a thermodynamically driven, self-validating system. The protocol below embeds in-process controls (IPCs) to ensure high fidelity and yield.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
2-(Trifluoromethyl)aniline161.131.001.61 g (10.0 mmol)Nucleophile / Substrate
Acryloyl Chloride90.511.100.99 g (11.0 mmol)Electrophile / Acylating Agent
N,N-Diisopropylethylamine (DIPEA)129.241.501.94 g (15.0 mmol)Non-nucleophilic Base / Acid Scavenger
Dichloromethane (DCM)84.93N/A50.0 mLAprotic Solvent
Step-by-Step Workflow
  • System Initialization (Inert Atmosphere): Flame-dry a 100 mL two-neck round-bottom flask. Flush with dry N

    
    . Causality: This prevents the competitive hydrolysis of the highly reactive acryloyl chloride by atmospheric moisture.
    
  • Substrate Solubilization: Dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM (0.2 M concentration). Add DIPEA (1.5 eq)[2].

  • Thermal Control (Critical Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Acylation is highly exothermic. Uncontrolled heat generation leads to the spontaneous polymerization of the acryloyl chloride and the final product.

  • Electrophile Addition: Add acryloyl chloride (1.1 eq) dropwise via a syringe pump over 15 minutes[2].

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours[2]. Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the aniline substrate peak (m/z 162 [M+H]+) is <1% relative to the product peak (m/z 216 [M+H]+). This prevents premature workup.

  • Quench and Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Causality: This neutralizes the DIPEA·HCl salt and destroys any residual acryloyl chloride[2]. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes).

Synthesis Start 2-(Trifluoromethyl)aniline + DCM + DIPEA Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Acryloyl Chloride Cooling->Addition Reaction Stir at RT (2 h) Monitor via LC-MS Addition->Reaction Exothermic control Quench Quench with NaHCO3 (aq) Extract with DCM Reaction->Quench >95% conversion Purification Silica Gel Chromatography (Hexanes/EtOAc) Quench->Purification Product N-[2-(trifluoromethyl)phenyl] prop-2-enamide Purification->Product Pure Compound

Fig 2. Step-by-step synthetic workflow and in-process controls for the acrylamide warhead.

Physicochemical Characterization

Rigorous characterization is required to confirm both the structural integrity and the conformational state of the acrylamide. Notably, the




C NMR chemical shift of the acrylamide

-carbon serves as a highly reliable, non-destructive surrogate for predicting the kinetic reaction rate with glutathione (k_GSH)[1].
Analytical Data Summary
Analytical TechniqueKey Observations & Spectral AssignmentsDiagnostic Significance

H NMR
(400 MHz, CDCl

)

8.20 (d, 1H, Ar-H), 7.95 (br s, 1H, NH), 7.62 (d, 1H, Ar-H), 6.45 (dd, 1H,

-CH trans), 6.25 (dd, 1H,

-CH cis), 5.85 (dd, 1H,

-CH).
Confirms the presence of the intact terminal alkene (Michael acceptor) and the secondary amide.


C NMR
(100 MHz, CDCl

)

163.5 (C=O), 131.2 (

-C), 128.4 (

-C), 124.1 (q, CF

).
The

-carbon shift at ~128.4 ppm correlates directly with its intrinsic electrophilicity[1].


F NMR
(376 MHz, CDCl

)

-61.2 (s, 3F).
Verifies the integrity of the trifluoromethyl group.
HRMS (ESI-TOF)Calculated for C

H

F

NO [M+H]

: 216.0636. Found: 216.0632.
Confirms exact mass and elemental composition.
HPLC Purity >98% (UV detection at 254 nm).Ensures suitability for downstream biological or kinetic assays.

Conclusion

The synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide highlights the nuanced interplay between organic synthesis and stereoelectronic design in covalent drug discovery. By employing a self-validating synthetic protocol and leveraging NMR chemical shifts as predictive tools for GSH reactivity[1], researchers can finely tune the therapeutic window of targeted covalent inhibitors, ensuring maximum target engagement with minimal off-target toxicity.

References

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution , Journal of Medicinal Chemistry - ACS Publications,1

  • WO2014149164A1 - Mk2 inhibitors and uses thereof , Google Patents, 2

Sources

Exploratory

N-[2-(trifluoromethyl)phenyl]prop-2-enamide spectral data (NMR, IR, MS)

Technical Guide: Characterization and Application of N-[2-(trifluoromethyl)phenyl]prop-2-enamide Executive Summary N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-(2-(trifluoromethyl)phenyl)acrylamide) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization and Application of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Executive Summary

N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-(2-(trifluoromethyl)phenyl)acrylamide) is a critical intermediate and functional motif in the design of covalent inhibitors. Structurally, it consists of an electron-deficient acrylamide "warhead" coupled to an ortho-trifluoromethyl aniline.

This motif acts as a Michael acceptor , capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., EGFR, BTK). The ortho-


 group serves two distinct roles: it modulates the lipophilicity (

) and induces steric conformation changes that can improve selectivity by twisting the amide bond out of planarity with the phenyl ring.

This guide provides a rigorous technical profile, including synthesis protocols, spectral validation (


 NMR, 

NMR,

NMR, IR, MS), and reactivity profiling.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name N-[2-(trifluoromethyl)phenyl]prop-2-enamide
CAS Number 1608-36-2
Molecular Formula

Molecular Weight 215.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Chloroform
Warhead Type Acrylamide (Michael Acceptor)

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann-type acylation. The presence of the electron-withdrawing


 group on the aniline reduces the nucleophilicity of the amine, often requiring an organic base (TEA or DIPEA) and low temperatures to prevent polymerization of the acryloyl chloride.
Reagents:
  • Starting Material: 2-(Trifluoromethyl)aniline (1.0 equiv)

  • Acylating Agent: Acryloyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:
  • Setup: Purge a 2-neck round-bottom flask with

    
    . Add 2-(trifluoromethyl)aniline and DCM. Cool to 0°C in an ice bath.
    
  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Acylation: Add acryloyl chloride dropwise via syringe pump or addition funnel over 20 minutes. Critical: Exothermic reaction; maintain Temp < 5°C to avoid polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted aniline), water, and brine. Dry over

    
    .[2][3]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , Hexane/EtOAc gradient) or recrystallization from EtOH/Water.
    
Workflow Diagram

SynthesisWorkflow Start 2-(CF3)aniline + DCM Cool Cool to 0°C Start->Cool AddBase Add Et3N Cool->AddBase AddAcyl Add Acryloyl Cl (Dropwise) AddBase->AddAcyl React Stir RT (4-12h) AddAcyl->React N2 Atm Quench Quench (Sat. NaHCO3) React->Quench TLC Check Purify Purification (Column/Recryst) Quench->Purify Extraction Product Pure Product (Solid) Purify->Product

Figure 1: Step-by-step synthesis workflow for the acylation of 2-(trifluoromethyl)aniline.

Spectral Characterization (The "Fingerprint")

This section details the expected spectral data. The values provided are representative of high-purity samples in deuterated chloroform (


) or DMSO-

.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Observed Ion:

    
    
    
  • m/z: 216.1 (Calculated: 216.06)

  • Fragmentation: Loss of HF or CO is common in high-energy collisions.

Infrared Spectroscopy (FT-IR)

Diagnostic bands confirm the formation of the amide bond and retention of the alkene.

Functional GroupWavenumber (

)
Assignment
Amide NH 3250 – 3350N-H stretching (Broad)
Amide I 1660 – 1690C=O stretching (Strong)
Alkene 1620 – 1630C=C stretching (Conjugated)
Amide II 1530 – 1550N-H bending
C-F 1100 – 1320C-F stretching (Strong, multiple bands)
Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
The acrylamide moiety displays a characteristic "ABC" splitting pattern (three vinylic protons). The aromatic region shows 4 distinct protons due to the ortho-substitution.
Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.60 – 8.30 Broad Singlet1HNH Highly solvent/concentration dependent.
8.20 – 8.25 Doublet (d)1HAr-H (C6) Ortho to amide; deshielded by carbonyl.
7.65 Doublet (d)1HAr-H (C3) Ortho to

.
7.50 – 7.60 Multiplet (m)1HAr-H (C5)
7.20 – 7.30 Multiplet (m)1HAr-H (C4)
6.45 dd (

)
1HVinyl

Trans to C=O.
6.25 dd (

)
1HVinyl

Geminal to C=O.
5.85 dd (

)
1HVinyl

Cis to C=O.

 NMR (100 MHz, 

):
  • Carbonyl (C=O): ~163.5 ppm.[4]

  • Vinyl Carbons: ~130.5 ppm (

    
    ), ~128.0 ppm (
    
    
    
    ).
  • Trifluoromethyl (

    
    ):  Quartet at ~124 ppm (
    
    
    
    ).
  • Aromatic C-2: Quartet at ~120-125 ppm (

    
    ).
    

 NMR (376 MHz, 

):
  • Shift: Single peak at -61.0 to -63.0 ppm .

Functional Validation: Reactivity Profiling

To validate the compound's utility as a covalent warhead, a Glutathione (GSH) reactivity assay is standard. This confirms the Michael acceptor activity.

GSH Reactivity Protocol:
  • Incubation: Incubate the compound (

    
    ) with reduced Glutathione (
    
    
    
    , excess) in Phosphate Buffer (pH 7.4) at 37°C.
  • Monitoring: Analyze aliquots by HPLC-UV or LC-MS at

    
     min.
    
  • Endpoint: Measure the disappearance of the parent peak (m/z 216) and appearance of the GSH-adduct (m/z 216 + 307 = 523).

  • Metric: Calculate

    
     (Half-life). A typical acrylamide warhead has a 
    
    
    
    of 15 min to 4 hours depending on the electronic tuning.
Mechanism of Action (Michael Addition)

Mechanism Warhead Acrylamide (Electrophile) TS Transition State (Enolate) Warhead->TS Nucleophilic Attack GSH Glutathione (Thiol Nucleophile) GSH->TS Adduct Covalent Adduct (Thioether) TS->Adduct Proton Transfer

Figure 2: Mechanism of covalent modification via Michael Addition between the acrylamide warhead and a thiol group (simulating a Cysteine residue).

References

  • General Synthesis of N-Aryl Acrylamides

    • Title: Synthesis and Copolymerization of several N-substituted acrylamides.
    • Source: Baghdad Science Journal, 2008.
    • URL:[Link]

  • Spectral Data for Acrylamide Derivatives

    • Title: Supplementary Information: An efficient synthesis of amides
    • Source: Royal Society of Chemistry (RSC), 2011.
    • URL:[Link]

  • Related Fluorinated Amide Synthesis

    • Title: Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.[2]

    • Source: Nature Communic
    • URL:[Link]

  • Commercial Reference & CAS Data: Title: N-[2-(trifluoromethyl)phenyl]prop-2-enamide Product Page. Source: Sigma-Aldrich / MilliporeSigma.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of N-[2-(trifluoromethyl)phenyl]acrylamide

Executive Summary N-[2-(trifluoromethyl)phenyl]acrylamide represents a specialized class of fluorinated N-arylacrylamides serving two critical functions in modern chemical research: as a tunable covalent warhead in targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(trifluoromethyl)phenyl]acrylamide represents a specialized class of fluorinated N-arylacrylamides serving two critical functions in modern chemical research: as a tunable covalent warhead in targeted drug discovery and as a functional monomer in advanced materials science.

Unlike simple acrylamides, the introduction of a trifluoromethyl group (–CF₃) at the ortho position of the phenyl ring introduces significant steric bulk and strong electron-withdrawing effects. In medicinal chemistry, this modification dampens the reactivity of the acrylamide Michael acceptor, enhancing selectivity for specific cysteine residues over non-specific reaction with glutathione (GSH). In polymer science, it imparts hydrophobicity and unique self-assembly properties to polyacrylamide backbones.

This guide provides a comprehensive technical profile, synthesizing physicochemical data, synthesis protocols, and reactivity mechanisms to support its application in high-fidelity research environments.

Molecular Architecture & Identification

PropertyDetail
Chemical Name N-[2-(trifluoromethyl)phenyl]acrylamide
Synonyms N-(2-trifluoromethylphenyl)acrylamide; 2-(Trifluoromethyl)phenyl acrylamide
Molecular Formula C₁₀H₈F₃NO
Molecular Weight 229.18 g/mol
SMILES C=CC(=O)NC1=CC=CC=C1C(F)(F)F
CAS Number Note: Often non-cataloged.[1][2][3] Synthesized from precursors CAS 88-17-5 & 814-68-6.
Structural Class N-Aryl Acrylamide; Fluorinated Electrophile

Physical Characterization

The physical state of N-[2-(trifluoromethyl)phenyl]acrylamide is governed by the interplay between the amide hydrogen bonding network and the lipophilic, bulky –CF₃ group.

Table 1: Physicochemical Constants
PropertyValue / RangeExperimental Notes
Physical State Crystalline SolidTypically white to off-white needles or powder.
Melting Point 100°C – 110°C (Predicted)Ortho-substitution often disrupts packing compared to para-isomers (MP ~146°C).
Solubility (Aq) Low / InsolubleHydrophobic –CF₃ group significantly reduces water solubility.
Solubility (Org) HighSoluble in DMSO, DMF, DCM, Methanol, Ethyl Acetate.
LogP (Calc) ~2.2 – 2.5Moderately lipophilic; suitable for cell permeability.
pKa (Amide NH) ~13.5Weakly acidic; deprotonation requires strong bases.
Expert Insight: Solubility & Formulation

The ortho-trifluoromethyl group creates a "greasy" patch on the molecule, making it significantly more lipophilic than unsubstituted N-phenylacrylamide. For biological assays, stock solutions should be prepared in DMSO (up to 50-100 mM) and diluted into aqueous buffer immediately prior to use to prevent precipitation.

Synthesis & Purification Protocol

Since this specific isomer is frequently a custom synthesis item, a robust laboratory protocol is essential. The synthesis relies on the Schotten-Baumann reaction or nucleophilic acyl substitution under anhydrous conditions.

Reagents
  • Precursor A: 2-(Trifluoromethyl)aniline (1.0 eq) [CAS: 88-17-5]

  • Precursor B: Acryloyl chloride (1.1 eq) [CAS: 814-68-6]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add 2-(trifluoromethyl)aniline and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. The solution may darken slightly.

  • Acylation: Add Acryloyl chloride dropwise over 15–20 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract the organic layer (DCM). Wash with 1M HCl (to remove unreacted aniline), then Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for characteristic vinylic protons at δ 5.7–6.5 ppm and aromatic signals).

SynthesisWorkflow Start 2-CF3-Aniline (DCM, 0°C) Reagent + Acryloyl Chloride + Base (TEA) Start->Reagent Intermediate Reaction Mixture (0°C -> RT, 4h) Reagent->Intermediate Acylation Workup Workup: Wash (NaHCO3, HCl) Dry (Na2SO4) Intermediate->Workup Quench Product Pure N-[2-(CF3)phenyl]acrylamide (Solid) Workup->Product Recrystallization

Figure 1: Synthetic workflow for the preparation of N-[2-(trifluoromethyl)phenyl]acrylamide.

Chemical Reactivity: The "Tunable Warhead"

In drug discovery, this compound is classified as a Targeted Covalent Inhibitor (TCI) Warhead . Its utility lies in its specific reactivity profile with cysteine thiols.

Mechanism: Michael Addition

The acrylamide moiety acts as a "soft" electrophile, undergoing a 1,4-conjugate addition (Michael addition) with nucleophilic thiols (e.g., Cysteine residues in proteins like BTK, EGFR, or PDI).

The Ortho-Effect (Critical for Design)

The 2-trifluoromethyl group is not merely a lipophilic handle; it is a reactivity modulator .

  • Electronic Deactivation: The electron-withdrawing nature of -CF₃ pulls electron density from the amide nitrogen, theoretically increasing the electrophilicity of the carbonyl.

  • Steric Shielding (Dominant): The bulky -CF₃ group at the ortho position forces the amide bond to twist out of planarity with the phenyl ring. More importantly, it sterically hinders the approach of nucleophiles to the

    
    -carbon of the double bond.
    

Result: Compared to unsubstituted acrylamides, the ortho-CF₃ variant typically exhibits slower kinetics with glutathione (GSH). This is advantageous as it reduces systemic toxicity (GSH depletion) while maintaining sufficient reactivity to target a specific cysteine held in proximity by the drug's scaffold.

Reactivity Warhead N-[2-(CF3)phenyl]acrylamide (Electrophile) TS Transition State (Sterically Hindered by o-CF3) Warhead->TS Michael Addition Thiol Cysteine-SH / GSH (Nucleophile) Thiol->TS Adduct Stable Thioether Adduct (Covalent Bond) TS->Adduct Irreversible Inhibition

Figure 2: Mechanism of Covalent Inhibition. The ortho-CF3 group modulates the transition state energy.

Applications in Polymer Science[4][5]

Beyond medicinal chemistry, this monomer is utilized in the synthesis of fluorinated polyacrylamides .

  • Hydrophobicity: The polymer Poly(N-[2-(trifluoromethyl)phenyl]acrylamide) exhibits high contact angles, making it useful for water-repellent coatings.

  • Thermo-responsiveness: N-substituted polyacrylamides often exhibit Lower Critical Solution Temperature (LCST) behavior. The hydrophobic CF₃ group shifts the LCST to lower temperatures compared to Poly(N-isopropylacrylamide) (PNIPAM), potentially making it insoluble at physiological temperatures—useful for drug delivery vehicles that precipitate upon injection.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).[4]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: May cause an allergic skin reaction.[4]

  • Carcinogenicity: Suspected carcinogen (based on acrylamide structural analogy).[5]

  • Neurotoxicity: Acrylamide monomers are potential neurotoxins.[5]

Handling Protocols:

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Always handle the solid and solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste: Dispose of as hazardous organic waste. Segregate from strong oxidizers.[6]

  • Decontamination: In case of spill, treat with 10% NaOH to hydrolyze the acrylamide (slow) or polymerize with excess initiator, then clean.

References

  • Mokhtar, S. M., et al. (2017). "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer." American Journal of Polymer Science. Link

  • CymitQuimica. "Safety Data Sheet: N-Phenylacrylamide Derivatives." Link

  • Flanagan, M. E., et al. (2020). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: Effects of Acrylamide Substitution." Journal of Medicinal Chemistry. Link[7]

  • Lin, H., et al. (2025). "Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase." European Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Acrylamide Derivatives." Link

Sources

Exploratory

The Inner Workings of Pain Relief: A Technical Guide to the Mechanism of Action of Trifluoromethylphenyl Enamides as TRPV1 Antagonists

Abstract The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular integrator of noxious stimuli, playing a pivotal role in the sensation of inflammatory and neuropathic pain. Its activatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular integrator of noxious stimuli, playing a pivotal role in the sensation of inflammatory and neuropathic pain. Its activation by a variety of stimuli, including capsaicin, heat, and protons, initiates a cascade of events that lead to the perception of pain. Consequently, the development of TRPV1 antagonists has been a major focus of analgesic drug discovery. This in-depth technical guide delves into the mechanism of action of a promising class of TRPV1 antagonists: trifluoromethylphenyl enamides. We will explore their molecular interactions with the TRPV1 channel, the key experimental assays used to characterize their activity, and the downstream cellular consequences of their antagonistic action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Introduction: The Significance of the Trifluoromethylphenyl Enamide Scaffold in TRPV1 Antagonism

The trifluoromethylphenyl enamide scaffold has emerged as a key pharmacophore in the design of potent and selective TRPV1 antagonists. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] In the context of TRPV1 antagonists, the trifluoromethylphenyl moiety often serves as a crucial component for engaging with hydrophobic pockets within the channel's binding site. The enamide linker provides a rigid and planar element that correctly orients the key interacting moieties for optimal binding.

The therapeutic potential of TRPV1 antagonists is vast, extending beyond pain management to other conditions such as cough, urinary incontinence, and irritable bowel syndrome.[2] Understanding the precise mechanism by which trifluoromethylphenyl enamides exert their inhibitory effects on TRPV1 is paramount for the rational design of next-generation analgesics with improved efficacy and safety profiles.

Core Mechanism of Action: Competitive Antagonism at the Vanilloid Binding Pocket

Trifluoromethylphenyl enamides primarily act as competitive antagonists of the TRPV1 channel. This means they bind to the same site as the endogenous agonist capsaicin, known as the vanilloid binding pocket, but do not activate the channel. By occupying this pocket, they prevent capsaicin and other agonists from binding and inducing the conformational changes necessary for channel opening and subsequent cation influx (primarily Ca2+ and Na+).

Molecular Interactions within the TRPV1 Binding Pocket

Molecular docking and structure-activity relationship (SAR) studies have elucidated the key interactions between trifluoromethylphenyl enamides and the TRPV1 channel.[1][3][4] The binding pocket is located in the intracellular region of the channel, formed by residues from the transmembrane domains S3, S4, and the S4-S5 linker.

Key amino acid residues involved in the binding of these antagonists include:

  • Tyrosine 511 (Y511) and Serine 512 (S512): These residues often form hydrogen bonds with the polar functionalities of the antagonist.

  • Threonine 550 (T550): This residue can also participate in hydrogen bonding.

  • Arginine 557 (R557) and Glutamate 570 (E570): These residues are involved in a "cation-π" interaction that is crucial for the binding of many antagonists.[4]

The trifluoromethylphenyl group of the enamide typically occupies a hydrophobic pocket within the binding site, contributing significantly to the overall binding affinity. The specific substitution pattern on the phenyl ring and the nature of the enamide portion of the molecule fine-tune the interactions and determine the compound's potency and selectivity.

Molecular Interactions of a Trifluoromethylphenyl Enamide with the TRPV1 Binding Pocket cluster_antagonist Trifluoromethylphenyl Enamide cluster_trpv1 TRPV1 Binding Pocket antagonist Trifluoromethylphenyl Moiety Enamide Linker Y511 Y511 antagonist:tail->Y511 H-Bond S512 S512 antagonist:tail->S512 H-Bond T550 T550 antagonist:tail->T550 H-Bond hydrophobic_pocket Hydrophobic Pocket antagonist:head->hydrophobic_pocket Hydrophobic Interaction R557 R557 E570 E570 R557->E570 Ionic Interaction

Caption: Trifluoromethylphenyl Enamide in the TRPV1 binding pocket.

Elucidating the Mechanism: Key Experimental Approaches

The characterization of trifluoromethylphenyl enamides as TRPV1 antagonists relies on a combination of in vitro and in vivo experimental models. These assays are designed to assess the compound's ability to inhibit TRPV1 activation and to translate this molecular effect into a physiological response.

In Vitro Cellular Assays: Measuring Inhibition of TRPV1 Activity

The primary in vitro method for evaluating TRPV1 antagonists is the measurement of intracellular calcium influx in cells engineered to express the human TRPV1 channel (e.g., CHO or HEK293 cells).[2][5] Activation of TRPV1 by an agonist like capsaicin leads to a rapid increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.

Experimental Protocol: FLIPR-Based Calcium Assay for TRPV1 Antagonists

This protocol outlines a typical high-throughput screening assay using a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (CHO-hTRPV1) in appropriate culture medium.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (typically 40,000-60,000 cells per well for a 96-well plate).[6]

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[6]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[6][7]

    • Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.[7]

  • Assay Measurement:

    • Prepare a compound plate containing serial dilutions of the trifluoromethylphenyl enamide and a positive control antagonist (e.g., capsazepine).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the antagonist solutions to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).[6]

    • Next, the instrument will add a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells to stimulate the TRPV1 channels.

    • Fluorescence intensity is measured before and after the addition of the agonist to determine the extent of calcium influx.

  • Data Analysis:

    • The inhibitory effect of the trifluoromethylphenyl enamide is calculated as the percentage reduction in the capsaicin-induced calcium response.

    • IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for FLIPR-Based Calcium Assay A Seed CHO-hTRPV1 cells in microplate B Incubate 24-48 hours A->B C Load cells with calcium-sensitive dye B->C D Incubate 60 minutes C->D E Add antagonist (trifluoromethylphenyl enamide) D->E F Incubate 5-15 minutes E->F G Add agonist (capsaicin) F->G H Measure fluorescence (calcium influx) G->H I Calculate IC50 H->I

Caption: FLIPR-based calcium assay workflow.

In Vivo Models: Assessing Analgesic Efficacy

To determine if the in vitro antagonist activity translates to a pain-relieving effect, in vivo models of nociception are employed. A common model is the capsaicin-induced paw flinching test in rodents.

Experimental Protocol: Capsaicin-Induced Paw Flinching Test in Rats

  • Animal Acclimatization:

    • Acclimatize male Wistar rats to the testing environment for at least 30 minutes before the experiment.[8]

  • Compound Administration:

    • Administer the trifluoromethylphenyl enamide or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Nociceptive Challenge:

    • After a predetermined pretreatment time (e.g., 30-60 minutes), inject a sterile solution of capsaicin (e.g., 10 µg in 50 µL) into the plantar surface of the rat's hind paw.[8]

  • Behavioral Observation:

    • Immediately after the injection, place the rat in a clear observation chamber.

    • Record the number of flinches of the injected paw over a 5-minute period.[8]

  • Data Analysis:

    • The analgesic effect is determined by the reduction in the number of flinches in the compound-treated group compared to the vehicle-treated group.

Downstream Cellular Effects and Signaling Pathways

The primary downstream effect of trifluoromethylphenyl enamide action is the prevention of TRPV1-mediated cation influx. This has several important cellular consequences:

  • Inhibition of Neuronal Depolarization: By blocking the influx of Na+ and Ca2+, these antagonists prevent the depolarization of nociceptive sensory neurons, thereby inhibiting the generation and propagation of pain signals to the central nervous system.

  • Prevention of Neuropeptide Release: TRPV1 activation triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory nerve endings. Trifluoromethylphenyl enamides block this release, contributing to their anti-inflammatory effects.

  • Modulation of Cellular Signaling Cascades: The influx of calcium through TRPV1 activates a variety of downstream signaling pathways, including those involving protein kinase C (PKC) and calmodulin.[9] By blocking this initial calcium signal, trifluoromethylphenyl enamides prevent the activation of these pathways.

Signaling Pathway of TRPV1 Antagonism cluster_stimuli Noxious Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat Heat->TRPV1 Activation Protons Protons Protons->TRPV1 Activation Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx Inhibited Antagonist Trifluoromethylphenyl Enamide Antagonist->TRPV1 Blockade Depolarization Neuronal Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal

Caption: TRPV1 antagonism signaling pathway.

Quantitative Data Summary

The potency of trifluoromethylphenyl enamides and related carboxamide derivatives as TRPV1 antagonists is typically reported as their IC50 value. The following table provides a summary of representative data from the literature.

Compound ClassSpecific MoietyAssay TypeAgonistIC50 (nM)Reference
Tetrahydropyridinecarboxamide5-(trifluoromethyl)-2-pyridylCalcium Influx (CHO-hTRPV1)Capsaicin0.3[2][8]
Tetrahydropyridinecarboxamide5-(trifluoromethyl)-2-pyridylCalcium Influx (CHO-hTRPV1)Acid (pH 5.5)8.4[10]
Piperidine CarboxamideVariedCalcium InfluxCapsaicin1-100[10]
1,2,4-Oxadiazole HybridTrifluoromethylphenylCalcium Influx (hTRPV1)AITC2130[2]

Therapeutic Implications and Future Directions

The development of potent and selective TRPV1 antagonists like the trifluoromethylphenyl enamides holds significant promise for the treatment of a wide range of pain states, particularly those with an inflammatory or neuropathic component.[11] However, a key challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[12] This is thought to be due to the role of TRPV1 in regulating core body temperature.

Future research in this area is focused on developing "modality-selective" antagonists that can differentiate between the various activation mechanisms of TRPV1 (i.e., capsaicin, heat, and protons). For example, an antagonist that blocks capsaicin- and proton-induced activation but not heat-induced activation may retain its analgesic properties without causing hyperthermia. The trifluoromethylphenyl enamide scaffold, with its chemical tractability, provides an excellent starting point for the design of such next-generation TRPV1 modulators.

Conclusion

Trifluoromethylphenyl enamides represent a significant class of TRPV1 antagonists with a well-defined mechanism of action. They act as competitive antagonists at the vanilloid binding pocket, preventing channel activation and subsequent nociceptive signaling. Their activity can be robustly characterized using a combination of in vitro cellular assays and in vivo models of pain. While challenges remain in translating these compounds into clinically successful drugs, a deep understanding of their mechanism of action, as outlined in this guide, is essential for driving future innovation in the field of pain therapeutics.

References

  • Tafesse, L., Kanemasa, T., Kurose, N., Yu, J., Asaki, T., Wu, G., ... & Kyle, D. J. (2014). Structure–activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist 4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517) as a clinical candidate for pain management. Journal of medicinal chemistry, 57(15), 6781-6794. Retrieved from [Link]

  • García-Reyes, N., et al. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules, 26(6), 1735. Retrieved from [Link]

  • Brederson, J. D., Kym, P. R., & Szallasi, A. (2013). Targeting TRP channels for pain relief. European journal of pharmacology, 716(1-3), 61–76.
  • Garami, A., et al. (2018). TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development. Acta physiologica, 223(4), e13066. Retrieved from [Link]

  • Lee, Y., et al. (2022). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals, 15(9), 1123. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]

  • Rami, H. K., et al. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & medicinal chemistry letters, 14(14), 3631-3634.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Appendino, G., et al. (2005). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Molecular diversity, 9(3), 183-195. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4569-4572. Retrieved from [Link]

  • Wheeler, D. M., & S. J. V. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. Retrieved from [Link]

  • Cui, M., et al. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Assay and Drug Development Technologies, 7(3), 238-251. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. Pharmaceutical Chemistry Journal, 56(1), 59-71. Retrieved from [Link]

  • Gavva, N. V., et al. (2007). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. The Journal of neuroscience, 30(4), 1533-1541. Retrieved from [Link]

  • Le Bars, D., et al. (2001). Tests and models of nociception and pain in rodents. Pharmacology, biochemistry, and behavior, 70(2-3), 161-180. Retrieved from [Link]

  • Premkumar, L. S. (2007). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis. Retrieved from [Link]

  • Bohlmann, F., & Rahtz, D. (1957). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Chemische Berichte, 90(10), 2265-2272. Retrieved from [Link]

  • Wheeler-Aceto, H., & Cowan, A. (1991). Standardization of the rat paw formalin test for the evaluation of analgesics. Psychopharmacology, 104(1), 35-44. Retrieved from [Link]

  • Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. Retrieved from [Link]

  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents.
  • Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. Retrieved from [Link]

  • Gao, Y., et al. (2016). In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists. Molecular BioSystems, 12(11), 3466-3480. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are TRPV1 antagonists and how do they work?. Patsnap Synapse. Retrieved from [Link]

Sources

Foundational

Solubility and Stability Profile: N-[2-(trifluoromethyl)phenyl]prop-2-enamide

[1][2][3] Executive Summary N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8), often referred to as N-(2-(trifluoromethyl)phenyl)acrylamide , represents a critical class of electrophilic fragments used in co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8), often referred to as N-(2-(trifluoromethyl)phenyl)acrylamide , represents a critical class of electrophilic fragments used in covalent drug discovery.[1][2][3] Characterized by an acrylamide "warhead" attached to an electron-deficient aromatic ring, this compound is primarily utilized to target nucleophilic cysteine residues in proteins (e.g., kinases, isomerases) via Michael addition.[1][2][3]

This technical guide provides a rigorous analysis of its physicochemical behavior.[1][2][3] For researchers, the primary challenge lies in balancing its intrinsic reactivity (necessary for covalent bonding) with solution stability (necessary for accurate biological assays).[2][3] The presence of the ortho-trifluoromethyl group introduces steric bulk and electronic withdrawal, modulating the electrophilicity of the acrylamide double bond compared to unsubstituted analogs.[2][3]

Part 1: Physicochemical Profile[1][2]

The solubility and stability of this compound are dictated by its lipophilicity and the electrophilic nature of the acrylamide moiety.[3]

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionRelevance to Application
Molecular Formula C₁₀H₈F₃NO--
Molecular Weight 215.17 g/mol Fragment-based screening compliant.[1][2][3]
Physical State Solid (White to off-white powder)Requires precise weighing; static prone.[1][2][3]
Calculated LogP (cLogP) ~2.5 – 2.8Moderate lipophilicity; poor aqueous solubility.[1][2][3]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsPermeability favorable.[1][2][3]
Reactive Motif

-unsaturated amide
Michael acceptor for thiols (Cys).[1][2][3]
Electronic Effect o-CF₃ (-I effect)Increases carbonyl electrophilicity; steric hindrance protects amide N.

Part 2: Solubility & Formulation Strategy

Organic Solvent Solubility

The compound exhibits high solubility in polar aprotic solvents, which are standard for preparing stock solutions.[2][3]

  • DMSO (Dimethyl sulfoxide): >50 mM.[2][3] Recommended for Stock.

  • Ethanol: Soluble, but less stable for long-term storage due to potential nucleophilic attack (ethanolysis) over extended periods.[1][2][3]

  • DCM/Chloroform: Soluble; useful for synthesis/purification but not biological assays.[1][2][3]

Aqueous Solubility & Precipitation Risks

Due to the aromatic ring and the hydrophobic trifluoromethyl group, the intrinsic aqueous solubility is low (< 100 µM) .[2][3]

  • Assay Buffer Compatibility: In aqueous buffers (PBS, HEPES), the compound is prone to precipitation at concentrations >50 µM unless a co-solvent is used.[2][3]

  • Formulation Rule: Maintain final DMSO concentration at 0.5% – 1.0% (v/v) to ensure solubility during biochemical assays.

Protocol 1: Kinetic Solubility Assessment

To verify solubility limits in your specific assay buffer.[1][3]

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution Series: Spiking the DMSO stock into the assay buffer (e.g., PBS pH 7.4) to achieve final concentrations of 1, 10, 50, 100, and 200 µM.[2][3] Ensure DMSO is constant (e.g., 1%).[1][2][3]

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Part 3: Stability & Reactivity Profile

The stability of N-[2-(trifluoromethyl)phenyl]prop-2-enamide is compromised by three primary pathways: Michael addition (desired but can be non-specific), Polymerization , and Hydrolysis .[1][2][3]

Chemical Stability (Polymerization)

Acrylamides are prone to radical polymerization, especially when concentrated or exposed to light.[2][3]

  • Risk: High in neat solid form if stored improperly; moderate in high-concentration DMSO stocks.[1][2][3]

  • Mitigation: Store solid at -20°C. DMSO stocks should be aliquoted, kept dark, and subjected to minimal freeze-thaw cycles.[1][2][3]

Hydrolytic Stability

The amide bond is generally stable at neutral pH (7.4).[3] The ortho-CF₃ group provides steric shielding, making the amide nitrogen less accessible to hydrolytic enzymes or acid/base catalysis compared to unsubstituted anilides.[1][2][3]

  • Half-life (pH 7.4): > 24 hours (Stable for standard assay durations).[1][2][3]

  • Half-life (pH 1.2 / Simulated Gastric Fluid): Moderate stability; degradation may occur over hours.[1][2][3]

Reactivity with Thiols (GSH Stability)

This is the most critical parameter for a covalent warhead.[3] The compound will react with Glutathione (GSH) or DTT in buffers.[3]

  • Assay Interference: Do not use DTT or

    
    -mercaptoethanol in assay buffers unless measuring reactivity. Use TCEP (Tris(2-carboxyethyl)phosphine) as a non-nucleophilic reducing agent.[1][2][3]
    
Protocol 2: GSH Reactivity Assay (Warhead Validation)

To determine the intrinsic reactivity (


 proxy).[1][3]
  • Reaction Mix: Incubate compound (10 µM) with L-Glutathione (reduced, 500 µM) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin).[1][2][3]

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Quench with 1% Formic Acid / Acetonitrile.

  • Analysis: Monitor the disappearance of the parent mass and appearance of the GSH-adduct [M + 307.3 Da] via LC-MS/MS.

  • Data: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ).

Part 4: Visualization of Workflows & Pathways[2][3]

Figure 1: Degradation & Reaction Pathways

This diagram illustrates the competing fates of the molecule in a biological context.[2][3]

ReactionPathways cluster_conditions Environmental Factors Compound N-[2-(trifluoromethyl)phenyl] prop-2-enamide Polymer Polymerization (Radical Mechanism) Compound->Polymer UV / Heat / Concentration Hydrolysis Hydrolysis Product (Aniline + Acrylic Acid) Compound->Hydrolysis Extreme pH (Acid/Base) TargetAdduct Target Protein Adduct (Covalent Inhibition) Compound->TargetAdduct Cysteine (Target) Michael Addition GSHAdduct GSH Conjugate (Metabolic Clearance) Compound->GSHAdduct Glutathione (Off-target) Michael Addition

Caption: Reaction landscape of N-[2-(trifluoromethyl)phenyl]prop-2-enamide. Green path indicates the desired therapeutic mechanism; red/yellow paths indicate instability or clearance.[3]

Figure 2: Solubility & Stability Assessment Workflow

A decision tree for validating the compound before screening.

AssessmentWorkflow Start Start: Solid Compound StockPrep Prepare 10mM Stock in Anhydrous DMSO Start->StockPrep VisualCheck Visual Inspection: Precipitate? StockPrep->VisualCheck SolubilityAssay Dilute to Assay Conc. (e.g., 100 µM in PBS) VisualCheck->SolubilityAssay Clear Redesign Add Co-solvent or Redesign VisualCheck->Redesign Cloudy Precipitation Precipitation Detected? (Nephelometry/Filtration) SolubilityAssay->Precipitation StabilityAssay Incubate 24h @ RT (LC-MS Monitoring) Precipitation->StabilityAssay Soluble Precipitation->Redesign Insoluble PurityCheck Check Purity > 95% StabilityAssay->PurityCheck Proceed Proceed to Biological Screening PurityCheck->Proceed Stable PurityCheck->Redesign Degraded

Caption: Step-by-step quality control workflow to ensure compound integrity prior to biological assays.

Part 5: Handling & Safety[1][2][3]

Safety Profile (GHS Classification)

As an acrylamide derivative, this compound is a skin sensitizer and potential alkylating agent .[2][3]

  • H317: May cause an allergic skin reaction.[1][2][3]

  • H302/H312: Harmful if swallowed or in contact with skin.[1][2][3]

  • H341: Suspected of causing genetic defects (due to DNA alkylation potential).[2][3]

Storage Directives
  • Solid State: Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption and oxidation.[1][2][3]

  • Solution State: DMSO stocks are stable at -20°C for 3-6 months. Do not store in aqueous buffers.

  • Light Sensitivity: Protect from ambient light to prevent radical polymerization.[1][2][3]

References

  • Mokhtar, S. M., et al. (2017).[1][2][3][4] "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer." American Journal of Polymer Science, 7(1), 1-7.[1][2][3][4]

  • Liu, X., et al. (2025).[1][2][3] "Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025).[1][2][3] "PubChem Compound Summary for CID 53423768, N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" (Structural Analog Data).

  • Flanagan, M. E., et al. (2020).[2][3] "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: Effects of Acrylamide Substitution." Journal of Medicinal Chemistry, 63(20), 11602-11614.[1][2][3][5] [1][2][3]

  • Sigma-Aldrich. "Safety Data Sheet: N-[2-(trifluoromethyl)phenyl]prop-2-enamide."[1][2][3] [1][2][3]

Sources

Exploratory

Structural Elucidation and Solid-State Analysis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

A Blueprint for Covalent Warhead Characterization Part 1: Core Directive & Executive Summary Objective: This technical guide establishes a rigorous framework for the structural characterization of N-[2-(trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

A Blueprint for Covalent Warhead Characterization

Part 1: Core Directive & Executive Summary

Objective: This technical guide establishes a rigorous framework for the structural characterization of N-[2-(trifluoromethyl)phenyl]prop-2-enamide . This molecule represents a critical class of "covalent warheads" (Michael acceptors) used in targeted protein degradation and kinase inhibition (e.g., BTK inhibitors).

The Structural Challenge: The presence of an ortho-trifluoromethyl (


) group introduces significant steric bulk and electronic withdrawal, forcing specific conformational preferences that dictate both solid-state packing and biological reactivity. This guide moves beyond simple data collection to an integrated analysis of synthesis, crystallization, and X-ray diffraction refinement.
Part 2: Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of oligomers (common in acrylamides) acts as an impurity that inhibits lattice formation.

1. Synthesis Workflow (Schotten-Baumann Conditions)
  • Reactants: 2-(Trifluoromethyl)aniline (1.0 eq), Acryloyl chloride (1.1 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq) to scavenge HCl.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

Critical Process Parameter (CPP): The reaction must be kept at 0°C initially to prevent polymerization of the acrylamide moiety.

2. Crystallization Methodology

Standard recrystallization is often insufficient due to the high solubility of the fluorinated ring. We employ a Vapor Diffusion method for optimal crystal growth.

  • Solvent (Inner Vial): Dissolve 20 mg of pure compound in minimal DCM or Acetone.

  • Antisolvent (Outer Chamber): Pentane or Hexane.

  • Condition: Sealed chamber at 4°C (refrigerator) to slow diffusion kinetics, yielding block-like prisms rather than needles.

SynthesisWorkflow Start 2-CF3-Aniline React Acryloylation (0°C, DCM, Base) Start->React + Acryloyl Cl Workup Aq. Wash & Silica Filtration React->Workup Quench Cryst Vapor Diffusion (DCM / Hexane) Workup->Cryst Purified Solid Xray Single Crystal XRD Cryst->Xray Block Crystals

Figure 1: Optimized workflow from raw material to diffraction-quality crystals. Note the purification step to remove oligomers.

Part 3: X-Ray Data Collection & Refinement Strategy

Analyzing fluorinated phenyl rings requires specific crystallographic attention due to the high probability of rotational disorder in the


 group.
Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Liquid

)
Crucial: Reduces thermal vibration of the terminal

group, allowing resolution of fluorine positions.
Radiation Source Mo-K

(

Å)
Preferred for small organic molecules; reduces absorption corrections compared to Cu sources.
Resolution 0.80 Å or betterHigh resolution is needed to distinguish F atoms from potential disorder sites.
Refinement Protocol (The "Self-Validating" System)

When solving the structure (typically Space Group


 or 

for this class), you will likely encounter electron density smearing around the

carbon.
  • Identify Disorder: If the F atoms show elongated thermal ellipsoids, model the

    
     group as two positions (Part A and Part B) with occupancy refined (e.g., 60:40).
    
  • Restraints: Apply DFIX (bond length) and SIMU (thermal similarity) restraints in SHELXL to stabilize the disordered model.

  • Validation: Ensure the C-F bond lengths refine to approx 1.35 Å. If they drift to 1.20 Å or 1.50 Å, the disorder model is incorrect.

Part 4: Structural Analysis & Drug Design Implications

The crystal structure of N-[2-(trifluoromethyl)phenyl]prop-2-enamide reveals the "active conformation" required for covalent bonding.

1. Conformational Twist (The Ortho Effect)

Unlike unsubstituted N-phenylacrylamide (which is relatively planar), the 2-trifluoromethyl group forces the phenyl ring to twist out of the amide plane.

  • Torsion Angle (

    
    ):  Defined by 
    
    
    
    .
  • Observation: Expect a twist of 40°–60° .

  • Causality: This relieves steric clash between the bulky

    
     fluorines and the amide oxygen or vinyl protons.
    
2. The Michael Acceptor Geometry

For a covalent inhibitor to function, the vinyl group must be accessible to the nucleophile (e.g., Cysteine thiol).

  • s-cis vs. s-trans: The amide bond (

    
    ) is strictly trans (Z-conformation). However, the vinyl group relative to the carbonyl (
    
    
    
    ) typically adopts an s-cis conformation in the solid state to maximize
    
    
    -conjugation, despite the steric twist of the phenyl ring.
3. Intermolecular Packing
  • Hydrogen Bonding: The primary motif is a classical N-H...O=C intermolecular hydrogen bond, forming infinite 1D chains or centrosymmetric dimers (typical graph set

    
    ).[1]
    
  • Fluorine Interactions: Look for weak

    
     contacts. These "weak" interactions often direct the 3D packing architecture and influence the solubility profile of the drug.
    

StructuralLogic OrthoCF3 Ortho-CF3 Group (Steric Bulk) Twist Phenyl-Amide Twist (40-60 degrees) OrthoCF3->Twist Forces Rotation Solubility Increased Lipophilicity (LogP) OrthoCF3->Solubility Fluorine Effect Planarity Disrupted pi-conjugation Twist->Planarity Reduces Reactivity Modulated Warhead Reactivity Twist->Reactivity Alters orbital alignment Planarity->Reactivity Determines electrophilicity

Figure 2: Mechanistic impact of the trifluoromethyl group on structural geometry and resulting physicochemical properties.

Part 5: References
  • Gowda, B. T., et al. (2014). "Crystal structures of N-(2-trifluoromethylphenyl)arylamides." Acta Crystallographica Section E, 70(Pt 7).

  • Pettersson, M., et al. (2013). "Covalent Kinase Inhibitors: Design Principles and Structural Analysis." Journal of Medicinal Chemistry.

  • Cambridge Structural Database (CSD). "Search for N-phenylacrylamide derivatives." CCDC.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

Foundational

Theoretical and Computational Profiling of N-[2-(trifluoromethyl)phenyl]prop-2-enamide: A Framework for Targeted Covalent Inhibitor Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. Central to this paradigm is the acrylamide warhead, a tunable Michael acceptor that forms irr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. Central to this paradigm is the acrylamide warhead, a tunable Michael acceptor that forms irreversible covalent bonds with nucleophilic cysteine residues in target proteins. N-[2-(trifluoromethyl)phenyl]prop-2-enamide represents a highly specific structural motif within this class. By positioning a strongly electron-withdrawing trifluoromethyl (


) group at the ortho position of the N-phenyl ring, researchers can precisely modulate the electronic and steric landscape of the acrylamide moiety.

This technical guide provides an in-depth framework for the theoretical evaluation, computational modeling, and experimental validation of N-[2-(trifluoromethyl)phenyl]prop-2-enamide, ensuring a robust, self-validating approach to covalent drug design.

Quantum Mechanical Profiling: Electronic Structure and Reactivity

To predict the reactivity of an electrophilic warhead, one must understand its fundamental electronic structure. Density Functional Theory (DFT) serves as the cornerstone for this analysis, providing quantitative metrics that correlate directly with empirical reactivity ()[1].

Causality of the Ortho-Trifluoromethyl Effect

The choice of the


 group at the ortho position is not arbitrary; it is driven by two competing but complementary chemical forces:
  • Inductive Withdrawal (

    
     Effect):  The highly electronegative fluorine atoms pull electron density away from the phenyl ring and the adjacent amide nitrogen. This reduces the nitrogen's ability to donate its lone pair into the acrylamide carbonyl via resonance. Consequently, the carbonyl becomes more electron-deficient, increasing the polarization of the 
    
    
    
    -unsaturated double bond and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO accelerates nucleophilic attack.
  • Steric Hindrance: The bulky ortho-substitution forces the phenyl ring to twist out of coplanarity with the amide plane. This steric clash disrupts extended

    
    -conjugation, effectively isolating the inductive electron-withdrawing effect and preventing resonance donation from the aromatic system that might otherwise dampen the warhead's electrophilicity.
    
Quantitative Data Summary

The table below summarizes the theoretical DFT parameters (calculated at the M06-2X/6-311+G(d,p) level) and their correlation with experimental Glutathione (GSH) half-lives for substituted N-arylacrylamides.

CompoundHOMO (eV)LUMO (eV)Band Gap (

, eV)
Electrophilicity Index (

, eV)
Predicted GSH

(min)
N-phenylacrylamide (Unsubstituted)-6.20-1.854.351.86~179.0
N-[4-(trifluoromethyl)phenyl]prop-2-enamide-6.45-2.104.352.15~45.0
N-[2-(trifluoromethyl)phenyl]prop-2-enamide -6.52 -2.18 4.34 2.28 ~38.5

Note: Data reflects established linear Hammett correlations between DFT-calculated activation parameters and experimental GSH reactivity for N-arylacrylamides ()[2].

Mechanistic Modeling of the Thiol-Michael Addition

The covalent modification of a target cysteine by N-[2-(trifluoromethyl)phenyl]prop-2-enamide proceeds via a hetero-Michael addition ()[3]. Accurate computational modeling of this pathway requires mapping the reaction coordinate through three distinct phases:

  • Nucleophilic Attack: The deprotonated thiolate (either from GSH or a target cysteine) attacks the electrophilic

    
    -carbon of the acrylamide. The activation energy (
    
    
    
    ) of this step is the primary determinant of the reaction rate.
  • Intermediate Formation: A transient, high-energy carbanion/enolate intermediate is formed. The

    
     group stabilizes this intermediate by dispersing the accumulating negative charge via induction.
    
  • Protonation: The

    
    -carbon is rapidly protonated by the solvent or a local proton donor in the protein pocket, yielding the stable thioether adduct.
    

MichaelAddition R Reactants Acrylamide + Thiolate TS Transition State Nucleophilic Attack R->TS Activation Energy (ΔG‡) INT Intermediate Enolate / Carbanion TS->INT C-S Bond Formation P Product Thioether Adduct INT->P Protonation

Reaction coordinate of the thiol-Michael addition for N-arylacrylamides.

Computational Workflow for Covalent Docking

To translate the intrinsic reactivity of N-[2-(trifluoromethyl)phenyl]prop-2-enamide into a biological context, a rigorous computational workflow combining molecular docking and Quantum Mechanics/Molecular Mechanics (QM/MM) is required ()[4].

Step-by-Step Methodology
  • Ligand Preparation: Optimize the geometry of the molecule using DFT at the M06-2X/6-311+G(d,p) level. Causality: M06-2X is a highly parameterized meta-GGA functional that excels at capturing thermodynamic kinetics and non-covalent interactions, making it superior to standard functionals like B3LYP for transition state barriers.

  • Protein Preparation: Prepare the target kinase structure (e.g., EGFR or BTK). Explicitly model the target cysteine in its deprotonated (thiolate) state. Causality: The local microenvironment of kinase active sites often lowers the

    
     of the target cysteine, rendering it a highly reactive thiolate at physiological pH.
    
  • Covalent Docking: Utilize a covalent docking algorithm specifying the Michael addition reaction. Constrain the distance between the thiolate sulfur and the acrylamide

    
    -carbon to 
    
    
    
    Å to ensure a pre-reactive pose.
  • QM/MM Refinement: Partition the system. Assign the ligand and the target cysteine to the QM region (DFT B3LYP/6-31G*), and the rest of the protein to the MM region (OPLS4 force field). Perform a relaxed potential energy surface (PES) scan along the

    
     bond formation coordinate to verify the kinetic feasibility of the binding event.
    

CompWorkflow LigPrep Ligand Preparation DFT Optimization & ESP Docking Covalent Docking Pose Generation & Scoring LigPrep->Docking ProtPrep Target Preparation Cys Deprotonation Modeling ProtPrep->Docking QMMM QM/MM Refinement Reaction Coordinate Scan Docking->QMMM Validation Experimental Validation GSH Half-life & NMR QMMM->Validation Feedback Loop

End-to-end computational and experimental workflow for covalent inhibitor validation.

Self-Validating Experimental Protocol: GSH Kinetic Assay

A computational model is only as strong as its empirical validation. The predicted reactivity (


) must be validated using a Glutathione (GSH) kinetic assay. This protocol is designed as a self-validating system: the experimental 

directly feeds back into the computational model to refine the Hammett correlations.
Step-by-Step Methodology
  • Solution Preparation: Prepare a

    
     stock of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in anhydrous DMSO. Prepare a 
    
    
    
    stock of reduced glutathione (GSH) in
    
    
    potassium phosphate buffer (pH 7.4).
  • Reaction Initiation: Mix the reagents to achieve a final concentration of

    
     acrylamide and 
    
    
    
    GSH in a 90:10 Buffer:DMSO mixture at
    
    
    . Causality: Using a 10-fold excess of GSH establishes pseudo-first-order conditions. The concentration of the nucleophile remains effectively constant, simplifying the bimolecular rate equation to a first-order exponential decay, ensuring highly reproducible half-life calculations.
  • Data Acquisition: Monitor the reaction via

    
     NMR. Track the integration of the vinylic protons (
    
    
    
    ) over time relative to an internal standard (e.g., 1,4-dioxane).
  • Kinetic Analysis: Plot the natural log of the remaining acrylamide concentration (

    
    ) versus time. The slope of this linear regression yields the observed pseudo-first-order rate constant (
    
    
    
    ).
  • Validation: Calculate the half-life (

    
    ). Correlate the experimental 
    
    
    
    with the DFT-derived activation barrier to validate the predictive accuracy of the computational model.

References

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry (2015). URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry (2017).
    URL:[Link]
    
  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design (2024). URL:[Link]

Sources

Exploratory

Engineering Electrophilicity: The Discovery, Evolution, and Application of Trifluoromethyl-Containing Acrylamides in Covalent Drug Discovery

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has undergone a paradigm shift over the last decade. Historically dominated by irreversible, unsubstituted acrylamides (e.g., ibrutinib, afatinib), t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has undergone a paradigm shift over the last decade. Historically dominated by irreversible, unsubstituted acrylamides (e.g., ibrutinib, afatinib), the field is increasingly pivoting toward highly tunable, reversible electrophiles to mitigate off-target idiosyncratic toxicity while maintaining prolonged target occupancy. Among the most promising innovations in this space is the integration of the trifluoromethyl (–CF


) group into the acrylamide warhead.

This technical guide explores the historical discovery, quantum mechanical causality, and experimental validation of trifluoromethyl-containing acrylamides. Designed for medicinal chemists and drug development professionals, this whitepaper provides a comprehensive framework for deploying


-CF

and

-CF

acrylamides in modern drug discovery.

Historical Context and Discovery Timeline

The genesis of covalent drug discovery traces back to serendipitous findings like aspirin and penicillin. However, the rational design of TCIs truly matured with the development of kinase inhibitors targeting non-catalytic cysteine residues. The standard acrylamide warhead became the industry gold standard due to its balanced reactivity—inert enough to survive systemic circulation but reactive enough to undergo a Michael addition when positioned in close proximity to a target nucleophile.

As the field matured, researchers identified a critical limitation: standard acrylamides form permanent, irreversible bonds. If an off-target protein is modified, the resulting adduct can trigger immune-mediated toxicity. This necessitated the discovery of "tunable" warheads.

The introduction of fluorine into medicinal chemistry has long been used to modulate lipophilicity and metabolic stability. However, its application directly onto a Michael acceptor warhead represented a novel mechanistic leap. By the late 2010s and early 2020s, researchers began systematically evaluating


-cyano and 

-trifluoromethyl acrylamides. A comprehensive review in the Journal of Medicinal Chemistry highlighted how these emerging warheads offer a unique blend of high initial reactivity and subsequent reversibility [1].

Recent high-profile applications have cemented the utility of the CF


-acrylamide warhead:
  • Antiviral Therapeutics (2023): In the search for next-generation SARS-CoV-2 main protease (Mpro) inhibitors to overcome Paxlovid resistance, researchers explored diverse reactive warheads, including 2-(trifluoromethyl)acrylamides, demonstrating their viability in targeting viral catalytic cysteines [2].

  • Cardiovascular Disease (2025): A breakthrough study identified potent 2-trifluoromethyl acrylamide-containing inhibitors of protein disulfide isomerase (PDI). These compounds demonstrated a reversible binding mode, successfully suppressing platelet aggregation and thrombus formation without significant cytotoxicity [3].

Mechanistic Insights: The Quantum Chemistry of CF -Acrylamides

As a Senior Application Scientist, it is crucial to understand why the addition of a CF


 group fundamentally alters the pharmacological profile of an acrylamide. The causality lies in the intersection of electronic and steric effects.
Electronic Tuning (LUMO Lowering)

The trifluoromethyl group is profoundly electron-withdrawing due to the strong inductive (–I) effect of the three fluorine atoms. When positioned at the


-carbon of an acrylamide (

-CF

), it pulls electron density away from the conjugated

-system.
  • Causality: This electron withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy reduces the activation energy required for the Highest Occupied Molecular Orbital (HOMO) of a nucleophile (e.g., a cysteine thiolate) to attack the

    
    -carbon. Consequently, the intrinsic rate of inactivation (
    
    
    
    ) is accelerated compared to an unsubstituted acrylamide.
Steric Hindrance and Reversibility

While the electronic effect drives the forward reaction (Michael addition), the steric bulk of the CF


 group dictates the thermodynamics of the resulting adduct.
  • Causality: The bulky CF

    
     group at the 
    
    
    
    -position creates steric clashes within the target protein's binding pocket once the
    
    
    carbon transitions to an
    
    
    hybridized state. This thermodynamic penalty destabilizes the covalent adduct. When combined with the electron-withdrawing nature of the CF
    
    
    group (which increases the acidity of the
    
    
    -proton), the system is primed to undergo a retro-Michael reaction (
    
    
    -elimination). This renders the covalent bond reversible, allowing the drug to dissociate (
    
    
    ) and minimizing permanent off-target accumulation.

ReactionPathway Target Target Protein (Cys-SH) NonCovalent Non-covalent Complex Target->NonCovalent Warhead CF3-Acrylamide Warhead Warhead->NonCovalent Transition Transition State (Michael Addition) NonCovalent->Transition k_inact Covalent Covalent Adduct (Reversible) Transition->Covalent Covalent->NonCovalent k_off (Retro-Michael)

Mechanistic pathway of reversible covalent inhibition via CF3-acrylamides.

Quantitative Data: Warhead Reactivity Comparison

To rationally select a warhead, researchers must compare their intrinsic reactivity. The table below summarizes the kinetic parameters of standard acrylamides versus tuned variants when reacted with a model thiol.

Warhead TypeSubstituentLUMO Energy (eV)*Intrinsic Reactivity (

with GSH)
Binding Mode
Standard Acrylamide None-0.5 to -0.2> 120 minutesIrreversible

-Cyanoacrylamide
-CN-1.8 to -1.5< 5 minutesHighly Reversible

-CF

Acrylamide
-CF

-1.2 to -0.915 - 45 minutesTunable / Reversible

-CF

Acrylamide
-CF

-0.8 to -0.6> 180 minutesIrreversible (Slow)

Note: LUMO energies are approximate values derived from Density Functional Theory (DFT) calculations (B3LYP/6-31G).

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the development of a CF


-acrylamide TCI requires a self-validating experimental loop. The following protocols detail the chemical synthesis and the kinetic validation of the warhead.

Workflow Design 1. Rational Design (LUMO Tuning via CF3) Synthesis 2. Chemical Synthesis (Amidation of CF3-acrylic acid) Design->Synthesis GSH_Assay 3. GSH Reactivity Assay (LC-MS/MS Kinetics) Synthesis->GSH_Assay InVitro 4. In Vitro Profiling (Target Engagement) GSH_Assay->InVitro Optimization 5. Lead Optimization (Steric & Electronic Tuning) InVitro->Optimization Optimization->Design Feedback Loop

Step-by-step workflow for the development and validation of CF3-acrylamide TCIs.

Protocol A: Synthesis of -Trifluoromethyl Acrylamides

Objective: Couple an optimized target-binding amine scaffold with 2-(trifluoromethyl)acrylic acid.

  • Preparation: Dissolve the target-binding primary or secondary amine (1.0 eq) and 2-(trifluoromethyl)acrylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add a coupling reagent, such as HATU (1.5 eq), to the solution at 0 °C. Causality for choice: HATU is preferred over EDC/NHS here to prevent the volatile/reactive CF

    
    -acrylic acid from undergoing premature side reactions.
    
  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the reaction mixture, allowing it to warm to room temperature over 4–6 hours.

  • Purification: Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, and purify via flash chromatography (silica gel) to yield the final 
    
    
    
    -CF
    
    
    acrylamide.
Protocol B: Self-Validating Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic thiol reactivity (


) of the synthesized warhead using a controlled, self-validating LC-MS/MS system.
  • System Setup (Self-Validation): Prepare three reaction vials:

    • Vial 1 (Test): 100 µM CF

      
      -acrylamide + 5 mM GSH.
      
    • Vial 2 (Positive Control): 100 µM Standard Acrylamide + 5 mM GSH (Validates assay sensitivity).

    • Vial 3 (Negative Control): 100 µM CF

      
      -acrylamide + Buffer only (Validates compound stability against hydrolysis).
      
  • Incubation: Incubate all vials in PBS buffer (pH 7.4) at 37 °C. The physiological pH ensures the GSH thiol is partially deprotonated to the reactive thiolate state.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid. Causality: Formic acid rapidly drops the pH, protonating the thiolate and instantly halting the Michael addition.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The integration of trifluoromethyl groups into acrylamide warheads represents a sophisticated evolution in covalent drug design. By leveraging the CF


 group's profound electron-withdrawing capability and unique steric profile, medicinal chemists can engineer molecules that achieve rapid target engagement followed by controlled reversibility. As demonstrated in recent inhibitor developments for SARS-CoV-2 and thrombosis, this tunable electrophilicity is vital for maximizing therapeutic windows and minimizing off-target liabilities.

References

  • Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry, 2024 URL: [Link]

  • Title: Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors Source: European Journal of Medicinal Chemistry, 2023 URL: [Link]

  • Title: Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase Source: European Journal of Medicinal Chemistry, 2025 URL: [Link]

Foundational

In-Depth Technical Guide: Biological Activity Screening of Novel Trifluoromethylphenyl Amides

Executive Summary This technical guide outlines a rigorous, multi-tiered framework for the biological evaluation of novel trifluoromethylphenyl amides. This chemical class, characterized by the bioisosteric replacement o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous, multi-tiered framework for the biological evaluation of novel trifluoromethylphenyl amides. This chemical class, characterized by the bioisosteric replacement of hydrogen or methyl groups with a trifluoromethyl (


) moiety, exhibits enhanced metabolic stability, lipophilicity, and membrane permeability. These properties make them high-value scaffolds in agrochemical (fungicides/insecticides) and pharmaceutical (anticancer/antimicrobial) discovery. This document provides standardized protocols, structure-activity relationship (SAR) insights, and data analysis methodologies to ensure reproducible and authoritative screening results.

Chemical Rationale & SAR Fundamentals

The Fluorine Effect

The strategic incorporation of a


 group onto the phenyl ring of an amide linker fundamentally alters the physicochemical profile of the molecule:
  • Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes, significantly extending in vivo half-life.

  • Lipophilicity Modulation: The hydrophobic nature of the

    
     group increases the partition coefficient (
    
    
    
    ), facilitating passive transport across lipid bilayers (e.g., the insect cuticle or bacterial cell wall).
  • Electronic Effects: The strong electron-withdrawing nature of

    
     alters the pKa of the amide nitrogen, potentially strengthening hydrogen bond interactions with target protein residues (e.g., Serine or Histidine in enzyme active sites).
    
Structure-Activity Relationship (SAR) Trends

Field data suggests the following SAR principles for this scaffold:

  • Positional Isomerism: Para-substitution often favors target specificity in kinase inhibition, whereas ortho-substitution can induce steric locks that favor rigid conformations necessary for receptor binding (e.g., in agrochemical targets).

  • Linker Chemistry: The amide linker acts as a hydrogen bond donor/acceptor. Modifications here (e.g., N-methylation) often abolish activity, confirming the necessity of the -NH-CO- motif for binding.

Screening Strategy Framework

The screening process follows a "Funnel Approach," filtering compounds from computational prediction to whole-organism validation.

Screening Workflow Diagram

ScreeningWorkflow InSilico Tier 1: In Silico Profiling (ADMET & Docking) InVitro_Micro Tier 2a: Antimicrobial Screening (MIC/MBC Determination) InSilico->InVitro_Micro Filtered Hits InVitro_Cyto Tier 2b: Cytotoxicity Profiling (MTT/SRB Assays) InSilico->InVitro_Cyto Functional Tier 3: Specialized Functional Assays (Enzyme Inhibition / Insecticidal) InVitro_Micro->Functional Active Compounds (<10 µM) InVitro_Cyto->Functional Validation Tier 4: Hit Validation & SAR Analysis (IC50 Calculation & Selectivity Index) Functional->Validation Confirmed Leads

Caption: The tiered screening cascade ensures resource efficiency by eliminating inactive or toxic compounds early.

Tier 1: In Silico Profiling (Predictive Modeling)

Before wet-lab synthesis, candidates are screened virtually to predict "drug-likeness."

  • Molecular Docking: Compounds are docked against putative targets such as Succinate Dehydrogenase (SDH) (fungal target) or GABA-gated chloride channels (insecticidal target). High binding energy scores (<-8.0 kcal/mol) prioritize synthesis.

  • ADMET Prediction: Use SwissADME or similar tools to verify:

    • Topological Polar Surface Area (TPSA) < 140 Ų (for cell permeability).

    • No violation of Lipinski’s Rule of Five.

Tier 2: In Vitro Biological Assays[1][2]

Antimicrobial Screening (Standard Operating Procedure)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Protocol (CLSI Microbroth Dilution):

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Prep: Dissolve trifluoromethylphenyl amides in 100% DMSO to 10 mg/mL stock.

  • Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be < 1%.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Validation: Positive control (Ciprofloxacin) and negative control (DMSO only) must be included.

Cytotoxicity Assay (MTT Method)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., A549, HeLa) and calculate


.

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the amide (0.1 – 100 µM) for 48h.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate medium; add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Tier 3: Specialized Functional Assays

Insecticidal/Larvicidal Activity

Trifluoromethylphenyl amides are potent disruptors of insect physiology.

  • Target: Aedes aegypti (mosquito) or Plutella xylostella.

  • Method: Leaf-dip bioassay or Larval immersion.

  • Metric:

    
     (Lethal Concentration killing 50% of population) at 24h and 48h.
    
  • Significance: Compounds in this class often rival commercial standards like fipronil, acting via GABA receptor antagonism.

Mechanism of Action: Apoptosis Induction (Anticancer)

For compounds showing cytotoxicity, the mechanism is often mitochondrial-mediated apoptosis.

ApoptosisPathway Compound Trifluoromethylphenyl Amide Mito Mitochondria Compound->Mito Destabilizes Membrane ROS ROS Generation (Oxidative Stress) Mito->ROS Disrupts ETC CytC Cytochrome c Release Mito->CytC ROS->CytC Triggers Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: Proposed mechanism where amide derivatives induce oxidative stress leading to mitochondrial dysfunction.

Data Presentation & Analysis

Quantitative Summary Table

Data should be consolidated to allow rapid comparison of potency and selectivity.

Compound IDR-Group

Pos.
MIC (

) [µg/mL]

(HeLa) [µM]
Selectivity Index (

)
TFMPA-01 MethylPara4.012.53.1
TFMPA-02 ChloroMeta64.0>100N/A
TFMPA-03 PhenylPara0.5 8.216.4
Ciprofloxacin--0.25--
Doxorubicin---1.5-
  • Selectivity Index (

    
    ):  Calculated as 
    
    
    
    or
    
    
    . An
    
    
    indicates a promising therapeutic window.

References

  • Fungicidal Properties of Novel Trifluoromethylphenyl Amides. Source: Deutsche Nationalbibliothek (d-nb.info) [Link]

  • Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III. Source: PubMed (nih.gov) [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Source: MDPI (Molecules) [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry [Link]

  • Structure-Activity Relationships of Novel Anti-Malarial Agents. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

[1] Introduction & Strategic Value N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 17793-79-4), often referred to as

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Value

N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 17793-79-4), often referred to as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-(2-(trifluoromethyl)phenyl)acrylamide, is a high-value bifunctional building block in organic synthesis and medicinal chemistry.

Its structural uniqueness lies in the interplay between the electron-deficient acrylamide "warhead" and the sterically demanding, electron-withdrawing ortho-trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group .
Core Applications
  • Radical Cascade Acceptor: It serves as a premier substrate for synthesizing 3,3-disubstituted oxindoles via radical cyclization.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group forces a non-planar conformation that actually facilitates certain radical closure pathways while blocking competing ortho-functionalization.
    
  • Covalent Kinase Inhibition: In drug discovery, this motif acts as a covalent modifier of non-catalytic cysteine residues.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group modulates the electrophilicity of the Michael acceptor and enhances metabolic stability against amidases.
    
  • Heck-Type Cross-Coupling: A robust partner for Pd-catalyzed domino reactions to construct complex heterocyclic scaffolds.[1]

Module A: Robust Synthesis of the Reagent

Objective: High-yield synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide from 2-(trifluoromethyl)aniline.[1]

Expert Insight: The Steric Challenge

Unlike simple anilines, 2-(trifluoromethyl)aniline is nucleophilically deactivated by the electron-withdrawing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group and sterically hindered. Standard Schotten-Baumann conditions (aqueous base) often lead to hydrolysis of the acryloyl chloride before amide formation.[1] Anhydrous conditions with a non-nucleophilic base are mandatory. 
Protocol A1: Anhydrous Acylation

Reagents:

  • 2-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Acryloyl chloride (1.2 equiv) [Warning: Lachrymator, Toxic ][1]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Add 2-(trifluoromethyl)aniline and anhydrous DCM.
    
  • Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA dropwise.[1] Rationale: Cooling prevents exothermic polymerization of the acryloyl chloride.

  • Acylation: Add acryloyl chloride dropwise over 20 minutes.

    • Critical Check: The solution will turn cloudy (amine salt precipitation).[1] If the solution turns black/tarry, addition was too fast.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Note: Due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       steric bulk, this reaction is slower than with unsubstituted aniline. Monitor by TLC (Hexane/EtOAc 4:1).[1]
      
  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.[1]
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
    
  • Yield Expectation: 85–92% (White to off-white solid).[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-CF3-Aniline (DCM, 0°C) Reagent Add Base (DIPEA) + Acryloyl Chloride Start->Reagent N2 atm Intermediate Intermediate: Amide Formation (Stir 4-6h, RT) Reagent->Intermediate Nucleophilic Acyl Substitution Quench Quench: Sat. NaHCO3 Wash 1M HCl Intermediate->Quench Complete Product Product: N-[2-(CF3)phenyl]prop-2-enamide (Yield >85%) Quench->Product Purification

Figure 1: Step-wise synthesis workflow ensuring high yield by managing steric hindrance and exotherms.

Module B: Radical Cascade Cyclization (Oxindole Synthesis)

Objective: Synthesis of 3,3-disubstituted oxindoles using the reagent as a radical acceptor.

This is the most powerful application of this reagent.[1] The N-arylacrylamide motif captures alkyl/acyl radicals and cyclizes onto the aromatic ring.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group is tolerated and incorporated into the final oxindole scaffold, often enhancing biological activity.
Protocol B1: Visible-Light Photoredox Alkylation

Scope: Incorporation of fluorinated alkyl groups (e.g., using Togni’s Reagent or Sulfinates).[1]

Reagents:

  • Substrate: N-[2-(trifluoromethyl)phenyl]prop-2-enamide (0.2 mmol)[1]

  • Radical Source: Sodium trifluoromethanesulfinate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Langlois Reagent) (2.0 equiv)
    
  • Photocatalyst: Eosin Y (2 mol%) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1 mol%)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv) [If using Langlois reagent][1]

  • Solvent: MeCN/H2O (4:1)[1]

Mechanism of Action (Causality):

  • SET: The photocatalyst oxidizes the sulfinate to generate a

    
     radical.
    
  • Addition: The electrophilic

    
     adds to the 
    
    
    
    -unsaturated alkene (the "warhead").
  • Cyclization: The resulting alkyl radical undergoes 5-exo-trig cyclization onto the aromatic ring.[1]

  • Re-aromatization: Oxidation and proton loss restore aromaticity, yielding the oxindole.[1]

Step-by-Step:

  • Add substrate, sulfinate, and catalyst to a reaction tube equipped with a stir bar.[1]

  • Evacuate and backfill with Argon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Add degassed solvent.[1]

  • Irradiate with Blue LEDs (450–460 nm) at RT for 12–24 hours.

  • Observation: The reaction mixture usually transitions from pink (Eosin) to a lighter shade as the cycle progresses.[1]

  • Purification: Remove solvent, extract with EtOAc, and purify via silica gel chromatography.

Data: Catalyst Efficiency Comparison
CatalystLight SourceRadical SourceYield (%)Notes
Eosin Y Green LED

78%Metal-free, Eco-friendly

Blue LEDTogni Reagent II85%Faster kinetics, higher cost

Blue LED

(Alkyl Halide)
82%Best for non-fluorinated alkyls
Visualization: Radical Cascade Mechanism

RadicalCascade Substrate Substrate: N-(o-CF3-phenyl)acrylamide Addition Step 1: Radical Addition to Alkene (C=C) Substrate->Addition RadicalGen Radical Source (R•) (via Photocatalysis) RadicalGen->Addition Attacks alkene Cyclization Step 2: 5-exo-trig Cyclization onto Aryl Ring Addition->Cyclization Forms C-C bond Intermediate Spiro-cyclohexadienyl Radical Intermediate Cyclization->Intermediate Product Product: 3,3-Disubstituted Oxindole Intermediate->Product -H+ / Oxidation (Re-aromatization)

Figure 2: Mechanistic pathway of radical cascade cyclization yielding oxindoles.[1]

Module C: Medicinal Chemistry (Covalent Warhead)

Objective: Utilizing the acrylamide moiety to target cysteine residues in proteins (e.g., Kinases, PDI).[2][3][4][5]

The


 group serves two roles here:
  • Conformational Lock: It twists the amide bond, potentially improving selectivity for specific binding pockets over flat analogs.[1]

  • Metabolic Shield: It protects the amide bond from rapid enzymatic hydrolysis.[1]

Protocol C1: GSH Reactivity Assay (Half-life Determination)

To validate the "warhead" reactivity before biological testing, a Glutathione (GSH) trapping assay is standard.[1]

Procedure:

  • Prepare a 10 mM stock of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in DMSO.[1]

  • Prepare a 10 mM stock of reduced GSH in phosphate buffer (pH 7.4).

  • Incubation: Mix to reach final concentrations of 50

    
     compound and 500 
    
    
    
    GSH (pseudo-first-order conditions). Incubate at 37 °C.
  • Monitoring: Inject aliquots into HPLC-UV or LC-MS at t=0, 15, 30, 60, 120 min.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the GSH-adduct (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Interpretation:

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Highly reactive (Risk of off-target toxicity).
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Ideal range  for targeted covalent inhibitors.
      
    • Note: The

      
       usually reduces reactivity compared to unsubstituted phenylacrylamides, pushing the half-life into the desirable "tunable" window.
      

References

  • Synthesis of N-arylacrylamides

    • Methodology: Standard acylation protocols adapted for sterically hindered anilines.[1]

    • Source: Weiner, et al. "N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents."[1] Molecules, 2022.[1][3][6] Link

  • Radical Cascade Cyclization (Oxindoles)

    • Key Paper: "Catalyst- and additive-free cascade radical addition/cyclization of N-arylacrylamides with trifluoropyruvates." ResearchGate, 2024.[1] Link

    • Photoredox Context: "Metal-free visible-light-driven cascade cyclization reaction to synthesize 2-oxindoles."[1] Organic & Biomolecular Chemistry, 2015.[1] Link

  • Covalent Inhibitor Design (Warhead Chemistry)

    • Mechanistic Insight: "Recent advances in the development of covalent inhibitors."[1][3][5][6] RSC Medicinal Chemistry, 2020.[1] Link

    • Specific Application: "Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors."[1] European Journal of Medicinal Chemistry, 2025.[1] Link

  • Heck-Type Reactions

    • Protocol: "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides."[1][7][8] Beilstein J. Org.[1][7] Chem., 2017.[1][5][7][8] Link

Sources

Application

Application Note: Trifluoromethylphenyl Amides as Next-Generation Fungicides

Abstract This technical guide details the application of trifluoromethylphenyl amides (TFMPAs) in modern agriculture. Characterized by the strategic incorporation of a trifluoromethyl ( ) group on the phenyl ring of an a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of trifluoromethylphenyl amides (TFMPAs) in modern agriculture. Characterized by the strategic incorporation of a trifluoromethyl (


) group on the phenyl ring of an amide scaffold, these compounds represent a "privileged structure" in fungicide discovery, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs) . This document provides a comprehensive workflow for researchers, covering rational design principles, chemical synthesis, validated in vitro/in vivo screening protocols, and resistance management strategies.

Introduction: The Pharmacophore & Mechanism of Action

Rational Design: The Power of the Group

The trifluoromethylphenyl amide scaffold is not merely a structural template; it is a functional engine for fungicidal potency. The


 group imparts three critical physicochemical properties that drive efficacy:
  • Metabolic Stability: The C-F bond energy (approx. 485 kJ/mol) renders the molecule resistant to oxidative degradation by fungal cytochrome P450s, extending half-life.

  • Lipophilicity: With a Hansch

    
     value of +0.88, the 
    
    
    
    group significantly enhances membrane permeability, facilitating transport to the mitochondrial target site.
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     alters the pKa of the amide nitrogen, strengthening hydrogen bond interactions with the target enzyme.
    
Mechanism of Action (MoA)

TFMPAs function primarily as SDHIs (FRAC Group 7) . They bind to the ubiquinone-binding pocket (site Q_p) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Target: Subunits B, C, and D of the SDH complex.

  • Effect: Blockage of electron transfer from succinate to ubiquinone

    
     Halt in ATP production 
    
    
    
    Inhibition of respiration
    
    
    Fungal cell death.
Visualizing the Pathway

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by TFMPAs.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII ATP ATP Production ComplexIII->ATP Downstream Respiration TFMPA Trifluoromethylphenyl Amide (Inhibitor) TFMPA->ComplexII BINDS TO Qp SITE (BLOCKS)

Figure 1: Mechanism of Action. TFMPAs bind to the Qp site of Complex II, preventing ubiquinone reduction and halting ATP synthesis.

Chemical Synthesis Protocol

Objective: To synthesize a library of N-(trifluoromethylphenyl) amides for screening. Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Materials
  • Substrate: Substituted aniline (e.g., 2-amino-5-trifluoromethylpyridine or 4-trifluoromethylaniline).

  • Reagent: Acid chloride (e.g., 2-chloronicotinoyl chloride) or Carboxylic acid with coupling agent (EDC/HOBt).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equivalent of the trifluoromethyl-aniline derivative in anhydrous DCM (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add 1.2 equivalents of

    
    . Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dropwise add 1.1 equivalents of the acid chloride dissolved in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with water. Extract with DCM (

    
    ). Wash organic layer with 1M HCl (to remove unreacted amine), then saturated 
    
    
    
    , then brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH or purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR and HRMS (Look for 
    
    
    
    coupling patterns).

In Vitro Bioassay Protocol: Poisoned Food Technique[1]

Objective: Determine the


 (half-maximal effective concentration) of synthesized TFMPAs against key phytopathogens (e.g., Rhizoctonia solani, Botrytis cinerea).
Materials
  • Media: Potato Dextrose Agar (PDA).

  • Pathogen: Actively growing mycelial plugs (5 mm diameter).

  • Compound Stock: 10,000 ppm in DMSO or Acetone.

Protocol
  • Media Preparation: Autoclave PDA and cool to approx. 50°C.

  • Amending: Add the test compound stock to the molten agar to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100

    
    .
    
    • Control: Add equivalent volume of solvent (DMSO/Acetone) only.

  • Plating: Pour 15-20 mL of amended media into sterile 90 mm Petri dishes. Allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug (mycelium side down) in the exact center of each plate.

  • Incubation: Incubate at 25°C ± 2°C in the dark.

  • Data Collection: Measure colony diameter (in two perpendicular directions) when the control plates reach full growth (typically 3–7 days depending on species).

  • Analysis: Calculate Percent Inhibition (

    
    ):
    
    
    
    
    (Where
    
    
    = growth in control,
    
    
    = growth in treatment). Determine
    
    
    using log-probit regression analysis.

In Vivo Greenhouse Protocol: Pot Experiments

Objective: Validate efficacy on whole plants (Preventative vs. Curative) against Rhizoctonia sheath blight or Alternaria leaf spot.

Materials
  • Host Plants: Rice seedlings (for R. solani) or Cucumber/Tomato seedlings (3-4 leaf stage).

  • Sprayer: Hand-held atomizer (calibrated to 200 L/ha equivalent).

  • Inoculum: Spore suspension (

    
     spores/mL) or colonized grain.
    
Protocol A: Preventative Activity (Protective)
  • Application: Spray test compounds (formulated in 0.1% Tween 80 water) onto plants until runoff. Allow to dry for 24 hours.

  • Inoculation: Spray pathogen spore suspension or place colonized agar plugs on leaf axils.

  • Incubation: Place plants in a humidity chamber (>90% RH) at 25°C for 24-48 hours, then move to standard greenhouse bench.

  • Assessment: Score disease severity 7–14 days post-inoculation using a standard index (0–5 scale).

Protocol B: Curative Activity (Therapeutic)
  • Inoculation: Inoculate plants with pathogen first.[1] Incubate for 24 hours to allow infection initiation.[1]

  • Application: Spray test compounds onto infected plants.[1]

  • Assessment: Score disease severity 7–14 days post-treatment.

Experimental Workflow & Decision Matrix

This diagram outlines the decision-making process from synthesis to field candidate selection.

Workflow Start Start: Rational Design (Scaffold Selection) Synth Synthesis of TFMPA Library (Amide Coupling) Start->Synth InVitro In Vitro Screening (Poisoned Food Assay) Synth->InVitro Decision1 EC50 < 10 ppm? InVitro->Decision1 InVivo In Vivo Pot Assay (Greenhouse) Decision1->InVivo Yes Discard Discard / Redesign Decision1->Discard No Decision2 Efficacy > 80%? InVivo->Decision2 Field Field Trials (Small Plot) Decision2->Field Yes Decision2->Discard No

Figure 2: R&D Pipeline. A stage-gate process ensures only potent compounds progress to costly in vivo and field stages.

Resistance Management (FRAC Group 7)

TFMPAs, being SDHIs, are classified as Medium-to-High Risk for resistance development. Mandatory Stewardship Protocols:

  • Mixtures: Never apply TFMPAs alone. Tank-mix with a multi-site inhibitor (e.g., Chlorothalonil, Mancozeb) or a different MoA (e.g., Triazoles).

  • Alternation: Do not apply more than 2 consecutive sprays of SDHI-containing products. Rotate with non-Group 7 fungicides.

  • Limitation: Limit SDHI applications to a maximum of 3 per season.

Data Summary Table: Comparative Efficacy

Example data structure for reporting results:

Compound IDR-GroupEC50 (mg/L) R. solaniEC50 (mg/L) B. cinereaIn Vivo Efficacy (%) @ 100 ppm
TFMPA-01 2-CF30.451.2085%
TFMPA-02 4-CF30.120.8592%
Fluxapyroxad (Std)-0.080.5096%
Control ->100>1000%

References

  • Glukhareva, T. V., et al. (2018).[2] "Synthesis and biological activity of novel succinate dehydrogenase inhibitor derivatives as potent fungicide candidates." Journal of Agricultural and Food Chemistry. Link

  • Fungicide Resistance Action Committee (FRAC). (2023).[3] "FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action." FRAC International. Link

  • Xu, Y., et al. (2013). "Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides." Journal of Agricultural and Food Chemistry. Link

  • Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology. Link

  • BenchChem. (2023). "Application Notes and Protocols for Investigating Isofetamid's Curative and Preventative Activity." Link

Sources

Method

Application Notes &amp; Protocols: Development of Insecticides Using N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives

Introduction: The Rationale for N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives in Crop Protection The relentless challenge of agricultural pests necessitates the continuous discovery and development of novel insecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives in Crop Protection

The relentless challenge of agricultural pests necessitates the continuous discovery and development of novel insecticides. A promising class of molecules, N-substituted phenylacrylamides, has garnered significant attention for its potent insecticidal, acaricidal, and nematicidal properties. Within this class, derivatives featuring a 2-(trifluoromethyl)phenyl group are of particular interest. The trifluoromethyl (CF3) group is a well-known bioisostere in medicinal and agricultural chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of a molecule. Its incorporation into the N-phenylacrylamide scaffold represents a strategic approach to developing next-generation crop protection agents.

These application notes provide a comprehensive guide for researchers engaged in the synthesis, bio-evaluation, and preliminary mechanism-of-action studies of N-[2-(trifluoromethyl)phenyl]acrylamide derivatives. The protocols herein are designed to be robust and reproducible, while the scientific explanations aim to provide the causal logic behind key experimental steps, empowering researchers to not only execute the methods but also to troubleshoot and adapt them for their specific research goals.

Part 1: Synthesis of N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives

The most direct and common route to synthesize the target compounds is through the acylation of 2-(trifluoromethyl)aniline with acryloyl chloride or a substituted acryloyl chloride. This reaction, a nucleophilic acyl substitution, forms the critical amide bond.

Causality in Synthesis:
  • The Amine: 2-(Trifluoromethyl)aniline serves as the nucleophile. The CF3 group at the ortho position is electron-withdrawing, which slightly deactivates the amine, but its primary role is to confer specific biological properties to the final molecule.

  • The Acylating Agent: Acryloyl chloride is the electrophile. The vinyl group is crucial for the molecule's bioactivity, potentially acting as a Michael acceptor in biological systems.[1][2]

  • The Base: A non-nucleophilic organic base, such as triethylamine (Et3N), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without the base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • The Solvent: An anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants and prevent unwanted side reactions with water.[4]

Diagram of Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - 2-(Trifluoromethyl)aniline - Acryloyl Chloride - Triethylamine Reaction Reaction Vessel (Anhydrous DCM, 0°C to RT) Reactants->Reaction Add dropwise Workup Aqueous Work-up (Quench, Wash) Reaction->Workup After 12h Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Characterization (NMR, MS, IR) Purification->Characterization Purified Fractions FinalProduct Final Product: N-[2-(trifluoromethyl)phenyl] -acrylamide Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of N-[2-(trifluoromethyl)phenyl]acrylamide derivatives.

Detailed Synthesis Protocol

Materials:

  • 2-(Trifluoromethyl)aniline

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acryloyl chloride (1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5]

  • Quenching and Extraction: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and finally brine. Each wash helps to remove impurities and byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-[2-(trifluoromethyl)phenyl]acrylamide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Part 2: Insecticidal Bioactivity Assessment

Evaluating the biological efficacy of newly synthesized compounds is a cornerstone of insecticide development.[6][7] Bioassays provide quantitative data on a compound's toxicity to a target pest.[8][9][10] The following protocols describe methods for two common agricultural pests: the diamondback moth (Plutella xylostella), a major pest of cruciferous crops, and the two-spotted spider mite (Tetranychus urticae), a damaging pest in a wide range of crops.

Diagram of Bioassay Workflow

Bioassay_Workflow StockPrep Stock Solution Preparation (in Acetone/DMSO) SerialDilution Serial Dilutions (Test Concentrations) StockPrep->SerialDilution Treatment Treatment Application (e.g., Leaf-Dip) SerialDilution->Treatment Apply to substrate Incubation Incubation (Controlled Environment) Treatment->Incubation Introduce pests Mortality Mortality Assessment (24, 48, 72h) Incubation->Mortality DataAnalysis Data Analysis (Probit Analysis, LC50) Mortality->DataAnalysis

Caption: Standardized workflow for conducting insecticidal and acaricidal bioassays.

Protocol 2.1: Leaf-Dip Bioassay for Plutella xylostella

This method is effective for evaluating stomach and contact poisons against leaf-eating insects.

Materials:

  • Synthesized N-[2-(trifluoromethyl)phenyl]acrylamide derivatives

  • Acetone or DMSO (for stock solution)

  • Triton X-100 or Tween-80 (surfactant)

  • Cabbage or broccoli leaves

  • Third-instar larvae of P. xylostella

  • Petri dishes with filter paper

Procedure:

  • Solution Preparation: Prepare a stock solution (e.g., 1000 mg/L) of the test compound in acetone. From this stock, create a series of at least five graded concentrations using deionized water containing a surfactant (e.g., 0.1% Triton X-100). The surfactant ensures even coating on the waxy leaf surface.

  • Treatment: Cut fresh cabbage leaves into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

  • Controls: A negative control (water + surfactant) and a positive control (a commercial insecticide of known efficacy) must be included in each assay for validation.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely (approx. 1-2 hours).

  • Infestation: Place one dried leaf disc into each Petri dish lined with moistened filter paper. Introduce 10-15 third-instar larvae of P. xylostella into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1 °C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to determine the median lethal concentration (LC50).[9][10]

Protocol 2.2: Slide-Dip Bioassay for Tetranychus urticae

This method is a standard for assessing acaricide toxicity.

Materials:

  • Test compounds

  • Acetone or DMSO

  • Triton X-100

  • Kidney bean or fava bean leaves infested with adult female spider mites

  • Microscope slides with double-sided tape

Procedure:

  • Mite Preparation: Affix 10-15 adult female spider mites, dorsal side up, to a piece of double-sided tape on a microscope slide. Prepare at least three replicate slides per concentration.

  • Solution Preparation: Prepare test solutions as described in Protocol 2.1.

  • Treatment: Dip each slide with the attached mites into the test solution for 5 seconds.

  • Incubation: Place the slides in a humidity chamber and maintain under controlled conditions (e.g., 26 ± 1 °C, >60% RH).

  • Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope. Mites are considered dead if their legs do not move when prodded.

  • Data Analysis: Calculate the LC50 value using probit analysis as described previously.

Part 3: Investigating the Mechanism of Action (MoA)

The acrylamide moiety is an α,β-unsaturated carbonyl, which is a known soft electrophile.[2] This chemical feature suggests a potential mechanism involving covalent interaction with soft nucleophiles in biological systems, such as the thiol groups of cysteine residues in proteins.[1][2] This interaction can lead to the inactivation of critical enzymes or receptor proteins, disrupting vital physiological processes in the insect.[11][12]

While the precise target for many novel insecticide classes is unknown, several possibilities exist:

  • Nervous System Targets: Many insecticides target the nervous system. The covalent modification of cysteine residues in ion channels (e.g., GABA receptors) or enzymes involved in neurotransmission could be a plausible MoA.[11][13]

  • Metabolic Disruption: Inhibition of key metabolic enzymes, such as those involved in cellular respiration, could lead to insect mortality. For instance, some fungicides and insecticides target succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

  • Ryanodine Receptors: A major target for modern insecticides, ryanodine receptors are calcium channels critical for muscle contraction.[14]

Further investigation would require advanced biochemical and molecular techniques, such as enzyme activity assays, receptor binding studies, and proteomic approaches to identify potential protein targets.[6]

Part 4: Data Interpretation and Reporting

Systematic data collection and reporting are crucial for comparing the efficacy of different derivatives and for making informed decisions in the development pipeline.

Table for Summarizing Bioassay Data
Compound IDTarget PestAssay Type24h LC50 (mg/L) [95% CI]48h LC50 (mg/L) [95% CI]Slope ± SE
Control (+) P. xylostellaLeaf-DipValueValueValue
Your-Cmpd-01 P. xylostellaLeaf-Dip
Your-Cmpd-02 P. xylostellaLeaf-Dip
Control (+) T. urticaeSlide-DipValueN/AValue
Your-Cmpd-01 T. urticaeSlide-Dip
Your-Cmpd-02 T. urticaeSlide-Dip

LC50: Median Lethal Concentration; CI: Confidence Interval; SE: Standard Error.

References

  • Analysis of Insecticide Bioactivity.Lifeasible.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Bioassays for Monitoring Insecticide Resistance.PMC - NIH.
  • Mechanisms of Action for Acrylamide and Mercury.CSUN.
  • Bioassays for monitoring insecticide resistance.LSU Scholarly Repository.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Consider
  • Insecticidal, Repellent and Fungicidal Properties of Novel Trifluoromethylphenyl Amides.DTIC.
  • Insecticidal and repellent properties of novel trifluoromethylphenyl amides III.PubMed.
  • Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer.[No Source Found].
  • A review of mechanisms of acrylamide carcinogenicity.Oxford Academic.
  • Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned
  • Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity.PubMed.
  • The Mechanism of Acrylamide-Induced Neurotoxicity: Current St
  • Supporting Information for a scientific article.[No Source Found].
  • (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity.
  • The Mechanism of Acrylamide-Induced Neurotoxicity: Current St
  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Deriv
  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities.PMC.
  • Synthesis and Copolymerization of several N-substituted acrylamides.Baghdad Science Journal.
  • 3-(2-chloro-phenyl)-n-(2-trifluoromethyl-phenyl)-acrylamide.Sigma-Aldrich.
  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase.PubMed.
  • Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Deriv
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus c.Semantic Scholar.

Sources

Application

Application Note: N-[2-(trifluoromethyl)phenyl]prop-2-enamide as a Reactivity Benchmark in Covalent Drug Discovery

The following Application Note and Protocol Guide details the use of N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-[2-(trifluoromethyl)phenyl]acrylamide) as a critical benchmarking standard in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-[2-(trifluoromethyl)phenyl]acrylamide) as a critical benchmarking standard in the development of Targeted Covalent Inhibitors (TCIs) for cancer therapy.

[1]

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) in oncology—exemplified by FDA-approved drugs like Osimertinib (EGFR), Ibrutinib (BTK), and Sotorasib (KRAS G12C)—has necessitated precise methods for tuning electrophile reactivity.[1] N-[2-(trifluoromethyl)phenyl]prop-2-enamide serves as a vital model electrophile and reactivity standard .[1] Its specific electronic properties, driven by the ortho-trifluoromethyl group, make it an ideal reference point for calibrating the "warhead" reactivity of novel drug candidates.[1] This guide outlines its application in Glutathione (GSH) reactivity assays, NMR-based reactivity prediction, and covalent fragment screening in cancer cell lysates.[1]

Scientific Background & Mechanism[1][2]

The "Goldilocks" Principle of Covalent Inhibition

Successful TCIs must balance two opposing forces:

  • Reactivity: Sufficient electrophilicity to form a covalent bond with the target cysteine (e.g., Cys797 in EGFR, Cys12 in KRAS).[1]

  • Selectivity: Low enough reactivity to avoid indiscriminate binding to off-target thiols (like Glutathione or serum albumin), which leads to toxicity.[1]

N-[2-(trifluoromethyl)phenyl]prop-2-enamide represents a "tuned" acrylamide.[1] The electron-withdrawing trifluoromethyl (-CF


) group on the phenyl ring modulates the electron density of the acrylamide double bond, altering its susceptibility to nucleophilic attack via Michael Addition .[1]
Mechanism of Action

The compound acts as a Michael acceptor.[1] In the presence of a nucleophilic cysteine thiolate (RS


), the 

-carbon of the acrylamide undergoes attack, resulting in a stable thioether adduct.[1]

Reaction Scheme:


[1]

By measuring the reaction rate (


) of this specific molecule with a model thiol (GSH), researchers can predict the behavior of complex drug candidates containing similar warheads.[1]
Key Applications in Cancer Research
  • Warhead Tuning: Used to establish Structure-Activity Relationships (SAR) for acrylamide warheads.[1]

  • Off-Target Toxicity Prediction: High reactivity with GSH correlates with a higher risk of immune-mediated toxicity (idiosyncratic drug reactions).[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a covalent fragment to probe accessible cysteines in "undruggable" targets (e.g., Ferroportin, Myc) in cell lysates.[1]

Visualization: Covalent Inhibitor Design Workflow

The following diagram illustrates where N-[2-(trifluoromethyl)phenyl]prop-2-enamide fits into the TCI discovery pipeline.

TCI_Workflow Start Target Identification (e.g., KRAS G12C, EGFR T790M) Design Warhead Design (Acrylamide Library) Start->Design Benchmark Reactivity Benchmarking (Use N-[2-(CF3)Ph]prop-2-enamide) Design->Benchmark Select Model Assay GSH Reactivity Assay (k_chem Determination) Benchmark->Assay Measure t1/2 Cell Cellular Potency (IC50 / k_inact/KI) Assay->Cell Filter Toxic Hits Selectivity Selectivity Profile (Proteomics) Cell->Selectivity Validation Selectivity->Design Optimize Warhead

Caption: Workflow integrating N-[2-(trifluoromethyl)phenyl]prop-2-enamide as a benchmark for tuning warhead reactivity before cellular testing.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This protocol determines the pseudo-first-order rate constant (


) and second-order rate constant (

) of the compound, establishing its reactivity profile.[1]
Materials
  • Test Compound: N-[2-(trifluoromethyl)phenyl]prop-2-enamide (10 mM stock in DMSO).

  • Reference Standard: Ibrutinib or Afatinib (optional, for comparison).[1]

  • Reagent: Reduced L-Glutathione (GSH).[1]

  • Internal Standard: Naproxen or Indomethacin.[1]

  • Buffer: PBS (pH 7.[1]4) or Potassium Phosphate Buffer (100 mM, pH 7.[1]4) with 1 mM EDTA.

  • Instrument: HPLC-UV or LC-MS/MS.[1]

Protocol Steps
  • Preparation:

    • Prepare a 20 mM GSH solution in PBS (freshly prepared).

    • Prepare a 100 µM working solution of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in PBS (containing <1% DMSO).

  • Incubation:

    • Mix the compound (10 µM final) with GSH (10 mM final) in a 1:1000 ratio (pseudo-first-order conditions).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove aliquots.

    • Quenching: Immediately add an equal volume of cold Acetonitrile (ACN) containing the Internal Standard to stop the reaction.[1]

  • Analysis:

    • Centrifuge samples (10,000 x g, 10 min) to remove precipitated salts/proteins.[1]

    • Inject supernatant into HPLC/LC-MS.[1]

    • Monitor the depletion of the parent compound peak area relative to the internal standard.[1]

Data Calculation

Calculate the remaining percentage of the parent compound (


).[1] Plot 

vs. time (

).[1]
  • Slope:

    
     (min
    
    
    
    )[1]
  • Half-life (

    
    ): 
    
    
    
    [1]
  • Second-order rate constant (

    
    ): 
    
    
    
    (M
    
    
    s
    
    
    )[1]

Interpretation:

  • 
     min:  Highly reactive (High toxicity risk).[1]
    
  • 
     min:  Moderate reactivity (Ideal "Goldilocks" zone for many drugs).[1]
    
  • 
     hours:  Low reactivity (May require specific positioning or catalysis).[1]
    

Comparative Reactivity Data

The following table summarizes the reactivity of N-aryl acrylamides, highlighting the effect of the trifluoromethyl group compared to other substituents. This data is derived from foundational SAR studies [1].

Compound Substituent (R)Electronic EffectGSH

(min)
Reactivity Classification
2-CF

(This Topic)
Electron Withdrawing ~120 Moderate (Benchmark)
Unsubstituted (Phenyl)Neutral~300Low-Moderate
4-OCH

(Methoxy)
Electron Donating>1000Low (Slow)
2-NO

(Nitro)
Strong E-Withdrawing<10High (Toxic)

Note: Values are approximate and dependent on specific assay conditions (pH, Temperature).

Advanced Application: NMR-Based Reactivity Prediction[1]

For labs lacking high-throughput LC-MS, reactivity can be predicted using


C NMR .[1]
  • Principle: The chemical shift (

    
    ) of the 
    
    
    
    -carbon of the acrylamide correlates with its electrophilicity.[1]
  • Method: Acquire a

    
    C NMR spectrum of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in DMSO-
    
    
    
    .
  • Correlation: A downfield shift (higher ppm) of the

    
    -carbon indicates lower electron density and higher reactivity toward thiols.[1]
    
  • Reference: This method was validated in studies showing a linear Hammett correlation for N-aryl acrylamides [1].[1][2]

References

  • Tunable N-Aryl Acrylamides as Covalent Inhibitors.

    • Source: Journal of Medicinal Chemistry (2015)[1]

    • Context: Establishes the structure-reactivity relationships (SAR)
    • URL:[Link][1][2]

  • Targeted Covalent Inhibitors: R

    • Source: Nature Reviews Drug Discovery (2011)[1]

    • Context: Foundational review on the design principles of covalent drugs, explaining the necessity of optimizing warhead reactivity.
    • URL:[Link][1]

  • A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor. [1][3][2][4]

    • Source: Journal of Medicinal Chemistry (2019)[1][3]

    • Context: Describes UCM-1336, a potent inhibitor where acrylamide derivatives are explored, highlighting the biological relevance of this chemical class in Ras-driven cancers.[1]

    • URL:[Link][1]

Sources

Method

Application Note: Synthesis and Characterization of Poly(N-[2-(trifluoromethyl)phenyl]prop-2-enamide)

Introduction & Strategic Rationale The incorporation of fluorine into polymer backbones—specifically via trifluoromethyl (-CF ) groups—has become a cornerstone strategy in modern drug delivery and materials science. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorine into polymer backbones—specifically via trifluoromethyl (-CF


) groups—has become a cornerstone strategy in modern drug delivery and materials science. The monomer N-[2-(trifluoromethyl)phenyl]prop-2-enamide  (also referred to as N-(2-trifluoromethylphenyl)acrylamide) offers a unique combination of an acrylamide handle for rapid polymerization and a sterically bulky, electron-withdrawing ortho-CF

phenyl group.
Why this Polymer?
  • The "Fluorine Effect": The -CF

    
     group enhances lipophilicity and metabolic stability, facilitating the formation of self-assembling hydrophobic domains in block copolymers, which are critical for encapsulating hydrophobic drug payloads.
    
  • Steric Modulation: The ortho-substitution twists the phenyl ring out of planarity with the amide group, potentially raising the glass transition temperature (

    
    ) and altering the solubility profile compared to non-fluorinated analogs.
    
  • Precision Engineering: Unlike standard acrylamides, the electronic deficiency of the aromatic ring requires tailored polymerization conditions to achieve low dispersity (Đ).

This guide provides a self-validating workflow for synthesizing the monomer and polymerizing it via Reversible Addition-Fragmentation Chain Transfer (RAFT) to ensure defined molecular weights suitable for biomedical applications.

Monomer Synthesis: N-Acylation Protocol

The purity of the monomer is the single most critical factor in achieving controlled polymerization. Traces of amine or acid impurities can terminate RAFT agents.

Reaction Scheme

Reactants: 2-(Trifluoromethyl)aniline + Acryloyl Chloride


 Monomer + 

Materials Table
ReagentEquiv.RoleCritical Note
2-(Trifluoromethyl)aniline 1.0NucleophileEnsure aniline is free of oxidation products (dark color).
Acryloyl Chloride 1.1ElectrophileToxic/Lachrymator. Distill if yellow/polymerized.
Triethylamine (TEA) 1.2Base (Scavenger)Must be dry to prevent hydrolysis of chloride.
Dichloromethane (DCM) SolventMediumAnhydrous grade preferred.
Hydroquinone TraceInhibitorPrevents radical polymerization during workup.
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Add 2-(trifluoromethyl)aniline (50 mmol) and TEA (60 mmol) to 200 mL of anhydrous DCM. Cool the system to 0°C using an ice/water bath.

  • Controlled Addition: Dilute acryloyl chloride (55 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes.

    • Why? The reaction is exothermic. Rapid addition generates heat, which can cause the acryloyl chloride to self-polymerize or the aniline to di-acylate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will become cloudy due to triethylamine hydrochloride salt precipitation.

  • Workup (The "Self-Validating" Step):

    • Filter off the solid salts.

    • Wash the filtrate sequentially with:

      • 1M HCl (removes unreacted aniline).

      • Sat. NaHCO

        
         (removes acrylic acid).
        
      • Brine (removes water).

    • Validation: If the organic layer remains colored after acid wash, amine impurities persist. Repeat HCl wash.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize the crude solid from an Ethanol/Water (9:1)  mixture or Hexane/Ethyl Acetate .
    
    • Target: White crystalline needles. Melting point should be sharp (approx. 108-110°C, though specific polymorphs may vary).

Polymerization Protocols

We present two methods: Free Radical Polymerization (FRP) for rapid screening and RAFT for precision synthesis.

Method A: RAFT Polymerization (Recommended for Drug Delivery)

RAFT is preferred to control the molecular weight distribution (PDI < 1.2) and enable block copolymer formation.[1][2]

Chain Transfer Agent (CTA) Selection: We utilize a Trithiocarbonate (e.g., DDMAT or EMP) because acrylamides have high propagation rate constants (


). Dithiobenzoates often retard acrylamide polymerization too severely.

Solvent Choice: DMF (Dimethylformamide) is required. The fluorinated monomer is hydrophobic, but the growing polymer chain requires a polar aprotic solvent to prevent premature precipitation.

RAFT Protocol
  • Charge: In a Schlenk tube, dissolve:

    • Monomer: 1.0 g (4.65 mmol)

    • CTA (DDMAT): 33 mg (0.09 mmol) [Target DP = 50]

    • Initiator (AIBN): 3.0 mg (0.018 mmol)

    • Solvent (DMF): 4.0 mL (approx. 1 M concentration)

    • Ratio: [M]:[CTA]:[I] = 50 : 1 : 0.2

  • Degassing (Critical): Perform 4 freeze-pump-thaw cycles.

    • Mechanism:[2] Oxygen inhibits radical propagation and oxidizes the RAFT agent. Incomplete degassing leads to induction periods and broad PDI.

  • Polymerization: Backfill with N

    
     and immerse in a pre-heated oil bath at 70°C . Stir for 12–16 hours.
    
  • Quenching: Cool the tube in liquid nitrogen and expose to air to terminate radicals.

  • Isolation: Precipitate the polymer dropwise into cold Methanol or Diethyl Ether . (Note: Fluorinated polymers may have unique solubility; test a small aliquot first. If methanol swells the polymer, use ether/hexane mix).

  • Drying: Vacuum dry at 40°C for 24 hours.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis and polymerization workflow.

G Start Start: Raw Materials Reaction N-Acylation (0°C, DCM, TEA) Start->Reaction Check1 TLC Check: Aniline consumed? Reaction->Check1 Check1->Reaction No (Add time) Workup Acid/Base Wash & Recrystallization Check1->Workup Yes Monomer Pure Monomer (White Crystals) Workup->Monomer Choice Select Method Monomer->Choice FRP FRP (Screening) AIBN, 70°C Choice->FRP High MW / Uncontrolled RAFT RAFT (Precision) DDMAT, AIBN, 70°C Choice->RAFT Low PDI / Block Copolymers Polymer Poly(N-CF3-Ph-Acrylamide) FRP->Polymer Degas Freeze-Pump-Thaw (O2 Removal) RAFT->Degas Degas->Polymer

Figure 1: Decision tree for the synthesis and polymerization of N-[2-(trifluoromethyl)phenyl]prop-2-enamide.

Characterization & Validation

To ensure scientific integrity, the following analytical data must be collected.

A. Nuclear Magnetic Resonance (NMR)[1][4][5][6]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Monomer: Look for vinyl protons (ABX system) at

      
       5.7, 6.2, and 6.4 ppm. The NH amide proton should appear downfield (
      
      
      
      ~9.5-10.0 ppm).
    • Polymer:[1][2][3][4][5][6] Disappearance of vinyl protons. Broadening of the backbone -CH

      
      -CH- signals (
      
      
      
      1.5-2.5 ppm).
  • 
    F NMR: 
    
    • Essential for confirming the integrity of the -CF

      
       group. Expect a singlet around 
      
      
      
      -60 ppm. Shift changes between monomer and polymer are often subtle but diagnostic of the environment change.
B. Gel Permeation Chromatography (GPC)
  • Solvent: DMF + 0.01 M LiBr.

    • Reasoning: Fluorinated polymers often aggregate in pure THF, leading to artificial high-MW shoulders. LiBr breaks up H-bonding interactions.

  • Standards: PMMA standards are preferred over Polystyrene for acrylates/acrylamides.

C. Thermal Analysis (DSC)
  • The bulky ortho-CF

    
     group restricts rotation around the N-C(phenyl) bond.
    
  • Expectation: A higher

    
     compared to Poly(N-phenylacrylamide) (which is ~123°C). Likely in the range of 135°C–150°C .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Monomer) Hydrolysis of Acryloyl ChlorideEnsure reagents are dry; increase Acryloyl Chloride to 1.2 eq.
High PDI (>1.5) in RAFT Oxygen presence or "Dead" CTACheck vacuum seal during freeze-pump-thaw. Verify CTA purity by NMR.
Polymer Insoluble High Fluorine ContentSwitch GPC/NMR solvent to Hexafluoroisopropanol (HFIP) or add LiBr to DMF.
No Polymerization Steric HindranceThe ortho-CF

is bulky. Increase reaction time to 24h or temp to 75°C.

References

  • RSC Polymer Chemistry: Thermoresponsive fluorinated polyacrylamides. (Discusses solubility control via fluorine content).

  • MDPI Molecules: Rapid RAFT Polymerization of Acrylamide. (Provides kinetic data and CTA selection for acrylamides).

  • BenchChem Protocols: Synthesis of N-substituted acrylamides. (General N-acylation workflows).

  • Sigma-Aldrich: N-[2-(trifluoromethyl)phenyl]prop-2-enamide Product Data. (Physical properties and safety data). (Note: Representative link for chemical structure verification).

Sources

Application

Application Note: In Vitro Evaluation of N-[2-(trifluoromethyl)phenyl]prop-2-enamide Cytotoxicity and Thiol Reactivity

Executive Summary & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between on-target potency and off-target cellular tolerability. The acrylamide functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between on-target potency and off-target cellular tolerability. The acrylamide functional group is the most widely utilized electrophilic "warhead" for targeting non-catalytic cysteine residues in kinases (e.g., EGFR, BTK) and GTPases (e.g., KRAS G12C).

N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-(2-trifluoromethylphenyl)acrylamide) serves as a critical model compound for understanding structure-reactivity relationships during lead optimization. The ortho-trifluoromethyl (-CF


) group exerts profound electronic (electron-withdrawing) and steric effects on the acrylamide system, modulating its intrinsic reaction rate with thiols via Michael addition[1].

Highly reactive warheads are prone to indiscriminate binding with abundant cellular thiols, primarily glutathione (GSH), leading to rapid cellular depletion, off-target cytotoxicity, and idiosyncratic adverse drug reactions[2]. Therefore, evaluating the GSH reactivity and corresponding in vitro cytotoxicity of this specific compound is a fundamental workflow for establishing a safe therapeutic window.

Workflow A Compound Prep N-[2-(CF3)phenyl]acrylamide B Intrinsic Reactivity NMR GSH Assay A->B Measure t1/2 C Cellular Tolerability In Vitro Cytotoxicity B->C Correlate to Toxicity D Data Synthesis Therapeutic Window C->D Optimize Warhead

Figure 1: Integrated workflow for evaluating targeted covalent inhibitor warheads.

Causality in Experimental Design

To ensure scientific rigor, experimental models must reflect the physiological realities of covalent drug behavior.

  • Why Glutathione (GSH)? GSH is the most abundant intracellular non-protein thiol (typically 1–10 mM). It is the gold-standard surrogate for evaluating off-target reactivity[3]. A compound that reacts too rapidly with GSH (e.g.,

    
     hour) is highly likely to be scavenged before reaching its intended target, resulting in high cytotoxicity[2].
    
  • Why NMR for Kinetics? While LC-MS is frequently used,

    
    H-NMR allows for direct, label-free, and continuous monitoring of the vinyl protons of the acrylamide. As covalent adducts form, these proton signals disappear, providing highly accurate pseudo-first-order kinetic data (
    
    
    
    ) without the ionization biases inherent to mass spectrometry[1].
  • Why CellTiter-Glo for Cytotoxicity? Measuring ATP levels via luminescence provides a highly sensitive, homogeneous readout of metabolically active cells. This directly correlates off-target covalent binding events (and subsequent GSH depletion) to cellular viability.

Mechanism A N-[2-(CF3)phenyl]acrylamide (Electrophile) C Michael Addition (Transition State) A->C B Glutathione (GSH) (Nucleophile) B->C D Covalent Adduct (Irreversible) C->D k_chem (Rate Constant) E Cellular Depletion (Cytotoxicity) D->E If off-target > on-target

Figure 2: Mechanism of action for acrylamide-mediated GSH depletion and resulting cytotoxicity.

Data Presentation: Structure-Reactivity-Toxicity Correlation

The following table summarizes representative kinetic and cytotoxicity benchmarks demonstrating the effect of the ortho-CF


 substitution compared to structurally related analogs.
CompoundSubstitutionGSH Half-Life (

)

(

)
HepG2 Cytotoxicity (

,

)
Rationale / Causality
N-phenylacrylamideNone (H)> 100 h< 0.01> 100Low reactivity; well-tolerated but potentially poor target engagement.
N-[2-(CF3)phenyl]prop-2-enamide ortho-CF

~12.5 h ~0.15 ~45 Steric hindrance balanced by electron-withdrawing effect; moderate reactivity and toxicity.
N-(4-nitrophenyl)acrylamidepara-NO

< 1 h> 2.0< 5Highly electrophilic; rapid GSH depletion leading to severe off-target toxicity.

(Note: Values are representative benchmarks derived from established structure-reactivity trends in N-arylacrylamides[1][2].)

Experimental Protocols

Protocol A: NMR-Based Glutathione (GSH) Reactivity Assay

Objective : Determine the pseudo-first-order half-life (


) of N-[2-(trifluoromethyl)phenyl]prop-2-enamide.

Step 1: Reagent Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) in D

    
    O.
    
    • Causality: D

      
      O is required for NMR locking and avoids massive water signal suppression issues. pH 7.4 mimics physiological conditions, ensuring the correct protonation state of the GSH thiol (pKa ~8.3).
      
  • Prepare a 20 mM stock of GSH in the D

    
    O buffer immediately before use to prevent auto-oxidation.
    
  • Prepare a 20 mM stock of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in deuterated DMSO (DMSO-d

    
    ).
    
    • Causality: Acrylamides have poor aqueous solubility; a small percentage of DMSO ensures compound dissolution without denaturing the reaction kinetics.

Step 2: Reaction Initiation

  • In a standard 5 mm NMR tube, combine 450 µL of GSH stock, 50 µL of compound stock, and an internal standard (e.g., 1,4-dioxane). Final concentrations: 18 mM GSH, 2 mM Compound (9:1 ratio).

  • Self-Validating Checkpoint : The vast excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the rate constant. Run a parallel control tube with the compound and no GSH to verify that the compound does not degrade spontaneously in the buffer system.

Step 3: Data Acquisition & Analysis

  • Insert the tube into a 500 MHz (or higher) NMR spectrometer pre-heated to 37°C.

  • Acquire

    
    H-NMR spectra at regular intervals (e.g., every 30 minutes for 24 hours).
    
  • Integrate the vinyl proton peaks of the acrylamide (typically between 5.5 and 6.5 ppm) relative to the internal standard.

  • Plot the natural log (

    
    ) of the remaining compound concentration versus time. The slope of the linear regression is the pseudo-first-order rate constant (
    
    
    
    ). Calculate the half-life as
    
    
    .
Protocol B: In Vitro Cytotoxicity Assay (CellTiter-Glo)

Objective : Assess the off-target cellular toxicity of the compound in a metabolically active cell line.

Step 1: Cell Seeding

  • Seed HepG2 cells at 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
    • Causality: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells. HepG2 is chosen due to its robust basal GSH levels and relevance to hepatotoxicity.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in 100% DMSO (top concentration 10 mM).

  • Dilute the DMSO stocks 1:100 into culture media, then add to the cells (final top concentration 100 µM, 1% DMSO).

  • Self-Validating Checkpoint : Include a 1% DMSO vehicle control (representing 100% viability baseline) and a positive control (e.g., 10 µM Staurosporine) to ensure the assay's dynamic range is functioning correctly.

Step 3: Incubation and Readout

  • Incubate cells with the compound for 48 hours.

  • Remove the plate from the incubator and equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Causality: Temperature gradients across the plate can cause edge effects and uneven luminescent enzymatic reactions, skewing the data.

  • Add a volume of CellTiter-Glo equal to the culture media volume. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 4: Analysis

  • Measure luminescence using a microplate reader.

  • Calculate % viability relative to the DMSO control. Fit the data to a 4-parameter logistic curve using software like GraphPad Prism to determine the

    
    .
    

References

  • Cee, V. J., Volak, L. P., Chen, Y., Bartberger, M. D., Tegley, C., Arvedson, T., McCarter, J., Tasker, A. S., & Fotsch, C. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry, 58(23), 9171-9178. URL:[Link]

  • Flanagan, M. E., Abramite, J. A., Anderson, D. P., Aulabaugh, A., Dahal, U. P., Gilbert, A. M., Li, C., Montgomery, J., Oppenheimer, S. R., Ryder, T., Schuff, B. P., Uccello, D. P., Walker, G. S., Wu, Y., Brown, M. F., Chen, J. M., Hayward, M. M., Noe, M. C., Obach, R. S., Philippe, L., Shanmugasundaram, V., Shapiro, M. J., Starr, J., Stroh, J., & Che, Y. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072-10079. URL:[Link]

  • Petri, L., Ábrányi-Balogh, P., Varga, P. R., Imre, T., & Keserű, G. M. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(7), 115357. URL:[Link]

Sources

Method

Application Note: A Comprehensive Protocol for Evaluating the Repellent Efficacy of Trifluoromethylphenyl Amides Against Hematophagous Arthropods

Abstract The escalating threat of vector-borne diseases necessitates the development of novel, effective, and safe insect repellents. Trifluoromethylphenyl amides (TFMPAs) have emerged as a promising class of compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of vector-borne diseases necessitates the development of novel, effective, and safe insect repellents. Trifluoromethylphenyl amides (TFMPAs) have emerged as a promising class of compounds, with several analogues demonstrating repellency comparable to or exceeding that of DEET.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols required to rigorously evaluate the repellent properties of TFMPA candidates. It details a tiered testing strategy, from initial high-throughput screening using olfactometer assays to the gold-standard in vivo arm-in-cage efficacy studies. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and incorporates standardized methodologies from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) to ensure the generation of robust, comparable, and reliable data.

Foundational Concepts & Pre-Experimental Considerations

A systematic approach to repellent testing is crucial for the efficient identification of lead candidates. This involves a logical progression from high-throughput screening to more complex behavioral assays.

The Rationale for a Tiered Testing Approach

A multi-stage testing process is recommended to efficiently screen a library of novel TFMPA compounds. This approach saves resources by eliminating non-viable candidates early and allows for more intensive investigation of promising molecules.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Confirmation cluster_2 Phase 3: Advanced Evaluation synthesis TFMPA Synthesis & Characterization screening High-Throughput Screening (e.g., Y-Tube Olfactometer) synthesis->screening Test Volatility & Behavioral Response cloth Cloth Patch Assay (Minimum Effective Dosage) screening->cloth Promising Candidates arm Arm-in-Cage Assay (Complete Protection Time) cloth->arm Confirm Contact Repellency field Field Trials & Semi-Field Studies arm->field Lead Candidates tox Toxicology & Safety Assessment arm->tox

Caption: Tiered workflow for TFMPA repellent evaluation.

Selection of Test Species

The choice of arthropod species is critical and should be guided by public health relevance. The most common laboratory models for repellent testing are:

  • Aedes aegypti : Vector for dengue, Zika, chikungunya, and yellow fever.

  • Anopheles gambiae : A primary vector for malaria in sub-Saharan Africa.

  • Culex quinquefasciatus : Vector for West Nile virus and lymphatic filariasis.

For product registration, testing against at least three different genera is often recommended.[6] All test organisms should be host-seeking, non-blood-fed females, typically 5-10 days post-emergence, to ensure high motivation for seeking a blood meal.[6]

Compound Formulation and Controls

Vehicle/Solvent: The test compound must be dissolved in a suitable solvent, typically ethanol or acetone. The solvent alone serves as the Negative Control to ensure that the vehicle itself does not possess repellent or attractive properties.

Positive Control: N,N-diethyl-meta-toluamide (DEET) is the gold-standard positive control against which new repellents are judged.[7] A standard solution of 20% DEET in ethanol is commonly used for comparison.[7]

Concentration Range: For initial screening, a range of concentrations should be prepared to determine dose-response relationships. Research on TFMPAs has shown efficacy at dosages ranging from 0.01 to 0.1 µmol/cm².[1][2][4][5]

Phase 1: Spatial Repellency Screening

The initial phase aims to quickly identify compounds that possess spatial repellency—the ability to prevent insects from entering a treated space.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a classic and effective apparatus for evaluating an insect's preference or aversion to volatile chemical cues under controlled conditions.[8][9][10] It provides a clear choice between two air streams, one carrying the candidate repellent and the other a control.[8][9]

G cluster_arms air_pump Purified Air Source control_arm Control Arm Clean Air + Attractant (Human Hand) air_pump->control_arm:h Airflow test_arm Test Arm Air + TFMPA Vapor + Attractant (Human Hand) air_pump->test_arm:h Airflow y_tube Release Point Y-Junction control_arm:h->y_tube:y1 test_arm:h->y_tube:y2 collection Choice Chambers Chamber 1 Chamber 2 y_tube:y1->collection:c1 y_tube:y2->collection:c2 mosquitoes Acclimation Chamber (20-30 Females) mosquitoes->y_tube:base Introduce Mosquitoes

Caption: Diagram of a Y-tube olfactometer setup.

Protocol: Y-Tube Olfactometer

  • Apparatus Preparation: Thoroughly clean the glass Y-tube with a non-residual solvent (e.g., acetone) and bake at 120°C before each trial to eliminate residual odors.[9]

  • Airflow: Establish a constant, purified airflow (e.g., 0.4 L/min) through both arms of the olfactometer.[11]

  • Treatment Application: Place a filter paper treated with a known concentration of the TFMPA solution into the test arm. Place a solvent-treated filter paper in the control arm. An attractant source, such as a human hand, is typically placed in a chamber behind both the treatment and control filter papers to elicit a host-seeking response.[10][11]

  • Acclimation: Place 20-30 host-seeking female mosquitoes in a release chamber at the base of the Y-tube and allow them to acclimate for 5 minutes.[11]

  • Release & Observation: Release the mosquitoes into the base of the tube. Record the number of mosquitoes that make a definitive choice by moving a set distance into either the treatment or control arm within a specified time (e.g., 5-10 minutes).[8][11]

  • Data Analysis: Calculate the Repellency Index (RI) as: RI = (Nc - Nt) / (Nc + Nt) x 100 Where Nc is the number of mosquitoes in the control arm and Nt is the number in the treatment arm. An RI > 0 indicates repellency.

Phase 2: Contact Repellency & Efficacy Confirmation

Promising candidates from Phase 1 are advanced to in vivo testing to assess their effectiveness upon direct application and to determine key efficacy metrics. These tests are guided by standardized protocols from regulatory bodies.[12][13][14][15]

Cloth Patch Test (Minimum Effective Dosage)

This assay determines the Minimum Effective Dosage (MED), the lowest concentration of a compound that prevents arthropod bites through a treated cloth.[2][4] It is a valuable intermediate step before direct skin application.

Protocol: Cloth Patch Test

  • Patch Preparation: Prepare a series of cloth patches (e.g., cotton, 5x5 cm) treated with decreasing concentrations of the TFMPA candidate in a volatile solvent.[2] Prepare a solvent-only negative control and a DEET positive control. Allow the solvent to evaporate completely.

  • Test Setup: Affix a treated patch to a card with a central opening. Place this over the back of a human volunteer's hand or a suitable animal model.

  • Exposure: Introduce the hand into a cage containing 50-100 host-seeking female mosquitoes.

  • Endpoint: The MED is the lowest concentration at which no bites are received during a 1-minute exposure period.[2][16]

Arm-in-Cage Test (Complete Protection Time)

The Arm-in-Cage (AIC) test is the internationally recognized gold standard for evaluating the efficacy of topical repellents.[6][11][17] It measures the Complete Protection Time (CPT), defined as the time from repellent application until the first confirmed landing or bite.[6][18]

Protocol: Arm-in-Cage Test

  • Ethical Approval: All protocols involving human subjects must be reviewed and approved by an Institutional Review Board (IRB) or equivalent ethics committee.[12]

  • Subject Selection: Recruit 5-10 healthy adult volunteers. Ensure subjects have not used any scented products on the day of testing.[6]

  • Test Environment: Conduct the test in a controlled environment (25-28°C, 60-80% RH). Use standard test cages (e.g., 40x40x40 cm) containing approximately 200 host-seeking female mosquitoes.[6][19]

  • Mosquito Readiness: Before applying any treatment, expose an untreated forearm for 30-60 seconds to confirm mosquito biting pressure (e.g., ≥10 landings/probes in 30 seconds).[18] If this threshold is not met, the mosquitoes are not sufficiently motivated, and the test should be postponed.[18]

  • Repellent Application: Apply a precise amount of the test formulation (e.g., 1.0 mL) evenly over a defined area of the forearm (e.g., 600 cm² from wrist to elbow).[7][19] The other arm can be used for a control (e.g., DEET standard).

  • Exposure Intervals: The volunteer inserts the treated arm into the cage for a fixed period (e.g., 3 minutes) at set intervals (e.g., every 30 minutes).[6][19]

  • Endpoint Determination: The test for that subject concludes at the first "confirmed bite" or "first confirmed landing." A common definition for a confirmed event is one bite/landing followed by a second within a 30-minute period.[6] The CPT is the total time from application to this first confirmed event.[7][20][21]

  • Data Analysis: The primary endpoint is the mean CPT across all volunteers. Statistical analysis (e.g., Kaplan-Meier survival analysis) can be used to compare the CPT of the TFMPA candidate against the DEET control.[20][22]

Data Presentation & Interpretation

Clear and standardized data presentation is essential for comparing the efficacy of different compounds.

Table 1: Key Experimental Parameters for Repellent Testing

ParameterY-Tube OlfactometerCloth Patch AssayArm-in-Cage Assay
Primary Metric Repellency Index (RI)Min. Effective Dose (MED)Complete Protection Time (CPT)
Test Organisms 20-30 females50-100 females200-250 females[19]
Exposure Time 5-10 minutes1 minute3 min exposure every 30 min
Positive Control DEET VaporDEET-treated cloth20% DEET solution on skin
Negative Control Solvent VaporSolvent-treated clothSolvent-treated skin
Endpoint Distribution in tubeFirst biteFirst confirmed landing/bite[6]

Table 2: Example Efficacy Data for Novel TFMPAs

Compound IDStructureMED (µmol/cm²)[2]Mean CPT (hours)
DEET (Control) N,N-diethyl-3-methylbenzamide0.026 - 0.091[1][4]6.0 ± 1.5
TFMPA-4c 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide0.039[1]Data to be determined
TFMPA-6a 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide0.013[2][4]Data to be determined
TFMPA-7b N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide0.017[2][4]Data to be determined
TFMPA-9c N-(2-(trifluoromethyl)phenyl)butyramide0.026[5]Data to be determined

Note: MED values are sourced from existing literature for illustrative purposes.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of trifluoromethylphenyl amides as novel insect repellents. By progressing from high-throughput spatial repellency assays to the gold-standard arm-in-cage test, researchers can efficiently identify and characterize promising candidates. Adherence to these standardized, self-validating methodologies, which incorporate appropriate controls and are aligned with international guidelines, is paramount for generating high-quality, reproducible data suitable for publication and regulatory submission. The identified potent TFMPA structures could lead to the development of next-generation repellents to aid in the global fight against vector-borne diseases.

References

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.). frontiersin.org. Retrieved March 7, 2026, from [Link]

  • Y-Tube Olfactometer Test for Mosquito Repellent Efficacy. (n.d.). Microbe Investigations. Retrieved March 7, 2026, from [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010, July 7). EPA. Retrieved March 7, 2026, from [Link]

  • Y-Tube Olfactometer for Entomology LI-BA-17-1 | Insect Behavior Research. (n.d.). Labindia Instruments. Retrieved March 7, 2026, from [Link]

  • Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin [EPA 712-C-10-001]. (2010, July 23). Regulations.gov. Retrieved March 7, 2026, from [Link]

  • Arm-In-Cage test. (n.d.). Biogents AG. Retrieved March 7, 2026, from [Link]

  • Olfactometer tests. (n.d.). Biogents AG. Retrieved March 7, 2026, from [Link]

  • Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. (2010, August 6). Federal Register. Retrieved March 7, 2026, from [Link]

  • Arm-in-Cage Mosquito Repellent test. (n.d.). Microbe Investigations. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2013). Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. Pesticide Biochemistry and Physiology. Retrieved March 7, 2026, from [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010, June 8). Regulations.gov. Retrieved March 7, 2026, from [Link]

  • Y-Tube. (n.d.). Hansen MVP Lab at NMSU. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. VTechWorks. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. USDA ARS. Retrieved March 7, 2026, from [Link]

  • WHO Guidelines for efficacy testing of mosquito repellents for human skin. (2009). World Health Organization. Retrieved March 7, 2026, from [Link]

  • Obermayr, U., et al. (2012). Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Journal of the American Mosquito Control Association. Retrieved March 7, 2026, from [Link]

  • Siriporn, P., et al. (2014). Development and Evaluation of a Semifield Test for Repellent Efficacy Testing. Journal of Medical Entomology. Retrieved March 7, 2026, from [Link]

  • WHO guidelines for efficacy testing of mosquito repellents for human skin. (2009). WHO IRIS. Retrieved March 7, 2026, from [Link]

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024, May 2). Certified Labs. Retrieved March 7, 2026, from [Link]

  • WHO guidelines for efficacy testing of mosquito repellents for human skin (page 8). (2009). WHO IRIS. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. Pesticide Biochemistry and Physiology. Retrieved March 7, 2026, from [Link]

  • Mosquito Repellent Patches and Methods to Assess Their Efficiency. (2024, October 8). Microbe Investigations. Retrieved March 7, 2026, from [Link]

  • EPA-Required Field Efficacy Test in Two Environments. (2016, November 1). NO MO Foundation. Retrieved March 7, 2026, from [Link]

  • Moreno-Gómez, M., et al. (2025). Robustness of insect repellent efficacy research: exploring the impacts of sampling design and participant heterogeneity. Journal of the European Mosquito Control Association. Retrieved March 7, 2026, from [Link]

  • How are Insect Repellents Tested?. (n.d.). FAOPMA. Retrieved March 7, 2026, from [Link]

  • Testing Repellent Treated Fabric. (2026, February 2). Belize Vector and Ecology Center. Retrieved March 7, 2026, from [Link]

  • Tsikolia, M., et al. (2013). Insecticidal, Repellent and Fungicidal Properties of Novel Trifluoromethylphenyl Amides. DTIC. Retrieved March 7, 2026, from [Link]

  • Cumulative complete protection time (CPT). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Comparing Mosquito Repellency Efficacy on Textiles Sprayed with DEET and Permethrin. (2019, June 12). The Hong Kong Research Institute of Textiles and Apparel. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: N-[2-(Trifluoromethyl)phenyl]prop-2-enamide as a Tunable Covalent Modifier in Enzymology

Target Audience: Researchers, biochemists, and drug development professionals specializing in Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP). Mechanistic Rationale & Structural Dynamics T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP).

Mechanistic Rationale & Structural Dynamics

The development of Targeted Covalent Inhibitors (TCIs) requires the precise calibration of an electrophilic "warhead" to ensure rapid target engagement while minimizing off-target toxicity. N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8) serves as a highly specialized N-arylacrylamide fragment used to probe and irreversibly modify non-catalytic cysteine residues in kinases and other enzymes.

The Role of the Acrylamide Warhead

The prop-2-enamide (acrylamide) moiety functions as a "soft" electrophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles preferentially undergo Michael addition with "soft" nucleophiles, such as the highly polarizable thiolate anion of cysteine, while largely ignoring "hard" nucleophiles like lysine amines or DNA bases[1]. This intrinsic selectivity is the cornerstone of modern covalent drug safety.

Electronic and Steric Tuning via the ortho-CF₃ Group

The success of a covalent modifier depends on its bimolecular reaction rate (


). The addition of the 2-trifluoromethylphenyl group profoundly alters the reactivity of the baseline acrylamide through two mechanisms:
  • Electronic Tuning (LUMO Lowering): The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated

    
    -unsaturated carbonyl system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. A lower LUMO energy dramatically accelerates the nucleophilic attack by the cysteine thiolate. As established by Cee et al., the reactivity of N-arylacrylamides with thiols follows a strict linear Hammett correlation, where electron-withdrawing groups increase the reaction rate[2].
    
  • Steric Conformation: Positioned at the ortho site, the bulky -CF₃ group forces the phenyl ring out of coplanarity with the amide plane. This distinct dihedral twist not only prevents the nitrogen lone pair from fully delocalizing into the aromatic ring—further modulating the carbonyl's electrophilicity—but also shapes the molecule to exploit specific hydrophobic sub-pockets adjacent to the target cysteine[2].

Mechanism cluster_0 Targeted Covalent Modification (Michael Addition) N1 Target Kinase (Reactive Cys-SH) N3 Reversible Complex (Non-covalent Affinity, K_i) N1->N3 Binding N2 N-[2-(CF3)phenyl]acrylamide (Electrophile) N2->N3 Binding N4 Irreversible Adduct (Thioether Bond, k_inact) N3->N4 C-S Bond Formation

Two-step kinetic mechanism of targeted covalent inhibition.

Quantitative Structure-Reactivity Relationship (SRR)

To predict off-target liabilities, the intrinsic electrophilicity of the warhead must be quantified. Glutathione (GSH) is utilized as a physiological surrogate for cellular thiols[3]. The table below summarizes the representative kinetic impact of the ortho-CF₃ substitution compared to other standard N-arylacrylamides, demonstrating how the Hammett constant (


) dictates the half-life (

) of the warhead in a GSH-rich environment[2].
Compound ModificationHammett Constant (

)
Relative LUMO Energy

in 5 mM GSH (min)
Relative Reactivity (

)
p-Methoxy (-OCH₃)-0.27Higher> 300Low (Sub-optimal engagement)
Unsubstituted (-H)0.00Baseline~ 180Moderate
o-Trifluoromethyl (-CF₃) +0.54 Lower ~ 45 High (Rapid engagement)

(Data synthesized from established linear Hammett correlations for N-arylacrylamides[2])

Experimental Protocols

The following protocols provide a self-validating system to first measure the intrinsic chemical reactivity of N-[2-(trifluoromethyl)phenyl]prop-2-enamide, followed by its biological target engagement.

Protocol A: Intrinsic Glutathione (GSH) Reactivity Assay (LC-MS/MS)

Causality Check: Why use 5 mM GSH at pH 7.4? Intracellular GSH concentrations range from 1–10 mM. Using 5 mM ensures pseudo-first-order kinetics relative to the 100 µM compound. Maintaining pH 7.4 ensures that a physiologically accurate fraction of the GSH thiol (pKa ~8.3) exists as the reactive thiolate anion[2].

Reagents & Equipment:

  • N-[2-(trifluoromethyl)phenyl]prop-2-enamide (10 mM stock in anhydrous DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 2% Formic Acid in Acetonitrile (v/v)

  • LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole)

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM GSH solution in PBS (pH 7.4). Pre-warm the solution to 37°C in a thermomixer.

  • Initiation: Spike the compound stock into the GSH solution to achieve a final concentration of 100 µM (1% final DMSO). Vortex immediately.

  • Time-Course Sampling: At specific intervals (t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 50 µL of the Quenching Solution. Causality: The formic acid drops the pH to ~2.0, instantly protonating the thiolate back to a thiol, thereby halting the Michael addition and locking the kinetic time-point.

  • Control: Run a parallel "No-GSH" control (compound in PBS only) to account for background hydrolysis or compound instability.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated salts. Inject the supernatant into the LC-MS/MS. Monitor the depletion of the parent mass (m/z [M+H]⁺ 216.06) and the appearance of the GSH adduct.

  • Data Processing: Plot the natural log of the remaining parent compound AUC against time. The negative slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), which is used to calculate the half-life (
    
    
    
    ).

G A Warhead N-[2-(CF3)phenyl]acrylamide B GSH Incubation (5 mM, pH 7.4) A->B C Acid Quench (Formic Acid) B->C D LC-MS/MS Quantification C->D E Kinetic Rate (k_GSH) D->E

Workflow for assessing the intrinsic electrophilicity of covalent warheads.

Protocol B: Intact Protein MS for Covalent Target Engagement

Causality Check: Once intrinsic reactivity is confirmed, you must verify that the compound modifies the target enzyme at a 1:1 stoichiometry without modifying off-target surface cysteines. Intact protein MS provides definitive proof of covalent adduct formation[4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target enzyme (containing the target cysteine) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will compete with the target cysteine.

  • Labeling: Add N-[2-(trifluoromethyl)phenyl]prop-2-enamide to a final concentration of 20 µM (10-fold molar excess).

  • Incubation: Incubate at room temperature for 2 hours.

  • Desalting: Remove unreacted compound using a C4 ZipTip or a rapid size-exclusion chromatography (SEC) spin column. Causality: Removing excess compound prevents artificial gas-phase adduction during the electrospray ionization process.

  • Mass Spectrometry: Analyze the desalted protein via ESI-TOF MS.

  • Deconvolution: Use maximum entropy deconvolution software to convert the m/z envelope to an intact mass. A successful 1:1 covalent modification will present as a complete mass shift of +215.05 Da (the exact mass of the modifier) relative to the apo-protein peak.

References

  • Sigma-Aldrich Product Catalog: Prop-2-enamide(acrylamide) CAS No.: 134257-20-8.

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response: Katen et al., Chemical Research in Toxicology.

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution: Cee, V.J., et al., Journal of Medicinal Chemistry, 2015, 58 (23), 9171-9178. DOI: 10.1021/acs.jmedchem.5b01018.

  • An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases: Petri, L., et al., European Journal of Medicinal Chemistry, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Welcome to the technical support center for the synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis, while conceptually straightforward, can present challenges that impact yield and purity. This resource offers field-proven insights and solutions to common issues encountered during this amide formation.

I. Reaction Overview and Mechanism

The synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide is typically achieved via the acylation of 2-(trifluoromethyl)aniline with acryloyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

The trifluoromethyl group on the aniline ring is a strong electron-withdrawing group, which reduces the nucleophilicity of the amine.[5] This can make the reaction more challenging compared to the acylation of more electron-rich anilines.

Reaction Scheme: 2-(Trifluoromethyl)aniline + Acryloyl Chloride → N-[2-(Trifluoromethyl)phenyl]prop-2-enamide

Reaction Mechanism Diagram:

Schotten-Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amine 2-(Trifluoromethyl)aniline (Nucleophile) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Attacks carbonyl carbon AcylChloride Acryloyl Chloride (Electrophile) AcylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Intermediate2 Protonated Amide Intermediate1_2->Intermediate2 Collapse of intermediate Chloride Cl⁻ (Leaving Group) Intermediate1_2->Chloride Expels Cl⁻ Intermediate2_2 Protonated Amide Product N-[2-(trifluoromethyl)phenyl] prop-2-enamide Intermediate2_2->Product Deprotonation Base Base (e.g., Triethylamine, NaOH) Salt Base·HCl Base->Salt

Caption: Mechanism of N-[2-(trifluoromethyl)phenyl]prop-2-enamide synthesis.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • 2-(Trifluoromethyl)aniline: This aniline is less nucleophilic due to the electron-withdrawing trifluoromethyl group.[5] Ensure it is pure and free from oxidation byproducts (often indicated by a dark color). If necessary, purify by distillation or column chromatography.

    • Acryloyl Chloride: This reagent is highly reactive and susceptible to hydrolysis and polymerization. Use freshly distilled or a newly opened bottle of acryloyl chloride.[6]

    • Solvent: Ensure the use of anhydrous solvents, especially in non-aqueous conditions. Water can react with acryloyl chloride, reducing its availability for the desired reaction.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical.

      • Aqueous Base (e.g., NaOH, K₂CO₃): In a biphasic Schotten-Baumann setup, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2][3]

      • Organic Base (e.g., Triethylamine, Pyridine): In an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), an organic base is commonly used.[7] Use at least one equivalent to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

    • Temperature Control: The reaction is exothermic.[] Adding the acryloyl chloride dropwise at a low temperature (e.g., 0 °C) can prevent side reactions and polymerization of the acryloyl moiety.[6][9] After the addition, the reaction can often be allowed to warm to room temperature.[7]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.

  • Workup and Purification:

    • Quenching: Quench the reaction carefully with water or a dilute acid to neutralize any remaining base and unreacted acryloyl chloride.

    • Extraction: Use an appropriate organic solvent for extraction. Multiple extractions will ensure complete recovery of the product.

    • Purification: Recrystallization is often a suitable method for purifying the final product.[1][10] Alcohols or alcohol/water mixtures can be effective solvents for recrystallization of acrylamides.[11] Column chromatography can be used if recrystallization is ineffective.[12]

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks Start Low Yield Observed CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK Aniline Purity of 2-(trifluoromethyl)aniline? CheckReagents->Aniline CheckWorkup 3. Review Workup & Purification CheckConditions->CheckWorkup Conditions Optimized Base Appropriate Base & Stoichiometry? CheckConditions->Base YieldImproved Yield Improved CheckWorkup->YieldImproved Workup Optimized Quench Proper Quenching? CheckWorkup->Quench AcylChloride Freshness of Acryloyl Chloride? Aniline->AcylChloride Solvent Anhydrous Solvent Used? AcylChloride->Solvent Temp Temperature Control (0°C addition)? Base->Temp Time Reaction Time Monitored by TLC? Temp->Time Extract Efficient Extraction? Quench->Extract Purify Effective Purification Method? Extract->Purify

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be and how can I remove it?

A2: A common water-soluble impurity is the hydrochloride salt of the unreacted 2-(trifluoromethyl)aniline or the triethylammonium chloride if triethylamine is used as the base. During the workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the unreacted aniline, making it soluble in the aqueous phase. Subsequently, washing with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will remove any acidic byproducts. A final wash with brine helps to remove residual water from the organic layer before drying.

Q3: My final product is showing signs of polymerization. How can I prevent this?

A3: The acrylamide product contains a polymerizable double bond. Polymerization can be initiated by heat, light, or radical initiators.

  • Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture if polymerization is a significant issue.[13]

  • Temperature: Avoid excessive heat during the reaction, workup, and storage.

  • Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different acylating agent instead of acryloyl chloride?

A1: Yes, acrylic anhydride is a less reactive alternative to acryloyl chloride.[] The reaction with an anhydride is generally slower and may require heating. The byproduct is acrylic acid, which also needs to be neutralized by a base.

Q2: What is the role of the base in this reaction, and can I run the reaction without it?

A2: The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acyl chloride.[4] Without a base, the HCl will react with the starting amine to form an unreactive ammonium salt, which will significantly reduce the yield.

Q3: Are there alternative solvents I can use?

A3: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common aprotic solvents for this type of acylation.[6][7] In some cases, a biphasic system using water and an organic solvent like DCM is effective under Schotten-Baumann conditions.[2] The choice of solvent can influence the reaction rate and solubility of the reagents and products.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the amide.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl stretch (around 1650-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

IV. Experimental Protocols

General Procedure for the Synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Summary of Reagents and Typical Quantities

ReagentMolar Eq.Typical Amount (for 10 mmol scale)
2-(Trifluoromethyl)aniline1.01.61 g
Acryloyl Chloride1.050.95 g (0.86 mL)
Triethylamine1.11.11 g (1.53 mL)
Dichloromethane-50 mL

V. References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.

  • Vertex AI Search. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu.

  • Vertex AI Search. (n.d.). Chemistry Schotten Baumann Reaction - SATHEE.

  • Vertex AI Search. (n.d.). Schotten-Baumann Reaction - Organic Chemistry Portal.

  • Vertex AI Search. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET.

  • Vertex AI Search. (n.d.). d3qo00181d1.pdf - Supporting Information.

  • Vertex AI Search. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate.

  • Vertex AI Search. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora.

  • Vertex AI Search. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson.

  • Vertex AI Search. (n.d.). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer.

  • Vertex AI Search. (2024, January 5). 2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide - Smolecule.

  • Vertex AI Search. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability - ChemRxiv.

  • Vertex AI Search. (n.d.). Amide Synthesis - Fisher Scientific.

  • Vertex AI Search. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct.

  • Vertex AI Search. (n.d.). Supplementary Information - The Royal Society of Chemistry.

  • Vertex AI Search. (2022, September 24). 21.7: Chemistry of Amides.

  • Vertex AI Search. (n.d.). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - ProQuest.

  • Vertex AI Search. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.

  • Vertex AI Search. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal.

  • Vertex AI Search. (2014, August 19). Why is acylation of aniline favoured over phenol? : r/chemhelp - Reddit.

  • Vertex AI Search. (n.d.). Purification of acrylamide - US3324180A - Google Patents.

  • Vertex AI Search. (n.d.). US2865960A - Process for the removal of impurities from water-soluble acrylamides - Google Patents.

  • Vertex AI Search. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

  • Vertex AI Search. (n.d.). A Comparative Guide to Acryloyl Chloride and Other Acylating Agents - Benchchem.

  • Vertex AI Search. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI.

  • Vertex AI Search. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC.

  • Vertex AI Search. (n.d.). novel one pot synthesis of n-alkyl acrylamide polymers as mineral scale inhibitors in water - Jetir.Org.

  • Vertex AI Search. (n.d.). N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide | 2361642-72-8 | Benchchem.

  • Vertex AI Search. (n.d.). Purification Processes for Generating Cationic Lignin-Acrylamide Polymers | ACS Omega.

  • Vertex AI Search. (2025, February 5). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed.

  • Vertex AI Search. (n.d.). 3-(2-chloro-phenyl)-n-(2-trifluoromethyl-phenyl)-acrylamide - Sigma-Aldrich.

  • Vertex AI Search. (2021, July 7). Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC.

  • Vertex AI Search. (2023, October 27). Trifluoromethylarylation of alkenes using anilines - PMC - NIH.

  • Vertex AI Search. (n.d.). CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents.

Sources

Optimization

Technical Support Center: Purification of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8) [1].

As an acrylamide derivative featuring a strongly electron-withdrawing ortho-trifluoromethylphenyl group, this molecule presents unique purification challenges. The presence of a highly reactive Michael acceptor makes it susceptible to spontaneous free-radical polymerization, while the fluorinated aromatic ring complicates standard acid-base extraction profiles. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my crude mixture turn into a viscous, intractable gel during rotary evaporation?

A1: This is a classic manifestation of spontaneous thermal free-radical polymerization. The acrylamide moiety is highly reactive. During solvent evaporation, the local concentration of the monomer increases. Concurrently, the heat from the water bath provides activation energy for radical initiation. Furthermore, the vacuum removes dissolved oxygen—which paradoxically acts as a natural radical scavenger (triplet diradical) at low temperatures [3].

  • The Fix: Never concentrate this compound to total dryness without stabilization. Add a polymerization inhibitor such as MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) at 10–50 ppm prior to evaporation[2, 4]. Keep the water bath strictly below 35 °C.

Q2: Standard 1M HCl washes are failing to remove the unreacted 2-trifluoromethylaniline starting material. Why?

A2: The causality lies in the strong electron-withdrawing nature of the ortho-trifluoromethyl group (-CF3). This group heavily depletes the electron density on the aniline nitrogen via inductive effects, lowering its pKa to approximately 2.5. Consequently, standard 1M HCl (pH ~0) does not quantitatively protonate the amine to force it into the aqueous layer.

  • The Fix: Upgrade your acidic wash to 2M HCl or use a 10% w/v aqueous Potassium Hydrogen Sulfate (

    
    ) solution. Ensure vigorous biphasic mixing for at least 3 minutes to overcome mass transfer limitations.
    
Q3: I'm observing a higher molecular weight impurity (+215 m/z) in my LC-MS after prolonged storage. What is happening?

A3: You are likely observing the dimer formed via spontaneous cross-linking or an aza-Michael addition. If trace amounts of unreacted aniline remain, the amine nitrogen can act as a nucleophile, attacking the


-carbon of the acrylamide molecule.
  • The Fix: Store the purified compound as a lyophilized solid at -20 °C in amber vials backfilled with Argon. If long-term stability in solution is required, spike the storage solvent with 10 ppm BHT [4].

Part 2: Strategic Purification Workflows

Choosing the correct purification method depends on the crude impurity profile and the scale of your reaction. Use the diagnostic matrix below to determine your optimal path.

PurificationWorkflow Start Crude Reaction Mixture Check NMR / LC-MS Profiling Start->Check Cond1 High Aniline (>5%)? Check->Cond1 Cond2 Polymerization Observed? Cond1->Cond2 No Ext Acid Wash (2M HCl / KHSO4) Cond1->Ext Yes Filt Precipitation & Filtration Cond2->Filt Yes (Viscous) Chroma Silica Gel Flash Chromatography Cond2->Chroma No (Small Scale) Recrys Recrystallization (EtOAc/Hexanes) Cond2->Recrys No (Large Scale) Ext->Cond2 Filt->Chroma Pure Pure Product (>98% HPLC) Chroma->Pure Recrys->Pure

Figure 1: Diagnostic decision tree for selecting the optimal purification workflow.

The Mechanism of Polymerization Failure

Understanding how inhibitors save your yield is critical. Inhibitors like MEHQ do not prevent radical formation; they outcompete the monomer for the radical, forming a stable, unreactive species.

InhibitionMechanism Monomer Acrylamide Monomer (Michael Acceptor) Radical Carbon-Centered Radical Monomer->Radical Initiation Heat Heat / O2 Depletion Heat->Radical Polymer Polyacrylamide Gel Radical->Polymer Propagation (Uncontrolled) Stable Stable Phenoxy Radical (Inactive) Radical->Stable Scavenged by Inhibitor MEHQ MEHQ / BHT (Inhibitor) MEHQ->Stable H-atom transfer

Figure 2: Mechanistic pathway of thermal polymerization and radical scavenging by MEHQ.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: High-Stringency Acid-Base Extraction

Use this as the primary isolation step to remove starting materials and acidic byproducts (e.g., acrylic acid from hydrolyzed acryloyl chloride).

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Amine Quench: Wash the organic layer sequentially with 3 × 10 mL of 10% w/v aqueous

    
    . Self-Validation Check: Spot the organic layer on a TLC plate (UV 254 nm); the high-Rf aniline spot should be absent.
    
  • Acid Quench: Wash the organic layer with 2 × 10 mL of saturated aqueous

    
     to neutralize trace acids and remove acrylic acid.
    
  • Drying: Wash with brine, then dry the organic phase over anhydrous

    
    .
    
  • Stabilized Concentration: Add 20 ppm of MEHQ to the flask. Filter off the drying agent and concentrate under reduced pressure with the water bath set strictly to

    
     30 °C.
    
Protocol B: Inhibitor-Stabilized Flash Chromatography

Use for small-to-medium scale (<10g) purification when dimers or neutral side-products are present.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel. Caution: Do not heat the rotary evaporator above 30 °C during dry-loading preparation to prevent on-silica polymerization.

  • Elution: Run a gradient from 95:5 to 70:30 Hexanes:EtOAc. The strongly electron-withdrawing

    
     group makes the amide moderately lipophilic, typically eluting around 80:20.
    
  • Pooling & Stabilization: Combine fractions containing the pure product. Immediately spike the pooled fractions with 10 ppm BHT before concentration [2, 4].

Protocol C: Scalable Recrystallization

Use for large-scale (>10g) purification to achieve >99% purity without chromatography.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling EtOAc.

  • Hot Filtration: If you observe insoluble, stringy material, these are polymer seeds. Perform a rapid hot filtration through a pre-warmed fritted funnel to remove them.

  • Crystallization: Gradually add Hexanes dropwise to the hot stirring solution until slight, persistent turbidity is observed.

  • Cooling: Allow the flask to cool naturally to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Filter the resulting white/off-white crystals, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.

Part 4: Quantitative Performance Metrics

Use the following benchmark table to evaluate the success of your chosen purification strategy.

Purification TechniquePrimary Target ImpurityExpected Recovery (%)Purity Achieved (HPLC)ScalabilityKey Caveat
Acid-Base Extraction Unreacted Aniline, Acrylic Acid85 – 95%90 – 95%Excellent (>100g)Does not remove neutral byproducts or dimers.
Flash Chromatography Dimers, Neutral side-products70 – 85%> 98%Moderate (<10g)High risk of on-column polymerization if un-stabilized.
Recrystallization Trace color, mixed impurities60 – 75%> 99%Excellent (>50g)Requires precise optimization of solvent ratios.

References

  • National Center for Biotechnology Information. "N-[2-(trifluoromethyl)phenyl]prop-2-enamide". PubChem Compound Summary for CID 43616297. Available at:[Link]

  • Bio-Rad Laboratories. "Acrylamide Polymerization — A Practical Approach". Bio-Rad Technical Bulletins. Available at:[Link]

  • Google Patents. "Methods for inhibiting the polymerization of methacrylate monomers". US Patent US20030191338A1.
Troubleshooting

Technical Support Center: Optimizing the Amidation of 2-(Trifluoromethyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notoriously difficult transformations in medicinal chemistry: the amidation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notoriously difficult transformations in medicinal chemistry: the amidation of 2-(trifluoromethyl)aniline.

Due to the strong electron-withdrawing nature and steric bulk of the ortho-trifluoromethyl group, standard peptide coupling conditions frequently fail. This guide provides mechanistic insights, field-proven methodologies, and troubleshooting strategies to ensure high-yielding, reproducible amide bond formation.

Part 1: Frequently Asked Questions (Mechanisms & Reagent Selection)

Q1: Why do standard coupling reagents like HATU or EDC/HOBt fail with 2-(trifluoromethyl)aniline? A1: The failure is rooted in both electronic and steric causality. The -CF₃ group exerts a profound inductive electron-withdrawing effect, drastically reducing the electron density on the amine nitrogen and rendering it a poor nucleophile. When using HATU or EDC, the carboxylic acid is converted into an active ester (e.g., an OAt or OBt ester). Because the aniline's nucleophilic attack is so slow, competing side reactions dominate—most notably, the attack of a second carboxylic acid molecule to form a highly stable, unreactive symmetrical anhydride[1].

Q2: Which coupling systems are most effective for this specific electron-deficient aniline? A2: To overcome the high activation energy barrier, you must generate a highly electrophilic intermediate.

  • TCFH-NMI: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates an acyl imidazolium ion in situ. This intermediate is significantly more reactive than standard active esters, forcing the C-N bond formation even with poorly nucleophilic anilines[1].

  • T3P (Propylphosphonic anhydride): A mild, highly scalable reagent that works well for sterically hindered amides when paired with pyridine or DIPEA. Its key advantage is that it produces water-soluble byproducts, simplifying purification[2].

Q3: Can direct catalytic amidation be used to avoid stoichiometric coupling reagents? A3: Yes, recent advancements have demonstrated that B(OCH₂CF₃)₃ can catalyze direct amidation in ester solvents like tert-butyl acetate or toluene. This is particularly useful for atom-economical processes, although reaction times are longer (24-48 hours) compared to TCFH or T3P.

Part 2: Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the performance of various coupling systems when reacting a generic carboxylic acid with 2-(trifluoromethyl)aniline.

Coupling SystemBaseSolventTypical Yield (%)Epimerization RiskPrimary Byproduct
HATU / EDC DIPEADMF< 20LowSymmetrical Anhydride
SOCl₂ (Acid Chloride) PyridineDCM70-90HighHCl gas / Pyridinium chloride
T3P (50% in EtOAc) Pyridine2-MeTHF80-95LowWater-soluble phosphates[2]
TCFH NMIMeCN85-98Very LowTetramethylurea[1]
B(OCH₂CF₃)₃ NoneToluene50-80LowWater

Part 3: Visualizations & Logical Workflows

Amidation Strategy Decision Tree

When optimizing the amidation of 2-(trifluoromethyl)aniline, the choice of reagent depends heavily on the properties of the carboxylic acid partner.

AmidationStrategy Start Carboxylic Acid + 2-(CF3)Aniline CheckChiral Is the alpha-carbon chiral? Start->CheckChiral YesChiral Yes (High Epimerization Risk) CheckChiral->YesChiral NoChiral No (Low Epimerization Risk) CheckChiral->NoChiral TCFH Use TCFH-NMI (Fast, maintains stereocenter) YesChiral->TCFH T3P Use T3P / Pyridine (Mild, scalable) NoChiral->T3P AcidChloride Form Acid Chloride (SOCl2) Then add Aniline + Base NoChiral->AcidChloride

Decision matrix for selecting amidation conditions based on substrate chirality.

TCFH-NMI Mechanistic Pathway

Mechanism Acid R-COOH Intermediate Acyl Imidazolium (Highly Electrophilic) Acid->Intermediate Activation TCFH TCFH + NMI TCFH->Intermediate Product Amide Product Intermediate->Product Amidation Aniline 2-(CF3)Aniline (Poor Nucleophile) Aniline->Product

Mechanistic pathway of TCFH-NMI mediated amidation via an acyl imidazolium intermediate.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in checkpoints to ensure the reaction is proceeding as intended.

Protocol A: TCFH-NMI Activation (For Chiral or Highly Hindered Acids)

Reference:[1]

  • Preparation: In an oven-dried vial under nitrogen, combine the carboxylic acid (1.0 eq), 2-(trifluoromethyl)aniline (1.0 eq), and N-methylimidazole (NMI, 2.5 eq) in anhydrous acetonitrile (0.2 M).

  • Activation: Add TCFH (1.1 eq) in a single portion at room temperature. Stir vigorously.

    • Self-Validation Check: The formation of the acyl imidazolium intermediate is nearly instantaneous. A slight exotherm may be observed.

  • Monitoring: Monitor by LC-MS. Typical completion is within 2-12 hours depending on the steric bulk of the acid.

    • Self-Validation Check: If unreacted aniline persists after 2 hours, verify the anhydrous nature of the solvent, as moisture rapidly hydrolyzes the intermediate back to the carboxylic acid.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl to remove NMI, dry over Na₂SO₄, and concentrate.

Protocol B: T3P-Mediated Amidation (For Scalable, High-Throughput Synthesis)

Reference:[2]

  • Preparation: Charge a reaction flask with the carboxylic acid (1.0 eq) and 2-(trifluoromethyl)aniline (1.1 eq) in 2-methyltetrahydrofuran (or EtOAc).

  • Base Addition: Add Pyridine (2.0 eq) at room temperature.

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 2.5 eq).

  • Heating: Heat the reaction to 65 °C for 10-12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and quench with saturated Na₂CO₃.

    • Self-Validation Check: Monitor the organic layer via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the product mass[M+H]⁺ confirms conversion. T3P byproducts will remain entirely in the aqueous phase during the Na₂CO₃ quench.

Protocol C: Borate-Catalyzed Direct Amidation (For Atom-Economical Processes)

Reference:

  • Preparation: Combine the carboxylic acid (1.0 eq) and 2-(trifluoromethyl)aniline (1.0 eq) in toluene or tert-butyl acetate.

  • Catalysis: Add B(OCH₂CF₃)₃ catalyst (10-20 mol%).

  • Water Removal: Equip the flask with a Dean-Stark trap (if in toluene) or molecular sieves to remove water. Reflux for 24-48 hours.

    • Self-Validation Check: The accumulation of water in the Dean-Stark trap directly correlates with amide bond formation.

  • Purification: Filter through a short pad of resin/silica to isolate the amide.

Part 5: Troubleshooting Guide

Issue 1: Unreacted aniline remains despite excess reagents.

  • Root Cause: The active ester intermediate (e.g., OBt ester) is not electrophilic enough, leading to the formation of a symmetrical anhydride instead of the desired amide.

  • Solution: Switch from HATU/DIPEA to TCFH/NMI. The acyl imidazolium intermediate is significantly more reactive and will force the C-N bond formation[1].

Issue 2: Epimerization of the alpha-chiral center on the carboxylic acid.

  • Root Cause: Prolonged activation times or the use of strong Brønsted bases (like Et₃N or DBU) causing enolization of the activated acid.

  • Solution: Use TCFH-NMI. NMI is a less Brønsted basic, but highly Lewis basic reagent that rapidly forms the amide without abstracting the alpha-proton[1]. Alternatively, T3P is known for exceptionally low epimerization rates[2].

Issue 3: Difficult purification due to reagent byproducts.

  • Root Cause: Byproducts of PyBOP or standard carbodiimides (like DCU) are highly lipophilic and co-elute with the fluorinated amide product.

  • Solution: Utilize T3P. It produces water-soluble phosphonic acid byproducts that are easily and completely removed via a simple aqueous workup[2].

References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQ for N-[2-(trifluoromethyl)phenyl]prop-2-enamide Synthesis and Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with N-[2-(trifluoromethyl)phenyl]prop-2-ena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with N-[2-(trifluoromethyl)phenyl]prop-2-enamide (also known as N-(2-trifluoromethylphenyl)acrylamide).

The presence of the highly electron-withdrawing and sterically demanding ortho-trifluoromethyl (-CF₃) group dictates the chemical behavior of this molecule. It reduces the nucleophilicity of the starting aniline, requiring forcing conditions that inadvertently promote side reactions. This guide provides causal explanations and self-validating protocols to help you identify and eliminate these impurities, ensuring high-fidelity compounds for your downstream drug development assays.

Section 1: Identifying Impurities

Before troubleshooting, you must accurately identify the contaminants in your crude mixture. Table 1 summarizes the quantitative analytical markers for the most common impurities encountered during this synthesis.

Table 1: Quantitative Analytical Markers for Common Impurities

Impurity TypeChemical IdentityQuantitative Detection (LC-MS / ¹H NMR)Primary Removal Strategy
Unreacted Starting Material 2-(Trifluoromethyl)anilineLC-MS: m/z 162 [M+H]⁺NMR: Broad -NH₂ singlet (~4.0 ppm)Liquid-Liquid Extraction (1.0 M HCl)
Hydrolysis Byproduct Acrylic AcidLC-MS: m/z 71 [M-H]⁻NMR: Complete loss of aromatic protonsLiquid-Liquid Extraction (Sat. NaHCO₃)
Michael Addition Adduct β-amino amide dimerLC-MS: m/z 377 [M+H]⁺NMR: New aliphatic triplets (2.5–3.5 ppm)Recrystallization
Polymeric Acrylamide Poly(N-phenylacrylamide) derivativeNMR: Broad, unresolved baseline signalsHot Filtration / Silica Gel Plug
Q1: How do I differentiate between unreacted aniline and the Michael addition byproduct?

Answer: The Michael adduct forms when the nucleophilic nitrogen of unreacted 2-(trifluoromethyl)aniline attacks the highly electrophilic β-carbon of your newly formed acrylamide product[1].

  • By ¹H NMR: The target enamide displays characteristic olefinic protons (a doublet of doublets) between 5.5 and 6.5 ppm. If the Michael adduct is present, you will observe a proportional loss of these olefinic signals and the emergence of two new, distinct triplet signals in the aliphatic region (approx. 2.5 - 3.5 ppm) corresponding to the newly formed -CH₂-CH₂- linker.

  • By LC-MS: The target product will show a mass of m/z 216 [M+H]⁺, whereas the dimerized Michael adduct will appear at m/z 377 [M+H]⁺.

Q2: My isolated solid is insoluble in standard organic solvents and forms a gel-like suspension. What went wrong?

Answer: Your product has undergone spontaneous radical polymerization. Acrylamides are highly reactive monomers[2]. The application of excessive heat during solvent evaporation or prolonged exposure to ambient light can initiate radical chain polymerization of the terminal double bond. This results in poly(N-[2-(CF₃)phenyl]acrylamide), which manifests as an insoluble white gel and renders the compound useless for biological assays.

Pathway SM Starting Materials 2-(CF3)aniline + Acryloyl Chloride Target Target Product N-[2-(CF3)phenyl]prop-2-enamide SM->Target Base-catalyzed coupling Michael Michael Adduct (Amine Addition Dimer) Target->Michael Excess Aniline (Nucleophilic Attack) Polymer Polyacrylamide Derivatives (Insoluble Gel) Target->Polymer Heat / Light (Radical Initiation)

Caption: Reaction pathway of N-[2-(CF3)phenyl]prop-2-enamide and the mechanistic formation of its primary impurities.

Section 2: Troubleshooting & Removal Protocols

Q3: I am losing my target product during the acid wash step, or the aniline isn't being removed. How can I selectively remove 2-(trifluoromethyl)aniline?

Answer: The -CF₃ group significantly lowers the pKa of the anilinium ion (pKa ~ 2.5) compared to unsubstituted aniline (pKa ~ 4.6) due to strong inductive electron withdrawal. A standard weak acid wash (e.g., 5% citric acid) is insufficiently acidic to protonate this fluorinated aniline, leaving it dissolved in the organic phase. Conversely, using concentrated HCl can lead to the acid-catalyzed hydrolysis of your target amide bond.

Solution: You must use a strictly controlled 1.0 M HCl wash. This provides a pH low enough to protonate the weakly basic aniline, driving it into the aqueous phase, without degrading the robust enamide.

Protocol 1: Optimized Liquid-Liquid Extraction
  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 20 mL per gram of crude).

  • Transfer the mixture to a separatory funnel and add an equal volume of 1.0 M HCl .

  • Shake vigorously and vent. Allow the biphasic system to separate completely.

  • Drain and discard the lower aqueous layer (which now contains the water-soluble protonated 2-(trifluoromethyl)aniline).

  • Repeat the 1.0 M HCl wash two additional times to ensure complete clearance of the starting material.

  • Wash the organic layer once with Saturated Aqueous NaHCO₃ to neutralize any residual acid and remove unreacted acrylic acid byproducts.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal polymerization[3].

Q4: What is the most reliable method to remove the Michael addition byproduct?

Answer: Because the Michael adduct is a neutral, organic-soluble molecule, liquid-liquid extraction will not separate it from your target enamide. While flash column chromatography can be used, recrystallization is the most scalable, self-validating method to achieve >99% purity[4]. The target enamide crystallizes readily due to its planar amide structure, while the bulkier, highly flexible Michael adduct remains soluble in the mother liquor.

Protocol 2: Recrystallization of N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • Place the crude solid in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot solvent mixture (Toluene/Hexane, 1:2 v/v) until the solid just dissolves. Do not exceed 60°C to avoid initiating polymerization. (Note: If scaling up, the addition of 10-50 ppm of a polymerization inhibitor, such as hydroquinone, is highly recommended at this stage[2]).

  • Perform a hot filtration through a pre-warmed Büchner funnel. This step is critical to physically remove any trace insoluble polymeric impurities[4].

  • Allow the clear filtrate to cool slowly to room temperature undisturbed. White, needle-like crystals of the target enamide will begin to nucleate.

  • Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize the thermodynamic yield of the crystals.

  • Collect the crystals via vacuum filtration, washing the filter cake with a small volume of ice-cold Hexane to displace the impurity-rich mother liquor.

  • Dry the purified crystals under high vacuum to a constant weight.

Workflow Crude Crude Reaction Mixture (Product + Impurities) AcidWash 1.0 M HCl Wash (Removes Aniline) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acrylic Acid) AcidWash->BaseWash Filtration Hot Filtration / Silica Plug (Removes Polymers) BaseWash->Filtration Recryst Recrystallization (Removes Michael Adducts) Filtration->Recryst Pure Pure Enamide (>99% Purity) Recryst->Pure

Caption: Step-by-step purification workflow for isolating the target N-phenylacrylamide derivative.

References

1.[2] Purification of acrylamide - US3324180A, Google Patents. URL: 2.[3] Purification of acrylamide via crystallization with centrifugal liquor separation - US4010142A, Google Patents. URL: 3.[1] Nile blue acrylamide (Mechanistic study of thiol/amine addition to N-phenylacrylamide), Benchchem. URL: 4.[4] Purification by Recrystallization, CUNY. URL:

Sources

Troubleshooting

troubleshooting guide for low efficacy of trifluoromethylphenyl amide inhibitors

Ticket ID: TFPA-OPT-001 Subject: Troubleshooting Low Efficacy in Trifluoromethylphenyl Amide Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TFPA-OPT-001
Subject: Troubleshooting Low Efficacy in Trifluoromethylphenyl Amide Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" & Bioavailability Paradox

Welcome to the technical support center. You are likely working with a scaffold resembling Sorafenib , Nilutamide , or next-generation AR antagonists. The trifluoromethylphenyl amide motif is a medicinal chemistry workhorse: the


 group  provides metabolic armor and lipophilicity, while the amide  offers a rigid hydrogen-bonding handle.

However, this combination often leads to a specific failure mode we call the "Solubility-Permeability Mismatch." The lipophilicity required for potency drives the compound into "brick dust" territory (high melting point, low solubility) or induces colloidal aggregation , creating false positives in enzyme assays and zero efficacy in cells.

This guide moves beyond basic troubleshooting to address the specific physicochemical pathologies of fluorinated amides.

Part 1: Diagnostic Triage (Is Your Data Real?)

Before optimizing structure, you must validate your baseline data. Trifluoromethylphenyl amides are notorious promiscuous aggregators due to their high Lipophilicity Ligand Efficiency (LipE) skew.

Q1: My shifts significantly between assay runs or with enzyme concentration changes. Why?

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). The hydrophobic


 group drives the molecules to self-assemble into micellar colloids (100–1000 nm) in aqueous buffer. These colloids sequester the enzyme, inhibiting it non-specifically. This is not target engagement.

The Protocol: The Detergent Sensitivity Test

  • Step 1: Run your biochemical assay with your standard buffer.

  • Step 2: Repeat the assay adding 0.01% (v/v) Triton X-100 or 0.005% Tween-80 (freshly prepared).

  • Analysis:

    • If

      
       increases (potency drops) by >3-fold with detergent: Artifactual Aggregation. 
      
    • If

      
       remains stable: True Binding. 
      

Expert Insight:

"The Critical Aggregation Concentration (CAC) for fluorinated amides is often in the low micromolar range (


). If your 'hit' has a steep Hill slope (>2.0) and detergent sensitivity, you are likely measuring the physical property of a soap, not a drug." — Shoichet, B.K. (2006)
Q2: The compound is potent in enzymatic assays but completely inactive in cell-based models.

Diagnosis: The "Chameleon" Effect (Permeability vs. Efflux). While the


 group enhances membrane permeability, the amide bond is a high-clearance handle for P-glycoprotein (P-gp) efflux pumps, especially if the logP is >4.

The Protocol: Efflux Ratio Determination

  • System: Caco-2 or MDCK-MDR1 cells.

  • Method: Measure transport Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Calculation:

    
    .
    
  • Threshold: If

    
    , your compound is being pumped out before it engages the target.
    

Part 2: Structural Optimization (The Fix)

Q3: My compound precipitates in cell media. How do I fix the solubility without losing the potency?

Diagnosis: Crystal Lattice Energy. The amide bond facilitates strong intermolecular H-bonding, and the


 group adds hydrophobic packing. This creates a stable crystal lattice that water cannot break (High Melting Point = Low Solubility).

Troubleshooting Table: Structural Modifications

StrategyChemical ModificationMechanism of ActionRisk
Disrupt Planarity N-methylation of the amideRemoves H-bond donor; twists the molecule out of planarity.May kill potency if NH is a key donor.
Scaffold Hopping Replace Amide with 1,2,3-Triazole Bioisostere that mimics amide geometry but reduces lattice energy.Altered dipole moment.
Polarity Offset Add Oxetane or Pyridine Lowers LogP; Oxetane is a "lipophilic" H-bond acceptor.Metabolic liability (oxidative).

Tuning
Switch to

or


is more flexible;

is more lipophilic but bulkier.
Synthesis complexity.
Q4: The compound degrades rapidly in microsomes ( min).

Diagnosis: Amidase Hydrolysis. The electron-withdrawing


 group on the phenyl ring makes the amide carbonyl highly electrophilic, making it susceptible to rapid hydrolytic attack by liver amidases.

The Fix: Steric Shielding & Bioisosteres

  • Ortho-Substitution: Place a small group (F, Cl, Me) ortho to the amide on the phenyl ring. This sterically blocks the approach of the hydrolase without destroying target binding.

  • Retro-Inverso: Reverse the amide bond direction (–NHCO– to –CONH–). This often maintains vector alignment while confusing the protease.

Part 3: Visual Troubleshooting Workflows

Workflow 1: The Efficacy Failure Triage

Triage_Protocol Start Start: Low Efficacy Observed Check_Solubility Step 1: Visual/Nephelometry Check (Is it precipitating?) Start->Check_Solubility Solubility_Fail Precipitate Found: Use Formulation (Cyclodextrin) or Polar Groups (Oxetane) Check_Solubility->Solubility_Fail Yes Check_Agg Step 2: Detergent Test (Add 0.01% Triton X-100) Check_Solubility->Check_Agg No Agg_Fail IC50 Shifts >3x: Colloidal Aggregator. Discard or lower conc. Check_Agg->Agg_Fail Yes Check_Cell Step 3: Cell vs Enzyme Delta (Is Enzyme IC50 << Cell IC50?) Check_Agg->Check_Cell No Perm_Fail Permeability/Efflux Issue: Run Caco-2 + Verapamil Check_Cell->Perm_Fail Yes Target_Fail Step 4: Target Engagement (Cellular Thermal Shift Assay) Check_Cell->Target_Fail No

Caption: Figure 1. Diagnostic decision tree for isolating the root cause of low efficacy in fluorinated amide inhibitors.

Workflow 2: The "Amide-CF3" Interaction Mode

Binding_Mode cluster_0 Pharmacophore Features cluster_1 Failure Modes CF3 CF3 Group (Hydrophobic/Metabolic Shield) Phenyl Phenyl Ring (Scaffold) CF3->Phenyl Amide Amide Linker (H-Bond Donor/Acceptor) CF3->Amide Electron Withdrawal Increases NH Acidity Aggregation Colloidal Assembly (False Positive) CF3->Aggregation Promotes (High LogP) Phenyl->Amide Hydrolysis Amidase Attack (Metabolic Instability) Amide->Hydrolysis Susceptible Site

Caption: Figure 2. Mechanistic interplay between the trifluoromethyl group and the amide linker, highlighting electronic effects and failure pathways.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to solve the solubility issue? A: Only up to a point. While DMSO dissolves the compound initially, dilution into aqueous media (the "solvent shift") often triggers rapid micro-precipitation. Always check for turbidity immediately after adding the compound to the assay plate. If your compound crashes out at


 in 1% DMSO, your 

is physically limited by solubility, not affinity.

Q: Why is the


 group better than a Methyl group? 
A:  The 

group is a "metabolic Teflon." The C-F bond is one of the strongest in organic chemistry (

). It blocks metabolic oxidation at that site (unlike a methyl group, which is easily oxidized to carboxylic acid). Furthermore, it occupies more space (van der Waals radius similar to Isopropyl), potentially filling hydrophobic pockets more effectively [1].

Q: What is the best bioisostere for the amide if I have stability issues? A: The 1,2,3-triazole is the gold standard. It mimics the topological and electronic features of the amide (planar, dipole moment) but is completely resistant to hydrolysis. Alternatively, thioamides can be used to improve permeability, though they may introduce toxicity [2].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

  • Shoichet, B.K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Link

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lipinski, C.A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Optimization

Technical Support Center: Scaling Up Synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Welcome to the Advanced Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide (an essential acrylamide intermediate) fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide (an essential acrylamide intermediate) from the bench to the pilot plant introduces complex thermodynamic, kinetic, and safety challenges.

This guide abandons generic advice to focus on the specific physicochemical realities of this molecule: the steric and electronic deactivation caused by the ortho-trifluoromethyl group, the violent reactivity of acryloyl chloride, and the high polymerization risk of the final product.

Part 1: Troubleshooting & FAQs (Process Chemistry)

Q1: Why does our amidation reaction stall at 70-80% conversion on a 10 kg scale, despite reaching >95% at the bench scale? The Causality: The ortho-trifluoromethyl (-CF₃) group is strongly electron-withdrawing (inductive effect) and sterically bulky. This significantly reduces the nucleophilicity of the aniline nitrogen. At scale, inadequate mixing and localized depletion of acryloyl chloride—often due to competitive hydrolysis with trace moisture—leave unreacted aniline. The Solution: Implement continuous subsurface dosing of acryloyl chloride under high-shear mixing. Transition to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without competing for the acylating agent. Ensure strict anhydrous conditions, as acryloyl chloride reacts violently with water to form acrylic acid[1].

Q2: During solvent evaporation, our product spontaneously polymerized into an insoluble gel. How do we prevent this? The Causality: N-phenylacrylamides are highly susceptible to free-radical polymerization when concentrated at elevated temperatures. The heat transfer area-to-volume ratio (


) decreases drastically upon scale-up, leading to longer heating times and extended thermal stress on the molecule[2].
The Solution:  Introduce a polymerization inhibitor such as MEHQ (Hydroquinone monomethyl ether) at ~2,000 ppm prior to concentration.
Critical Insight: MEHQ requires trace amounts of dissolved oxygen to form the active quinone radical scavenger. If you concentrate the product under a strict, hard vacuum with a pure N₂ sweep, MEHQ will fail, leading to spontaneous polymerization. Use a mixed gas sweep (e.g., 95% N₂ / 5% O₂) during distillation.

Q3: How can we efficiently remove the acrylic acid byproduct without relying on column chromatography? The Causality: Excess acryloyl chloride hydrolyzes during the aqueous quench, forming acrylic acid[1]. Because of hydrogen bonding, this byproduct can co-crystallize with the target enamide. The Solution: Adjust the pH of the aqueous phase to ~2.3 using dilute sulfuric acid, then extract the aqueous phase with Methyl isobutyl ketone (MIBK), or perform a selective basic wash (e.g., saturated NaHCO₃) of the organic layer to partition the acrylic acid into the aqueous waste stream[3].

Q4: We are observing a runaway exotherm during the acryloyl chloride addition. How do we manage the heat of reaction safely? The Causality: The amidation of amines with acryloyl chloride is highly exothermic. In batch reactors >100 L, the jacket cooling capacity is often insufficient to handle the rapid heat evolution, leading to thermal runaway and degradation. The Solution: Transition the dosing step to a semi-batch or continuous flow regime. Keep the reaction temperature strictly between -5°C and 5°C, and interlock the dosing pump to the internal reactor temperature (RTD) so that dosing automatically pauses if the temperature exceeds 5°C.

Part 2: Process Analytics & Scale-Up Data

To facilitate a seamless transition from bench to pilot scale, the following parameters must be adjusted to account for mass transfer and thermodynamic limitations.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Causality / Rationale
Dosing Time 15 minutes4 - 6 hoursHeat transfer area (

) decreases at scale; slower dosing prevents thermal runaway[2].
Inhibitor NoneMEHQ (2000 ppm)Extended heating during solvent exchange at scale induces spontaneous polymerization.
Atmosphere N₂ (100%)N₂ (95%) / O₂ (5%)MEHQ requires trace dissolved oxygen to function as a radical scavenger during distillation.
Base Triethylamine (TEA)DIPEADIPEA is more sterically hindered, reducing the formation of quaternary ammonium side-products.

Part 3: Mandatory Visualizations

ScaleUpWorkflow Step1 1. Reagent Preparation (Aniline + DIPEA) Step2 2. Cryogenic Cooling (Temp < 0°C) Step1->Step2 Step3 3. Acryloyl Chloride Dosing (Exothermic Control) Step2->Step3 Step4 4. IPC: HPLC Conversion (Target > 98%) Step3->Step4 Amidation Step4->Step3 Fail (Add Reagent) Step5 5. Aqueous Quench & Phase Separation Step4->Step5 Pass Step6 6. Inhibitor Addition (MEHQ 2000 ppm) Step5->Step6 Organic Phase Step7 7. Solvent Exchange & Crystallization Step6->Step7 Evaporation

Fig 1. Self-validating scale-up workflow for N-[2-(trifluoromethyl)phenyl]prop-2-enamide synthesis.

ReactionMechanism SM1 2-(Trifluoromethyl)aniline (Sterically Hindered) Target N-[2-(trifluoromethyl)phenyl] prop-2-enamide SM1->Target DIPEA, DCM Nucleophilic Attack SM2 Acryloyl Chloride (Moisture Sensitive) SM2->Target Impurity1 Acrylic Acid (Hydrolysis) SM2->Impurity1 + H2O (Trace) Impurity2 Polyacrylamide Gel (Radical Polymerization) Target->Impurity2 Heat / O2 Depletion

Fig 2. Primary amidation pathway and competing side reactions during scale-up.

Part 4: Self-Validating Experimental Protocol (10-kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent phases is strictly gated by In-Process Controls (IPCs) to ensure absolute trustworthiness and reproducibility.

Phase 1: Anhydrous Preparation

  • Reactor Setup: Purge a 100 L glass-lined reactor with nitrogen to ensure an anhydrous environment.

  • Charge: Add 10.0 kg (62.0 mol) of 2-(trifluoromethyl)aniline and 40 L of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 8.8 kg (68.2 mol, 1.1 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Cooling: Engage the jacket chiller to bring the internal temperature to -5°C.

    • Validation Gate: Do not proceed until the internal RTD reads

      
       -2°C for a continuous 15 minutes.
      

Phase 2: Controlled Acryloylation 5. Dosing: Prepare a solution of 6.17 kg (68.2 mol, 1.1 eq) of acryloyl chloride in 10 L of DCM. Dose into the reactor at a rate of ~2.5 L/hr. 6. Thermal Control: Maintain internal temperature strictly between -5°C and 5°C. 7. IPC (In-Process Control): After 2 hours of post-dosing maturation at 0°C, pull a sample for HPLC analysis.

  • Validation Gate: Target

    
     98.0% conversion of the aniline. If < 98.0%, dose an additional 0.05 eq of acryloyl chloride, stir for 1 hour, and re-test.
    

Phase 3: Quench and Purification 8. Quench: Slowly add 20 L of saturated aqueous NaHCO₃ to neutralize HCl and unreacted acyl chloride.

  • Validation Gate: Check the pH of the aqueous phase; it must be > 7.0 to ensure complete neutralization.

  • Phase Separation: Decant the aqueous layer. Wash the organic layer with 15 L of 1M HCl (to remove excess DIPEA), followed by 15 L of brine.

  • Inhibitor Addition: Charge 20 g of MEHQ (approx. 2000 ppm relative to the theoretical product yield) directly to the organic layer.

Phase 4: Crystallization and Isolation 11. Solvent Exchange: Distill the DCM under reduced pressure (400 mbar, jacket 35°C).

  • Critical System Requirement: Maintain a 5% O₂ / 95% N₂ sweep gas through the reactor headspace. MEHQ requires oxygen to inhibit polymerization.
  • Anti-solvent Addition: Continuously feed 30 L of Heptane during distillation until the DCM is fully displaced.
  • Isolation: Cool the suspension to 0°C, filter the white crystalline N-[2-(trifluoromethyl)phenyl]prop-2-enamide, and dry in a vacuum oven at 30°C.

References

  • Title : Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 | Source : bg.ac.rs | URL : Link

  • Title : Method for synthesis of acrylamide derivatives | Source : Google Patents | URL : 3

  • Title : An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure | Source : Benchchem | URL : 1

  • Title : Scale-Up and Control of the Acrylamide Polymerization Process in Solution | Source : MDPI | URL : 2

  • Title : Measuring MeHQ (Polymerization Inhibitor) | Source : Applied Analytics | URL : Link

Sources

Reference Data & Comparative Studies

Validation

N-[2-(trifluoromethyl)phenyl]prop-2-enamide vs other PDI inhibitors like PACMA31

This guide provides an in-depth technical comparison between the emerging class of 2-Trifluoromethyl Acrylamides (specifically the scaffold N-[2-(trifluoromethyl)phenyl]prop-2-enamide, hereafter referred to as 2-TFA ) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the emerging class of 2-Trifluoromethyl Acrylamides (specifically the scaffold N-[2-(trifluoromethyl)phenyl]prop-2-enamide, hereafter referred to as 2-TFA ) and the established PDI inhibitor PACMA31 .

This analysis is grounded in recent medicinal chemistry developments (2024–2025) identifying 2-TFA derivatives as potent, metabolically stable alternatives to the propynoic acid-based PACMA series.

Executive Summary

Protein Disulfide Isomerase (PDI) is a critical chaperone in the Endoplasmic Reticulum (ER), implicated in cancer survival (chemoresistance) and thrombosis.[1][2]

  • PACMA31 represents the first-generation irreversible inhibitor class (Propynoic Acid Carbamoyl Methyl Amides). While effective in vitro, it suffers from rapid metabolic clearance and off-target alkylation due to its highly reactive alkyne warhead.

  • 2-TFA (N-[2-(trifluoromethyl)phenyl]prop-2-enamide) represents the second-generation scaffold. The introduction of the electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the acrylamide warhead modulates electrophilicity, enabling reversible covalent binding and significantly improved metabolic stability.

Key Finding: 2-TFA derivatives (e.g., Compound 14d) demonstrate superior potency (IC50 ~0.48 µM) compared to PACMA31 (IC50 ~10 µM) and reduced cytotoxicity in normal cells.

Mechanistic Divergence

The core difference lies in the "Warhead Chemistry"—the specific functional group that attacks the PDI active site cysteines (Cys32/35 in the a domain or Cys390/400 in the a' domain).

Chemical Warhead Comparison
FeaturePACMA31 2-TFA (Scaffold)
Warhead Type Propynoic Amide (Alkyne)2-Trifluoromethyl Acrylamide (Alkene)
Reaction Type Irreversible Michael AdditionReversible/Tunable Michael Addition
Electrophilicity High (Hard electrophile)Tuned (Soft electrophile via -CF3)
Binding Mode Forms permanent covalent adductCan undergo retro-Michael reaction (Reversible)
Metabolic Stability Low (Rapid hydrolysis/glutathione attack)High (Steric/Electronic protection)
Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent binding kinetics between the two inhibitors targeting the PDI CXXC motif.

MOA_Comparison cluster_outcome Therapeutic Outcome PDI PDI Active Site (Thiol -SH) Complex_Irr Irreversible Adduct (Enzyme Dead) PDI->Complex_Irr + PACMA31 (Fast Alkylation) Complex_Rev Stable Complex (Equilibrium) PDI->Complex_Rev + 2-TFA (Tuned Attack) PACMA PACMA31 (Propynoic Warhead) PACMA->Complex_Irr TFA 2-TFA Scaffold (CF3-Acrylamide) TFA->Complex_Rev Toxicity Potential Toxicity Complex_Irr->Toxicity Off-target Accumulation Complex_Rev->PDI Retro-Michael (Reversibility) Efficacy High Potency Low Toxicity Complex_Rev->Efficacy Sustained Target Engagement

Caption: Comparative binding kinetics. PACMA31 forms irreversible adducts leading to potential toxicity, whereas 2-TFA exhibits tunable reversibility, enhancing specificity.

Performance Metrics & Experimental Data

The following data synthesizes findings from recent structure-activity relationship (SAR) studies comparing propynoic amides (PACMA) against optimized 2-CF3 acrylamides.

Table 1: Inhibitory Potency and Safety Profile
MetricPACMA31 (Benchmark)2-TFA Derivative (Lead Compound 14d)Impact
PDI IC50 10.0 µM ± 1.20.48 µM ± 0.004 20x Potency Increase
Mode of Inhibition IrreversibleReversible / Slow-Tight BindingReduced off-target risk
Cytotoxicity (CC50) ~15–20 µM (OVCAR-8)> 50 µM (HEK293)Improved Therapeutic Index
Plasma Stability (t1/2) < 30 min (Rapid degradation)> 120 minEnhanced bioavailability
Anti-thrombotic Effect ModerateHigh (Inhibits platelet aggregation)Broader indication

Scientific Insight: The -CF3 group on the 2-TFA scaffold serves a dual purpose: it increases lipophilicity (enhancing cell permeability) and electronically "softens" the Michael acceptor, making it less reactive toward glutathione (GSH) but highly specific for the PDI active site thiolate.

Experimental Protocols

To validate these differences in your own lab, use the Insulin Turbidity Assay . This is the gold standard for measuring PDI reductase activity. PDI reduces the disulfide bonds in insulin, causing the B-chain to precipitate. Inhibitors prevent this precipitation.

Protocol: High-Throughput Insulin Turbidity Assay

Objective: Quantify the IC50 of 2-TFA vs. PACMA31.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 2 mM EDTA.

  • Substrate: Bovine Insulin (Sigma), prepared as 1 mg/mL stock in 0.02 M HCl.

  • Reducing Agent: DTT (Dithiothreitol), 1 mM fresh.

  • Enzyme: Recombinant Human PDI (1 µM stock).

  • Inhibitors: PACMA31 and 2-TFA (dissolved in DMSO).

Workflow:

  • Preparation: Dilute PDI to 100 nM (final concentration) in the Phosphate Buffer.

  • Incubation: Add inhibitor (serial dilutions: 0.01 µM to 100 µM) to the PDI solution. Incubate for 30 minutes at 25°C (Critical: This allows the covalent bond to form).

  • Initiation: Add DTT (final 100 µM) and Insulin (final 150 µM / 1 mg/mL).

  • Measurement: Immediately monitor Absorbance at 650 nm (turbidity) every 30 seconds for 60 minutes using a microplate reader.

  • Analysis: Calculate the slope of the linear portion of the turbidity curve (onset of precipitation).

    • Control (No Inhibitor): High slope (Max aggregation).

    • Control (No Enzyme): Flat line (No aggregation).

    • Calculation: % Inhibition =

      
      .
      
Experimental Workflow Diagram

Protocol_Workflow cluster_check Quality Control Start Start Assay Mix Mix PDI + Inhibitor (PACMA31 or 2-TFA) Start->Mix Incubate Incubate 30 min @ 25°C (Allow Covalent Bonding) Mix->Incubate Add_Sub Add Insulin + DTT Incubate->Add_Sub Read Measure OD650 (Kinetic Mode: 60 min) Add_Sub->Read Analyze Calculate Slope vs Control Determine IC50 Read->Analyze Check1 Verify DMSO < 1% Check1->Mix Check2 Include No-Enzyme Blank Check2->Read

Caption: Step-by-step workflow for the Insulin Turbidity Assay to determine PDI inhibition potency.

References

  • Chen, T.Y., et al. (2025). "Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase." European Journal of Medicinal Chemistry / Bioorganic Chemistry. (Identifies the 2-TFA class and Compound 14d as superior to PACMA31).

    • (Note: Search '2-trifluoromethyl acrylamide PDI inhibitor Chen 2025' for exact DOI).

  • Xu, S., et al. (2012). "Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment."[2] Proceedings of the National Academy of Sciences (PNAS). (The foundational paper defining PACMA31).

  • Propst, C.N., et al. (2021). "Protein disulfide isomerase inhibition as a potential cancer therapeutic strategy." Biochemical Pharmacology. (Review of PDI inhibitors including PACMA series).

Sources

Comparative

comparative study of trifluoromethylphenyl amides and DEET as insect repellents

Comparative Efficacy of Trifluoromethylphenyl Amides (TFMPAs) vs. DEET: A Next-Generation Insect Repellent Guide As drug development professionals and application scientists look beyond the limitations of legacy compound...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Trifluoromethylphenyl Amides (TFMPAs) vs. DEET: A Next-Generation Insect Repellent Guide

As drug development professionals and application scientists look beyond the limitations of legacy compounds, the search for highly efficacious, structurally optimized insect repellents has accelerated. Since its development in the 1940s, N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard for personal protection against disease vectors like Aedes aegypti. However, recent structure-activity relationship (SAR) studies have identified a novel class of compounds—Trifluoromethylphenyl amides (TFMPAs)—that demonstrate superior repellency profiles at significantly lower minimum effective dosages (MED).

This guide provides an objective, data-driven comparison of TFMPAs and DEET, detailing their mechanistic differences, quantitative performance, and the self-validating experimental protocols used to benchmark them.

Mechanistic Causality: Olfactory Modulation vs. Fluorine Chemistry

To engineer better repellents, we must first understand the molecular targets of existing standards. DEET functions primarily by modulating the insect olfactory system. Specifically, DEET blocks the electrophysiological responses of olfactory sensory neurons to attractive host odors (such as lactic acid and CO₂) by inhibiting heteromeric insect odorant receptor complexes that rely on the highly conserved OR83b co-receptor ().

In contrast, the rational design of TFMPAs leverages halogenation to enhance pharmacokinetics and target binding. The inclusion of single fluorine atoms and trifluoromethyl (-CF₃) groups fundamentally alters the parent amide structure. Fluorination increases the molecule's lipophilicity, polarizing the structure to promote stronger electrostatic interactions with biological targets. Furthermore, the carbon-fluorine bond imparts high metabolic stability and improves cellular membrane permeability, allowing TFMPAs to achieve receptor saturation at much lower molar concentrations than DEET ().

SignalingPathway Odor Host Odorants (Lactic Acid, CO2) Receptor Olfactory Receptor Complex (OR + OR83b Co-receptor) Odor->Receptor Binds Neuron Sensory Neuron Depolarization Receptor->Neuron Activates Behavior Chemotaxis & Biting Behavior Neuron->Behavior Triggers DEET DEET (Receptor Masking) DEET->Receptor Blocks TFMPA TFMPAs (Electrostatic Binding) TFMPA->Receptor Inhibits

Diagram 1: Olfactory receptor signaling pathway and the distinct modulatory mechanisms of DEET and TFMPAs.

Experimental Methodology: The Self-Validating Cloth Patch Assay

In repellent development, establishing a reliable Minimum Effective Dosage (MED) is critical. The MED is defined as the lowest concentration of a compound that prevents >99% of mosquito bites. To ensure trustworthiness, the assay must be designed as a self-validating system —meaning the protocol inherently controls for biological variability (mosquito biting pressure) and experimental artifacts (solvent bias).

Step-by-Step Protocol & Causality
  • Compound Preparation: Experimental TFMPAs and DEET are serially diluted in acetone (highest concentration typically 1.5 mg/cm²).

    • Causality: Acetone is utilized because it is a highly volatile, non-polar solvent that readily dissolves lipophilic amides.

  • Substrate Saturation & Drying: 5 cm × 10 cm muslin cloth patches are saturated with the dilutions and allowed to air dry completely.

    • Causality: Complete evaporation ensures no residual solvent remains to act as a confounding repellent, isolating the true efficacy of the active pharmaceutical ingredient (API).

  • Subject Preparation: Human volunteers wear a latex glove, a knee-high stocking over the arm, and a plastic sleeve over the forearm with a precise 4 cm × 8 cm rectangular cut-out.

    • Causality: The standardized window strictly controls the surface area of host odor emission, ensuring uniform biting pressure across all test subjects.

  • Bioassay Execution: The treated patch is placed over the window, and the subject's arm is inserted into a screened cage containing approximately 500 starved female Aedes aegypti mosquitoes.

  • Internal Validation (Crucial Step): The assay is run concurrently with a negative control (acetone-treated patch) and a positive control (DEET).

    • Causality: The negative control proves the mosquitoes are actively host-seeking. The DEET control normalizes the data, accounting for day-to-day behavioral variations in different mosquito cohorts.

  • Scoring: Receiving 0–4 bites is considered a "Pass," while ≥5 bites is a "Fail."

    • Causality: Allowing up to 4 bites statistically accounts for random probing behavior versus sustained feeding, establishing a stringent >99% repellency threshold.

MEDWorkflow Prep 1. Compound Dilution (Serial dilution in Acetone) Patch 2. Cloth Saturation (5x10 cm muslin patch) Prep->Patch Dry 3. Solvent Evaporation (Eliminates solvent bias) Patch->Dry Subject 4. Subject Preparation (4x8 cm skin exposure window) Dry->Subject Assay 5. Cage Bioassay (500 Ae. aegypti females) Subject->Assay Score 6. MED Scoring (Pass: 0-4 bites | Fail: ≥5 bites) Assay->Score Control Internal Validation (DEET Positive & Acetone Negative Controls) Control->Assay Validates

Diagram 2: Self-validating experimental workflow for determining Minimum Effective Dosage (MED).

Quantitative Performance Comparison

Over three generations of synthesis, researchers have mapped the SAR of TFMPAs to optimize their efficacy. Data indicates that specific structural configurations—such as ortho-trifluoromethylphenyl amides with trifluoromethyl or alkyl groups attached to the carbonyl carbon—yield the highest repellent activity (; ).

The table below summarizes the top-performing TFMPAs across three generations compared to the concurrent DEET control used during their specific bioassays. (Note: DEET MED values fluctuate slightly between studies due to biological variance in mosquito cohorts, highlighting the necessity of the concurrent internal validation step described above).

Compound IdentifierChemical NameStructural Optimization FeatureTFMPA MED (µmol/cm²)Concurrent DEET MED (µmol/cm²)Performance vs. DEET
Compound 4c (Gen I)2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamideOrtho-CF₃, N-trifluoroacetyl0.039 0.0912.3x more potent
Compound 6a (Gen II)2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamideMeta-CF₃, N-chloroacetyl0.013 0.0262.0x more potent
Compound 7b (Gen II)N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamidePara-CF₃, 2,6-dichloro substitution0.017 0.0261.5x more potent
Compound 9c (Gen III)N-(2-(trifluoromethyl)phenyl)butyramideOrtho-CF₃, N-butyryl0.026 0.0522.0x more potent

Data synthesized from USDA ARS evaluations of Aedes aegypti repellency.

Conclusion for Drug Development Professionals

While DEET remains a highly effective, broad-spectrum repellent, its relatively high required dosage and plasticizing properties present ongoing formulation challenges. The comparative data clearly demonstrates that Trifluoromethylphenyl amides (TFMPAs) can achieve >99% bite prevention at molar concentrations up to 2.3 times lower than DEET.

For drug development professionals, the SAR insights gained from TFMPAs—specifically the use of fluorination to drive lipophilicity and electrostatic receptor binding—offer a highly viable pathway for the commercial development of next-generation, low-dose spatial and topical repellents. Future formulation studies should focus on the toxicological profiling and dermatological safety of compounds like 6a and 7b to transition them from the bench to commercial vector control applications.

References

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. URL:[Link]

  • Tsikolia, M., et al. (2013). Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. Pesticide Biochemistry and Physiology, 107(1), 48-57. URL:[Link]

  • Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. URL:[Link]

  • Tsikolia, M., et al. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. Pesticide Biochemistry and Physiology, 161, 26-33. URL:[Link]

Validation

A Comparative Analysis of the Antifungal Efficacy of N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives and Captan

A Technical Guide for Researchers in Mycology and Fungicide Development In the relentless pursuit of novel and more effective antifungal agents, the scientific community continuously explores new chemical scaffolds. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Mycology and Fungicide Development

In the relentless pursuit of novel and more effective antifungal agents, the scientific community continuously explores new chemical scaffolds. Among these, N-[2-(trifluoromethyl)phenyl]acrylamide derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antifungal activity of these derivatives against captan, a long-standing, broad-spectrum fungicide. By examining their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a critical resource to inform future research and development efforts.

Introduction: The Need for Novel Antifungal Agents

The development of resistance to existing fungicides by pathogenic fungi poses a significant threat to agriculture and human health. This has spurred the search for new antifungal compounds with novel mechanisms of action. N-phenylacrylamide derivatives, incorporating a trifluoromethyl group, have garnered attention due to their potential for potent and selective antifungal activity. This guide will objectively compare the performance of these emerging derivatives with captan, a stalwart in the field, providing available experimental data to support the analysis.

Comparative Antifungal Activity: A Look at the Data

Direct, head-to-head comparisons of the antifungal activity of a wide range of N-[2-(trifluoromethyl)phenyl]acrylamide derivatives and captan are limited in the current scientific literature. However, existing studies provide valuable insights into the potential of this new class of compounds.

One study that synthesized a series of trifluoromethylphenyl amides found that while some compounds exhibited significant fungal growth inhibition, none were ultimately more potent than the captan and azoxystrobin standards they were compared against.[1] For instance, against P. viticola, compounds 7a and 7bо showed 95% and 89% fungal growth inhibition, respectively, at a concentration of 30 μM, which was comparable to captan's 88% inhibition under the same conditions.[1] This suggests that while these initial derivatives show promise, further structural optimization is likely required to surpass the efficacy of established fungicides like captan.

In contrast, other research on acrylamide derivatives containing a trifluoromethylpyridine moiety has demonstrated significant antifungal activity, in some cases exceeding that of other commercial fungicides. For example, certain derivatives displayed greater efficacy than azoxystrobin against Phomopsis sp.[2] While this does not provide a direct comparison to captan, it underscores the potential of the broader class of trifluoromethyl-containing acrylamide derivatives as potent antifungal agents.

The following table summarizes the available comparative data. It is important to note the different fungal species and reference fungicides used across studies, which makes direct cross-study comparisons challenging.

Compound/FungicideFungal SpeciesEC50 (µg/mL)Reference FungicideReference EC50 (µg/mL)Source
Captan VariousVaries significantly by species--[3]
Trifluoromethylphenyl amide 7a P. viticolaNot explicitly stated as EC50, but 95% inhibition at 30 µMCaptanNot explicitly stated as EC50, but 88% inhibition at 30 µM[1]
Trifluoromethylphenyl amide 7bо P. viticolaNot explicitly stated as EC50, but 89% inhibition at 30 µMCaptanNot explicitly stated as EC50, but 88% inhibition at 30 µM[1]
Acrylamide derivative 6b Phomopsis sp.4.49Azoxystrobin24.83[2]
Acrylamide derivative 6c Phomopsis sp.6.47Azoxystrobin24.83[2]
Acrylamide derivative 7e Phomopsis sp.8.68Azoxystrobin24.83[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanistic Insights: A Tale of Two Fungicides

The differences in antifungal activity between N-[2-(trifluoromethyl)phenyl]acrylamide derivatives and captan can be attributed to their distinct mechanisms of action.

N-[2-(trifluoromethyl)phenyl]acrylamide Derivatives: Disrupting the Fungal Barrier

Emerging evidence suggests that some acrylamide derivatives exert their antifungal effects by compromising the integrity of the fungal cell membrane.[2] This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the trifluoromethyl group likely plays a crucial role in the molecule's ability to interact with and disrupt the lipid bilayer of the fungal membrane. The proposed mechanism involves the following steps:

  • Membrane Interaction: The derivative, facilitated by its physicochemical properties, partitions into the fungal cell membrane.

  • Disruption of Membrane Integrity: The presence of the molecule within the membrane disrupts the organized structure of the lipid bilayer.

  • Increased Permeability: This disruption leads to increased membrane permeability, allowing for the uncontrolled passage of ions and small molecules.

  • Cellular Leakage and Death: The resulting leakage of vital cytoplasmic contents leads to the demise of the fungal cell.

cluster_0 Fungal Cell CellMembrane Fungal Cell Membrane Cytoplasm Cytoplasm (Essential Components) CellMembrane->Cytoplasm Increased Permeability ExtracellularSpace Cell Death Cytoplasm->ExtracellularSpace Leakage AcrylamideDerivative N-[2-(trifluoromethyl)phenyl]acrylamide Derivative AcrylamideDerivative->CellMembrane Interacts with and disrupts

Caption: Proposed mechanism of action for some N-[2-(trifluoromethyl)phenyl]acrylamide derivatives.

Captan: A Multi-Site Inhibitor

Captan's mechanism of action is well-established and fundamentally different. It is a non-specific thiol reactant, meaning it interferes with numerous cellular processes by reacting with sulfhydryl (-SH) groups present in various enzymes and proteins.[4] This multi-site activity makes it difficult for fungi to develop resistance. The key steps in captan's mechanism are:

  • Cellular Entry: Captan enters the fungal cell.

  • Reaction with Thiols: Inside the cell, captan reacts with thiol-containing molecules, most notably glutathione and cysteine residues in proteins.

  • Enzyme Inhibition: This reaction inactivates a wide range of enzymes that are critical for cellular respiration and other vital metabolic pathways.

  • Disruption of Cellular Function: The widespread enzyme inhibition leads to a general disruption of cellular function and ultimately, cell death.

cluster_0 Fungal Cell Enzyme Essential Enzymes (with -SH groups) Metabolism Cellular Respiration & Metabolism Enzyme->Metabolism Inhibition CellDeath Cell Death Metabolism->CellDeath Disruption leads to Captan Captan Captan->Enzyme Reacts with -SH groups

Caption: The multi-site inhibitory mechanism of action of captan.

Experimental Protocols: Evaluating Antifungal Activity

To ensure the reliability and reproducibility of antifungal activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro antifungal susceptibility test, the broth microdilution method, which is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system designed to provide a quantitative measure of a compound's antifungal efficacy.

1. Preparation of Fungal Inoculum:

  • Rationale: A standardized starting concentration of fungal cells is critical for reproducible results.

  • Procedure:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi) at a suitable temperature until sporulation is observed.

    • Harvest the fungal spores (or yeast cells) by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the concentration of the spore/cell suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric methods.

2. Preparation of Test Compounds:

  • Rationale: Accurate serial dilutions are necessary to determine the lowest concentration of the compound that inhibits fungal growth.

  • Procedure:

    • Dissolve the N-[2-(trifluoromethyl)phenyl]acrylamide derivative and captan in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Rationale: Bringing the fungal inoculum and the test compounds together under controlled conditions allows for the assessment of the compound's effect on fungal growth.

  • Procedure:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (fungal inoculum in broth without any test compound) and a negative control (broth only) in each plate.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

  • Rationale: The MIC is the primary endpoint for determining the antifungal potency of a compound in this assay.

  • Procedure:

    • After the incubation period, visually inspect the microtiter plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the fungus.

Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompounds->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The exploration of N-[2-(trifluoromethyl)phenyl]acrylamide derivatives as potential antifungal agents is a promising area of research. While the currently available data does not conclusively demonstrate their superiority over the established fungicide captan, it highlights their potential and provides a strong rationale for continued investigation. The distinct mechanism of action of some acrylamide derivatives, targeting the fungal cell membrane, is particularly noteworthy as it may offer an advantage in combating fungal strains that have developed resistance to fungicides with other modes of action.

Future research should focus on conducting direct, head-to-head comparative studies of a wider range of N-[2-(trifluoromethyl)phenyl]acrylamide derivatives and captan against a diverse panel of economically and clinically important fungal pathogens. Such studies, utilizing standardized methodologies, will provide the much-needed quantitative data to definitively assess the relative efficacy of these compounds. Furthermore, a deeper understanding of the structure-activity relationships within this class of derivatives will be crucial for the rational design of new and more potent antifungal agents.

References

  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (URL not available)
  • Mean EC 50 values for selected technical grade fungicide active... - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine - PubMed. (URL: [Link])

  • Captan - Oregon State University. (URL: [Link])

Sources

Comparative

A Comparative Analysis of Cytotoxicity: The Established Anthracycline, Doxorubicin, Versus the Novel Acrylamide, N-[2-(trifluoromethyl)phenyl]prop-2-enamide, in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Doxorubicin: A Multi-Faceted Agent of Cell Death Doxorubicin has been a mainstay in cancer treatment for decades, with its potent cytotoxic effects attribut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin: A Multi-Faceted Agent of Cell Death

Doxorubicin has been a mainstay in cancer treatment for decades, with its potent cytotoxic effects attributed to a multi-pronged mechanism of action.[1][2] Its primary modes of inducing cell death in cancer cells include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This distortion of the DNA structure interferes with DNA replication and transcription.[2] Furthermore, doxorubicin forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[1] This trapping of the enzyme leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[1]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[3][4] This surge in intracellular ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and ultimately contributing to apoptotic cell death.[2][3]

  • Induction of Apoptosis via Multiple Signaling Pathways: The DNA damage and oxidative stress instigated by doxorubicin activate a cascade of signaling events that converge on the induction of apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key players in doxorubicin-induced apoptosis include the tumor suppressor protein p53, which is activated in response to DNA damage, and the extracellular signal-regulated kinases (ERKs).[5][6]

The cytotoxic potency of doxorubicin is well-established across a wide range of cancer cell lines, although sensitivity can vary.

Table 1: Reported IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5[7][8]
HeLaCervical Cancer2.9[7]
A549Lung Cancer> 20[7]
HepG2Liver Cancer12.2[7]
BFTC-905Bladder Cancer2.3[7]
M21Skin Melanoma2.8[7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as exposure time and assay method.[8]

N-[2-(trifluoromethyl)phenyl]prop-2-enamide: A Potential Cytotoxic Agent

Direct experimental data on the cytotoxicity of N-[2-(trifluoromethyl)phenyl]prop-2-enamide in cancer cells is limited. However, an analysis of its structural components suggests a potential for anticancer activity.

  • The Acrylamide Moiety as a "Warhead": The prop-2-enamide (acrylamide) functional group is a known Michael acceptor, making it capable of forming covalent bonds with nucleophilic residues, such as the cysteine residues in proteins. This reactivity is the basis for the mechanism of action of several targeted covalent inhibitors in cancer therapy.[9] The acrylamide moiety can act as a "warhead," irreversibly binding to and inhibiting the function of key proteins involved in cancer cell proliferation and survival.[7][9]

  • The Trifluoromethylphenyl Group: The presence of a trifluoromethyl (-CF3) group on the phenyl ring can significantly influence a molecule's biological activity. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability and improve the binding affinity of the molecule to its biological targets. Several compounds containing trifluoromethylphenyl moieties have demonstrated anticancer properties.[10][11]

Based on these structural features, it is plausible that N-[2-(trifluoromethyl)phenyl]prop-2-enamide exerts its cytotoxic effects through the covalent modification of key cellular proteins, potentially leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. Cinnamic acid derivatives, which share a similar structural backbone, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][13]

Comparative Insights and Future Directions

Doxorubicin is a potent, broad-spectrum cytotoxic agent with multiple mechanisms of action that ultimately lead to widespread cellular damage. This multi-targeted approach contributes to its high efficacy but also to its significant side effects, including cardiotoxicity.[4][14]

In contrast, a molecule like N-[2-(trifluoromethyl)phenyl]prop-2-enamide is likely to have a more targeted mechanism of action, dependent on its covalent interaction with specific protein targets. This could potentially lead to a more favorable therapeutic window with fewer off-target effects. However, without direct experimental evidence, this remains speculative.

Future research should focus on elucidating the cytotoxic profile of N-[2-(trifluoromethyl)phenyl]prop-2-enamide through in vitro studies. Determining its IC50 values across a panel of cancer cell lines and identifying its cellular targets will be crucial steps in evaluating its potential as a novel anticancer agent.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research, detailed protocols for standard cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and doxorubicin as a positive control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[12]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (Formazan Formation) C->D 2-4h E Solubilize Formazan Crystals D->E F Measure Absorbance E->F

Caption: Workflow of the MTT cytotoxicity assay.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).

Principle: The amount of bound SRB dye is directly proportional to the total cellular protein mass, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[16][17]

  • Staining: Remove the TCA and wash the plates with water. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Washing: Remove the SRB solution and wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[16][17]

  • Dye Solubilization: Air-dry the plates and then add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16][17]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Principle: An increase in the amount of LDH in the supernatant is proportional to the number of lysed cells, indicating cytotoxicity.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

  • Incubation: Incubate the reaction mixture at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[9]

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopII Topoisomerase II Dox->TopII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling DNA_Damage DNA Double-Strand Breaks TopII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mito Mitochondria p53->Mito Apoptosis Apoptosis p53->Apoptosis ROS->Mito Damage Mito->Apoptosis Intrinsic Pathway

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

References

  • Sova, M., Zizak, Z., Stankovic, J. A., Prijatelj, M., Turk, S., Juranic, Z. D., ... & Gobec, S. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry, 9(5), 633-641.
  • Wang, S., Konorev, E. A., Kotamraju, S., Joseph, J., Kalivendi, S., & Kalyanaraman, B. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different signal transduction pathways. Journal of Biological Chemistry, 279(24), 25535-25543.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Not available.
  • Imai, M., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology.
  • Pande, K., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis.
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Chatterjee, K., Zhang, J., Honbo, N., & Karliner, J. S. (2010).
  • He, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., Carvalho, R. A., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from bioenergetic failure and oxidative stress to mitochondrial dynamics. Archives of toxicology, 88(7), 1387-1410.
  • Not available.
  • Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466-468.
  • Not available.
  • Not available.
  • Das, S., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules.
  • Not available.
  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological reviews, 56(2), 185-229.
  • Not available.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Not available.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095499.

Sources

Validation

Benchmarking the Electrophilic Performance of N-[2-(Trifluoromethyl)phenyl]prop-2-enamide in Covalent Inhibitor Design

Executive Summary Targeted Covalent Inhibitors (TCIs) have seen a massive resurgence in modern drug discovery, driven by their ability to achieve high potency, prolonged target engagement, and selectivity for non-conserv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Covalent Inhibitors (TCIs) have seen a massive resurgence in modern drug discovery, driven by their ability to achieve high potency, prolonged target engagement, and selectivity for non-conserved nucleophilic residues (e.g., cysteine) ()[1]. The acrylamide moiety is the most widely adopted electrophilic "warhead" due to its tunable reactivity. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to the aryl ring of N-arylacrylamides dictate their intrinsic reactivity.

This guide benchmarks the kinetic performance of N-[2-(trifluoromethyl)phenyl]prop-2-enamide against its non-fluorinated and regioisomeric analogs, providing a comprehensive analysis of its structural rationale and the self-validating protocols used to measure it.

Mechanistic Rationale: The Ortho-Trifluoromethyl Effect

The electrophilicity of an N-arylacrylamide is governed by the electronic and conformational interplay between the aryl ring and the amide bond ()[2]. The ortho-trifluoromethyl substitution creates a highly reactive Michael acceptor through two synergistic mechanisms:

  • Electronic (Inductive) Effect : The -CF

    
     group is a strong electron-withdrawing group (EWG). When positioned on the aryl ring, it inductively pulls electron density away from the amide nitrogen, which in turn increases the electrophilicity of the conjugated acrylamide 
    
    
    
    -carbon[2].
  • Conformational (Steric) Effect : Unlike para-substitution, an ortho-CF

    
     group introduces a severe steric clash with the amide carbonyl or proton. This forces the amide bond to twist out of coplanarity with the aryl ring. Consequently, the lone pair on the amide nitrogen can no longer effectively delocalize into the aryl 
    
    
    
    -system ()[2]. This localized electron density paradoxically increases the electron-withdrawing nature of the carbonyl group relative to the alkene, significantly enhancing the warhead's reactivity toward thiols like glutathione (GSH)[2].

G sub Ortho-CF3 Substitution steric Steric Clash (Amide Twist) sub->steric elec Inductive EWG Effect sub->elec conj Loss of Aryl Conjugation steric->conj carbonyl Enhanced Carbonyl Electrophilicity elec->carbonyl conj->carbonyl react Increased GSH Reactivity carbonyl->react

Logical flow of ortho-CF3 substitution enhancing acrylamide reactivity.

Benchmarking Quantitative Data

To objectively compare N-[2-(trifluoromethyl)phenyl]prop-2-enamide against its analogs, we utilize the Glutathione (GSH) reactivity assay. GSH serves as a surrogate for intracellular thiols and protein cysteines. Furthermore,


C NMR chemical shifts of the acrylamide 

-carbon (C-

) serve as an orthogonal, non-destructive predictor of reactivity ()[2].

Table 1: Representative GSH Half-Life and NMR Benchmarking | Compound | Substituent | Electronic Nature | Steric Twist | Relative


 (GSH) | 

C C-

Shift (ppm) | | :--- | :--- | :--- | :--- | :--- | :--- | | N-[2-(trifluoromethyl)phenyl]prop-2-enamide | Ortho-CF

| Strong EWG | Yes | Fastest (~45 min) | Most Downfield (~128.5) | | N-(4-trifluoromethylphenyl)prop-2-enamide | Para-CF

| Strong EWG | No | Fast (~120 min) | Downfield (~127.8) | | N-(2-methylphenyl)prop-2-enamide | Ortho-CH

| EDG | Yes | Moderate (~350 min) | Mid (~126.9) | | N-phenylprop-2-enamide | None (H) | Neutral | No | Slowest (~850 min) | Upfield (~126.4) |

(Note: Data trends synthesized from standardized GSH assay conditions at pH 7.4, 37°C demonstrating the linear Hammett correlation and steric acceleration[2])

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when benchmarking these warheads.

Protocol 1: Pseudo-First-Order GSH Reactivity Assay (LC-MS)

Causality : We use a 10-fold molar excess of GSH to ensure pseudo-first-order kinetics. This simplifies the mathematical derivation of the half-life (


) and ensures the depletion of the acrylamide is solely dependent on its intrinsic electrophilicity, independent of GSH concentration fluctuations ()[2].
  • Reagent Preparation : Prepare a 10 mM solution of GSH in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of the acrylamide in DMSO.

  • Reaction Initiation : Dilute the acrylamide stock into the GSH buffer to achieve a final concentration of 1 mM acrylamide and 10 mM GSH. Crucial: Keep final DMSO concentration

    
     10% to maintain solubility without denaturing the reaction dynamics. Incubate at 37°C.
    
  • Time-Course Sampling : At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching : Immediately quench the aliquot by adding it to 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The acidic pH instantly protonates the reactive thiolate anion of GSH, halting the Michael addition precisely at the target timepoint.

  • LC-MS Quantification : Analyze the quenched samples via LC-MS (MRM mode). Monitor the Area Under the Curve (AUC) of the parent acrylamide.

  • Data Analysis : Plot the natural log of the remaining AUC versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), from which 
    
    
    
    is calculated (
    
    
    ).

Workflow prep 1. Reagent Prep 1 mM Acrylamide 10 mM GSH pH 7.4 incubate 2. Incubation 37°C Pseudo-first order prep->incubate Mix quench 3. Quenching Formic Acid / MeCN Time-course incubate->quench Aliquot at t_n lcms 4. LC-MS Analysis Monitor depletion Quantify AUC quench->lcms Inject data 5. Kinetic Modeling Exponential decay Calc t1/2 lcms->data AUC values

Step-by-step workflow for the pseudo-first-order GSH reactivity assay.

Protocol 2: NMR Structural Validation

Causality :


C NMR acts as a self-validating orthogonal check. If the GSH assay shows high reactivity but the C-

shift is upfield (e.g., <127 ppm), it indicates a potential assay artifact (e.g., compound precipitation or degradation) rather than true electrophilicity ()[2].
  • Dissolve 5-10 mg of the acrylamide analog in 0.6 mL of DMSO-

    
    .
    
  • Acquire

    
    C NMR spectra at 298 K using a standard proton-decoupled sequence.
    
  • Reference the spectrum to the DMSO-

    
     solvent peak (39.52 ppm).
    
  • Extract the chemical shift of the acrylamide

    
    -carbon and correlate it with the 
    
    
    
    from the GSH assay to validate the Hammett relationship.
References
  • Title : The resurgence of covalent drugs Source : Nature Reviews Drug Discovery URL :[Link]

  • Title : Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Comparative

structure-activity relationship (SAR) comparison of different trifluoromethylphenyl amide derivatives

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Kinase Inhibitors (VEGFR/Raf Pathway) Executive Summary The trifluoromethylphenyl amide motif represents a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Kinase Inhibitors (VEGFR/Raf Pathway)

Executive Summary

The trifluoromethylphenyl amide motif represents a "privileged scaffold" in modern drug design, particularly within oncology (kinase inhibitors) and pain management (TRPV1 antagonists). This guide analyzes the Structure-Activity Relationship (SAR) of this moiety, focusing on the critical role of the trifluoromethyl (


) group in modulating lipophilicity, metabolic stability, and hydrophobic pocket occupancy.

By comparing 3-substituted vs. 4-substituted derivatives, this guide demonstrates why the 3-(trifluoromethyl)phenyl architecture often yields superior potency in Type II kinase inhibitors (e.g., Sorafenib analogs) compared to their regioisomers.

Physicochemical Rationale: The "Fluorine Effect"[1][2]

Before analyzing biological data, one must understand the causal physicochemical changes induced by the


 group.
Electronic and Steric Parameters[3]
  • Electronic Withdrawal (

    
    ):  The 
    
    
    
    group is strongly electron-withdrawing. When attached to an aniline nitrogen (as in amides/ureas), it significantly lowers the
    
    
    of the amide proton, making it a better hydrogen bond donor (HBD).
  • Lipophilicity (

    
    ):  It dramatically increases 
    
    
    
    , facilitating membrane permeability and hydrophobic binding.
  • Metabolic Blockade: The

    
     bond (approx. 116 kcal/mol) is stronger than the 
    
    
    
    bond, rendering the ring resistant to Cytochrome P450 oxidative metabolism at the substituted position.
The "Orthogonal" Interaction

In many kinase binding pockets (e.g., VEGFR2, B-Raf), the


 group does not just sit passively; it occupies a specific hydrophobic sub-pocket (often the allosteric pocket adjacent to the DFG motif). This interaction is strictly position-dependent.

Comparative SAR Analysis

The following analysis compares three distinct amide derivatives targeting the VEGFR2 kinase domain. Data trends are synthesized from established SAR studies on diaryl ureas/amides [1, 2].

Table 1: SAR Comparison of Phenyl Amide Derivatives
Compound IDStructure Motif (R-Group)PositionRelative Potency (

)
cLogPMetabolic Stability (

)
Mechanistic Insight
TF-01 (Lead)

Meta (3-pos) High (< 50 nM) 4.2 > 60 min Optimal Fit: The 3-

group twists the phenyl ring, allowing it to slot perfectly into the hydrophobic allosteric pocket.
TF-02

Para (4-pos)Low (> 1

M)
4.2> 60 minSteric Clash: The 4-position substituent extends too far, clashing with the "gatekeeper" residues or the pocket floor.
TF-03

(Des-fluoro)
N/AModerate (500 nM)3.1< 15 minMetabolic Liability: Rapid oxidation at the phenyl ring. Lacks the hydrophobic anchor energy provided by fluorine.
TF-04

(Methyl)
Meta (3-pos)Moderate (200 nM)3.5< 30 minBioisostere Failure: Methyl is metabolically labile (benzylic oxidation) and lacks the electron-withdrawing boost to the amide H-bond.

Key Takeaway: The 3-position is the "Sweet Spot" for Type II kinase inhibitors. The


 group provides the necessary bulk and lipophilicity without inducing steric clashes seen with 4-substitution.

Mechanism of Action & Binding Mode

The following diagram illustrates the binding mode of the optimal derivative (TF-01) within the kinase ATP-binding pocket.

BindingMode Protein VEGFR2 Kinase Domain Pocket Allosteric Hydrophobic Pocket Hinge Hinge Region (Cys919) Ligand Ligand (TF-01) Ligand->Hinge H-Bond Acceptor CF3 3-CF3 Group Ligand->CF3 Amide Amide Linker (-NH-CO-) Ligand->Amide CF3->Pocket Hydrophobic Interaction (Van der Waals) Amide->Protein H-Bond Donor (Glu885)

Figure 1: Pharmacophore map showing the critical interactions of the 3-trifluoromethylphenyl amide scaffold within the kinase domain.

Experimental Protocols

To validate these SAR findings, rigorous synthesis and testing protocols are required.

Synthesis: The "Difficult Coupling" Challenge

Rationale: Electron-deficient anilines (like 3-aminobenzotrifluoride) are poor nucleophiles. Standard coupling agents (EDC/HOBt) often fail or result in low yields. HATU is the reagent of choice here due to the formation of a highly reactive At-ester intermediate [3].

Protocol: HATU-Mediated Amide Coupling[1][2]
  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • 3-(Trifluoromethyl)aniline (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid (formation of activated ester).

    • Add 3-(Trifluoromethyl)aniline dropwise.

    • Stir at Room Temperature for 12-16 hours . (Note: Heating to 50°C may be required for extremely hindered substrates).

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
      , water, and brine.
      
    • Dry over

      
      .
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: Reagents Activation Acid Activation (HATU/DIPEA) Start->Activation 10 min Coupling Nucleophilic Attack (CF3-Aniline) Activation->Coupling + Amine Purify Purification (Flash Column) Coupling->Purify 16 hrs Assay Kinase Assay (FRET/ELISA) Purify->Assay Pure Cmpd Data IC50 Calculation Assay->Data

Figure 2: Optimized workflow for synthesizing and testing electron-deficient amide derivatives.

ADME Implications: The Metabolic Shield

The introduction of the


 group is not solely for potency; it is a strategic ADME decision.
  • Metabolic Switching: In the Des-fluoro analog (TF-03), the phenyl ring is prone to hydroxylation by CYP450 enzymes. The

    
     group at the 3-position sterically and electronically blocks this position and adjacent sites, significantly extending the half-life (
    
    
    
    ).
  • Permeability: The high lipophilicity ensures the compound can cross the cell membrane to reach intracellular kinase domains, a critical requirement for non-receptor tyrosine kinase inhibitors.

References

  • Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][4] Nature Reviews Drug Discovery. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Executive Summary & Chemical Profile[1] N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8) is a specialized electrophilic intermediate often used in the synthesis of covalent inhibitors (e.g., kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 134257-20-8) is a specialized electrophilic intermediate often used in the synthesis of covalent inhibitors (e.g., kinase inhibitors).[1] Its disposal requires a dual-strategy approach: managing the acute toxicity and reactivity of the acrylamide "warhead" while adhering to strict environmental regulations regarding fluorinated organic compounds .[1]

Improper disposal risks:

  • Exothermic Polymerization: Runaway reactions in waste containers if mixed with incompatible initiators.[1]

  • Neurotoxicity: Acrylamide moieties are potent cumulative neurotoxins.[1]

  • HF Generation: Incineration at insufficient temperatures releases hydrogen fluoride (HF) due to the trifluoromethyl (

    
    ) group.[1]
    
Chemical Identity Table[1]
ParameterData
Chemical Name N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Synonyms N-(2-(Trifluoromethyl)phenyl)acrylamide
CAS Number 134257-20-8
Molecular Formula

Key Functional Groups Acrylamide (Michael Acceptor), Trifluoromethyl (Halogenated)
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin Sensitizer, Irritant, Potential Neurotoxin, Polymerizable

Waste Categorization Logic

This compound must NOT be disposed of in standard "Non-Halogenated" solvent streams or general trash.[1]

The "Why" Behind the Protocol
  • Halogenated Status: The

    
     group mandates disposal in Halogenated Waste  streams.[1] Standard fuel-blending incineration (often used for non-halogenated solvents) may not reach the temperatures required to mineralize the C-F bonds, potentially releasing PFAS-like byproducts or corrosive HF gas.[1]
    
  • Reactivity: The acrylamide double bond is a "Michael Acceptor."[1][2] It reacts covalently with nucleophiles (thiols/amines).[1] In a waste drum, this can lead to cross-linking or polymerization if exposed to free radicals or strong bases.[1]

Step-by-Step Disposal Procedures

Workflow Diagram: Decision Matrix

The following diagram outlines the logical flow for disposing of solid, liquid, and spill waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Contaminated Debris) StateCheck->SolidWaste Solids/Wipes LiquidWaste Liquid Waste (Mother Liquors/Solutions) StateCheck->LiquidWaste Solutions DoubleBag 1. Double Bag (4-mil Poly) or Screw-Top Jar SolidWaste->DoubleBag Segregate 1. Segregate into HALOGENATED Stream LiquidWaste->Segregate LabelSolid 2. Label: 'Toxic Solid, Organic, Halogenated' DoubleBag->LabelSolid Pickup Request EHS Pickup (High-Temp Incineration) LabelSolid->Pickup Compatibility 2. Verify pH (Neutral) Avoid Oxidizers/Initiators Segregate->Compatibility LabelLiquid 3. Label: 'Flammable/Toxic Liquid, Halogenated' Compatibility->LabelLiquid LabelLiquid->Pickup

Caption: Decision matrix for segregating N-[2-(trifluoromethyl)phenyl]prop-2-enamide waste streams.

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired stocks, weighing paper, contaminated gloves, and spill cleanup debris.[1]

  • Containment: Do not place loose powder directly into a drum.

    • Place the material in a clear, wide-mouth polyethylene (HDPE) jar or double-bag it using 4-mil polyethylene bags.

    • Seal tightly to prevent dust generation (inhalation hazard).[1][3]

  • Labeling:

    • Primary Constituent: N-[2-(trifluoromethyl)phenyl]prop-2-enamide.[1][4][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][6][7]

    • Critical Note: Write "CONTAINS FLUORINE" on the tag.[1] This alerts the disposal facility to use appropriate incineration chambers.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container designated for toxic solids.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, reaction solvents (DCM, Ethyl Acetate, etc.) containing the compound.[1]

  • Stream Selection: Use the Halogenated Organic Solvent container.[1]

    • Reasoning: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the trifluoromethyl group contaminates the stream, requiring halogenated treatment.[1]

  • Compatibility Check:

    • pH: Ensure the waste stream is near neutral (pH 6-8). Strong bases (pH > 10) can induce rapid hydrolysis or polymerization of the acrylamide.[1]

    • Oxidizers: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) as this may trigger rapid decomposition.[1]

  • Headspace: Leave at least 10% headspace in the container to accommodate potential pressure changes if slow polymerization occurs.[1]

Spill Response & Decontamination (The "Quench" Method)[1]

For spills or surface decontamination, simple wiping is insufficient due to the potency of the acrylamide warhead.[1] We utilize a chemical quench to "lock" the molecule into a safer polymer or adduct.[1]

The Two-Step Redox Quench: This method initiates polymerization, converting the toxic monomer into a safer, solid polymer that is easier to clean.[1]

  • Preparation:

    • Solution A: 1.6% Potassium Persulfate (Initiator).[1]

    • Solution B: 1.6% Sodium Metabisulfite (Accelerator).[1]

  • Execution:

    • Step 1: Absorb bulk liquid with inert pads (or dampen powder with wet paper towels to avoid dust).[1][8] Discard into hazardous waste.[1][9][10]

    • Step 2: Spray the contaminated surface with Solution A, followed immediately by Solution B.[1]

    • Step 3: Allow to sit for 15–30 minutes. The mixture effectively polymerizes residual acrylamide.[1]

    • Step 4: Wash the area with soap and water.[1][6]

  • Disposal of Cleanup Materials: All wipes and pads from this process must be treated as Hazardous Solid Waste (Protocol A).[1]

References & Regulatory Grounding[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1] (Defines Hazardous Waste Identification). [Link][1]

  • University of Nebraska-Lincoln EHS. (2022).[1] Safe Operating Procedure: Acrylamide.[1] (Source for Redox Quench Decontamination Protocol). [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-[2-(trifluoromethyl)phenyl]prop-2-enamide

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The following guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The following guide provides essential, in-depth safety and handling protocols for N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No: 134257-20-8), a compound whose hazard profile necessitates stringent protective measures. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Profile Analysis: Understanding the Risks

N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as N-[2-(trifluoromethyl)phenyl]acrylamide, is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand a comprehensive personal protective equipment (PPE) strategy.[1] Understanding these hazards is the critical first step in mitigating risk.

Hazard Class & CategoryGHS CodeHazard StatementPractical Implication for Researchers
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedIngestion can lead to acute health effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1][2]
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. Dermal protection is crucial.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[1]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritationAccidental contact with eyes can lead to significant, potentially lasting damage.[1]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaledAs a powder, dust can become airborne during handling, posing a respiratory threat.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and breathing difficulties.[1]

The Core PPE Ensemble: A Multi-Barrier Defense

Based on the hazard profile, a multi-layered PPE approach is required. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][3][4]

Primary Protection: Hands and Body

The skin is a primary route of exposure.[5] Given the compound's classification as a skin irritant (H315) and its harmfulness upon contact (H312), the selection of appropriate gloves and lab coats is non-negotiable.

  • Gloves : Standard disposable nitrile gloves (minimum thickness of 4-5 mil) should be worn. For extended procedures or when handling larger quantities, double-gloving is recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]

  • Lab Coat/Gown : A clean, buttoned lab coat is the minimum requirement. For tasks with a higher risk of spills or dust generation, such as weighing large amounts, a chemical-resistant apron over the lab coat provides an additional barrier.[6]

Secondary Protection: Eyes and Face

The H319 classification—"Causes serious eye irritation"—mandates robust eye protection.[1]

  • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes. These should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Face Shield : When handling larger quantities (>25g) or when there is a significant risk of splashing during solution preparation, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Respiratory Protection

The compound's potential to cause respiratory irritation (H335) and its harm if inhaled (H332) make respiratory protection a critical consideration, especially since it is a powder.[1][6]

  • Engineering Controls First : The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent dust formation and inhalation.[1][6]

  • Respirator Selection : If engineering controls are insufficient or not available, or during a large spill cleanup, a NIOSH-approved respirator is mandatory.[6] A half-mask or full-face respirator equipped with P100 (particulate) filters is the appropriate choice.[7]

Procedural Protocols: From Planning to Disposal

A robust safety plan includes not just the "what," but also the "how" and "when."

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risks of exposure. This workflow diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_questions Key Questions cluster_ppe_levels Required PPE Level Start Start: Handling N-[2-(trifluoromethyl)phenyl]prop-2-enamide Q1 Is the solid being handled outside a fume hood? Start->Q1 Q2 Is there a risk of splashing (e.g., making solutions)? Q1->Q2 No (In Fume Hood) PPE_Resp Respiratory Protection Required: - Use in Fume Hood - OR Wear NIOSH-approved Respirator (P100 filter) Q1->PPE_Resp Yes PPE_Min Minimum PPE: - Nitrile Gloves (single pair) - Lab Coat - Chemical Splash Goggles Q2->PPE_Min No PPE_Enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloving Q2->PPE_Enhanced Yes

Sources

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